molecular formula C37H45KN2O10S2 B12361336 Sulfo-Cy5 diacid potassium

Sulfo-Cy5 diacid potassium

Número de catálogo: B12361336
Peso molecular: 781.0 g/mol
Clave InChI: SYPLZDLIQRWUCY-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

See other relationships...

Propiedades

Fórmula molecular

C37H45KN2O10S2

Peso molecular

781.0 g/mol

Nombre IUPAC

potassium (2E)-1-(5-carboxypentyl)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C37H46N2O10S2.K/c1-36(2)28-24-26(50(44,45)46)18-20-30(28)38(22-12-6-10-16-34(40)41)32(36)14-8-5-9-15-33-37(3,4)29-25-27(51(47,48)49)19-21-31(29)39(33)23-13-7-11-17-35(42)43;/h5,8-9,14-15,18-21,24-25H,6-7,10-13,16-17,22-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49);/q;+1/p-1

Clave InChI

SYPLZDLIQRWUCY-UHFFFAOYSA-M

SMILES isomérico

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+]

SMILES canónico

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+]

Origen del producto

United States

Foundational & Exploratory

Sulfo-Cy5 Diacid Potassium Salt: A Comprehensive Technical Guide to its Photophysical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core photophysical properties of sulfo-Cy5 diacid potassium salt, a widely utilized far-red fluorescent dye. Its exceptional brightness, water solubility, and photostability make it a valuable tool in various biological and biomedical research applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1] This document outlines its key spectral characteristics, details the experimental methodologies for their determination, and presents a practical application in cellular imaging.

Core Photophysical Properties

Sulfo-Cy5 is a water-soluble cyanine (B1664457) dye known for its bright fluorescence in the far-red region of the spectrum.[1][2] The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling biomolecules in aqueous environments.[1] Its fluorescence is largely insensitive to pH in the range of 4 to 10.[2]

The quantitative photophysical parameters of sulfo-Cy5 diacid and its derivatives are summarized in the table below. These values are critical for designing and interpreting fluorescence-based experiments.

PropertyValueNotes
Absorption Maximum (λ_abs_) ~646 - 649 nmIn aqueous buffer (e.g., PBS)[1][3][4]
Emission Maximum (λ_em_) ~661 - 672 nmIn aqueous buffer (e.g., PBS)[1][3][4]
Molar Extinction Coefficient (ε) ~250,000 - 271,000 M⁻¹cm⁻¹A high value, indicating strong light absorption[2][4][5]
Fluorescence Quantum Yield (Φ_F) ~0.27 - 0.28Relative to a standard in an aqueous environment[3][4][5][6]
Stokes Shift ~15 - 23 nmThe difference between absorption and emission maxima[1]
Solubility High in water, DMF, DMSODue to the presence of sulfo groups[4][6]

Experimental Protocols

Accurate determination of the photophysical properties of sulfo-Cy5 diacid is essential for its effective application. Below are detailed methodologies for key experimental procedures.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum and the determination of the molar extinction coefficient.

Materials:

  • This compound salt

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of sulfo-Cy5 diacid in PBS. The concentration should be accurately known, typically in the micromolar range.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution in PBS.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan from approximately 500 nm to 800 nm.

  • Blank Measurement: Fill a quartz cuvette with PBS to serve as a blank and record a baseline spectrum.

  • Sample Measurement: Measure the absorbance of each dilution at the absorption maximum (around 646 nm). Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

  • Data Analysis: Plot a graph of absorbance versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Fluorescence Spectroscopy and Quantum Yield Determination

This protocol describes the measurement of the fluorescence emission spectrum and the calculation of the relative fluorescence quantum yield.

Materials:

  • This compound salt solution (from UV-Vis protocol)

  • Fluorescence standard with a known quantum yield in the far-red region (e.g., Nile Blue in methanol, Φ_F_ = 0.27)[3]

  • Fluorescence spectrometer

  • Quartz fluorescence cuvettes (1 cm path length)

Procedure:

  • Spectrometer Setup: Turn on the fluorescence spectrometer and allow the excitation lamp to stabilize. Set the excitation wavelength to the absorption maximum of sulfo-Cy5 (e.g., 646 nm). Set the emission scan range from approximately 650 nm to 800 nm.

  • Standard Measurement: Prepare a solution of the fluorescence standard with an absorbance at the excitation wavelength similar to the sulfo-Cy5 sample (ideally < 0.1 to avoid inner filter effects). Record the fluorescence emission spectrum of the standard.

  • Sample Measurement: Record the fluorescence emission spectrum of the sulfo-Cy5 diacid solution under the same experimental conditions as the standard.

  • Data Analysis:

    • Integrate the area under the emission spectra for both the sample and the standard.

    • The relative fluorescence quantum yield (Φ_F,sample_) is calculated using the following equation: Φ_F,sample_ = Φ_F,std_ × (A_std_ / A_sample_) × (I_sample_ / I_std_) × (η_sample_² / η_std_²) where:

      • Φ_F,std_ is the quantum yield of the standard.

      • A is the absorbance at the excitation wavelength.

      • I is the integrated fluorescence intensity.

      • η is the refractive index of the solvent.

Application Workflow: Cellular Uptake of a Sulfo-Cy5 Labeled Peptide

Sulfo-Cy5 is frequently used to label peptides for tracking their cellular uptake and localization. The following diagram illustrates a typical experimental workflow for such a study.

Cellular_Uptake_Workflow cluster_Peptide_Labeling Peptide Labeling and Purification cluster_Cellular_Assay Cellular Uptake Assay cluster_Data_Analysis Data Analysis peptide Peptide Synthesis conjugation Conjugation Reaction (Peptide + Sulfo-Cy5 NHS Ester) peptide->conjugation sulfo_cy5 Sulfo-Cy5 NHS Ester sulfo_cy5->conjugation purification Purification (e.g., HPLC) conjugation->purification labeled_peptide Labeled Peptide Characterization (Mass Spec, Spectroscopy) purification->labeled_peptide incubation Incubation (Cells + Labeled Peptide) labeled_peptide->incubation cell_culture Cell Culture (e.g., HeLa cells) cell_culture->incubation washing Washing (Remove unbound peptide) incubation->washing cell_lysis Cell Lysis (for quantification) washing->cell_lysis imaging Fluorescence Imaging (Microscopy or Flow Cytometry) washing->imaging quantification Quantification of Uptake (Spectrofluorometer) cell_lysis->quantification localization Analysis of Subcellular Localization imaging->localization

Caption: Workflow for studying the cellular uptake of a sulfo-Cy5 labeled peptide.

This workflow begins with the covalent labeling of a peptide with an activated form of sulfo-Cy5 (NHS ester), followed by purification and characterization of the conjugate. The labeled peptide is then incubated with cultured cells. After removing any unbound peptide, the cellular uptake can be visualized and quantified using fluorescence microscopy or flow cytometry. For quantitative analysis, the cells can be lysed, and the fluorescence intensity of the lysate measured with a spectrofluorometer.[7] This allows for the determination of the amount of peptide taken up by the cells.

Bioconjugation of Sulfo-Cy5

The carboxylic acid groups of sulfo-Cy5 diacid can be activated, for example, to an N-hydroxysuccinimide (NHS) ester, for covalent labeling of primary amines on biomolecules like proteins and peptides. The following diagram illustrates this common bioconjugation reaction.

Bioconjugation_Reaction SulfoCy5 Sulfo-Cy5 Diacid R-COOH Activation {Activation | + EDC/NHS} SulfoCy5->Activation NHS_Ester Sulfo-Cy5 NHS Ester R-CO-NHS Activation->NHS_Ester Conjugate Labeled Biomolecule Protein-NH-CO-R NHS_Ester->Conjugate Biomolecule Biomolecule Protein-NH₂ Biomolecule->Conjugate NHS_byproduct NHS Conjugate->NHS_byproduct +

Caption: Amine-reactive labeling using sulfo-Cy5 NHS ester.

In this two-step process, the carboxylic acid is first activated using a carbodiimide (B86325) (like EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This amine-reactive intermediate then readily reacts with primary amines on the target biomolecule in a buffered solution (typically at a pH of 7.2-8.5) to form a stable amide bond.

References

A Technical Guide to the Fluorescence Mechanism of Sulfo-Cy5 Diacid Potassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core fluorescence mechanism of Sulfo-Cy5 diacid potassium salt, a widely utilized far-red fluorescent dye. This document provides a comprehensive overview of its photophysical properties, the underlying principles governing its fluorescence, and detailed experimental protocols for its characterization.

Core Fluorescence Mechanism

The fluorescence of Sulfo-Cy5 diacid, a member of the cyanine (B1664457) dye family, is governed by the electronic transitions within its polymethine chain, a conjugated system of alternating single and double bonds. The fundamental process can be understood through the principles of molecular photophysics, illustrated by the Jablonski diagram.

Upon absorption of a photon of appropriate energy, typically around 646 nm, an electron in the highest occupied molecular orbital (HOMO) is promoted to the lowest unoccupied molecular orbital (LUMO), transitioning the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). This process is incredibly fast, occurring on the femtosecond timescale.

Following excitation, the molecule rapidly undergoes vibrational relaxation and internal conversion, losing a small amount of energy as heat to its surroundings and relaxing to the lowest vibrational level of the S₁ state. From this state, the molecule can return to the ground state through several pathways:

  • Fluorescence: The most desired pathway for imaging applications is the radiative decay from the S₁ state back to the S₀ state, accompanied by the emission of a photon. This emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. For Sulfo-Cy5, this emission maximum is typically around 662 nm.

  • Internal Conversion: A non-radiative pathway where the energy of the excited state is dissipated as heat through molecular vibrations.

  • Intersystem Crossing: The excited electron can undergo a spin-flip, transitioning to a long-lived triplet state (T₁). From the triplet state, the molecule can return to the ground state via phosphorescence (a slow radiative process) or non-radiative decay. Intersystem crossing can lead to photobleaching, as the triplet state is more chemically reactive and susceptible to reactions with molecular oxygen.

  • Photoisomerization: Like many cyanine dyes, Sulfo-Cy5 can undergo cis-trans isomerization around the double bonds in its polymethine chain while in the excited state. This conformational change can lead to a non-fluorescent state, effectively quenching the fluorescence. The rigidity of the environment can influence the efficiency of this process.[1]

The presence of two sulfonate groups in Sulfo-Cy5 diacid significantly enhances its water solubility, making it highly suitable for biological applications in aqueous environments. These groups also help to reduce dye aggregation, which can otherwise lead to self-quenching of fluorescence.[2]

Data Presentation

The following table summarizes the key quantitative photophysical properties of this compound salt.

PropertyValueReference(s)
Absorption Maximum (λabs) ~646 nm[3][]
Emission Maximum (λem) ~662 nm[3][]
Molar Extinction Coefficient (ε) ~271,000 cm-1M-1[][5]
Fluorescence Quantum Yield (ΦF) ~0.28[][5]
Stokes Shift ~16 nm[3]
pH Insensitivity Range pH 4 - 10[6]

Mandatory Visualizations

Chemical Structure of this compound Salt

Caption: Chemical structure of this compound salt.

Jablonski Diagram for Sulfo-Cy5 Fluorescence

Jablonski cluster_singlet Singlet States cluster_triplet Triplet State S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Absorption (~646 nm) S1_v S1->S1_v Vibrational Relaxation S0_v S1_v->S0 Internal Conversion S1_v->S0_v Fluorescence (~662 nm) T1 T₁ (Excited State) S1_v->T1 Intersystem Crossing T1_v T1->T1_v Vibrational Relaxation T1_v->S0 Phosphorescence

References

Technical Guide: Synthesis of Sulfo-Cy5 Diacid Potassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of sulfo-Cy5 diacid potassium salt, a water-soluble, far-red fluorescent dye essential for various bio-conjugation and imaging applications. This document outlines the synthetic pathway, detailed experimental protocols, and relevant quantitative data to assist researchers in the successful preparation of this important fluorophore.

Overview of the Synthetic Strategy

The synthesis of this compound salt is a multi-step process that follows a modular approach, a common strategy for the preparation of asymmetric cyanine (B1664457) dyes. The core of this strategy involves the condensation of two distinct heterocyclic aza-indoleninium precursors with a polymethine bridge-forming reagent. The key stages of the synthesis are:

  • Fischer Indole Synthesis: Preparation of the foundational sulfonated indolenine core.

  • N-Alkylation: Functionalization of the indolenine precursors with sulfonic acid and carboxylic acid moieties to introduce water solubility and a reactive handle for conjugation.

  • Condensation Reaction: Formation of the final pentamethine cyanine dye structure.

  • Purification: Isolation and purification of the target compound.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and properties of sulfo-Cy5 diacid and its precursors.

Table 1: Physicochemical and Spectroscopic Properties of Sulfo-Cy5 Diacid

ParameterValueReference
Molecular FormulaC₃₇H₄₁KN₂O₁₀S₂N/A
Molecular Weight805.04 g/mol N/A
Excitation Maximum (λmax)~646 nm[1]
Emission Maximum (λem)~662 nm[1]
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹[1]
SolubilityWater, DMSO, DMFN/A

Table 2: Summary of Synthetic Steps and Typical Yields

StepReactionKey ReagentsTypical Yield
1Fischer Indole Synthesis4-Hydrazinobenzenesulfonic acid, 3-Methyl-2-butanone (B44728)~70-80%
2aN-Alkylation (Sulfonate)Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate, 1,3-PropanesultoneHigh
2bN-Alkylation (Diacid)2,3,3-Trimethylindolenine (B142774), Bromo-functionalized dicarboxylic acidModerate to High
3CondensationSulfonated indolium salt, Carboxylated indolium salt, Malonaldehyde dianilide hydrochloride~19%
4PurificationSilica (B1680970) Gel Chromatography / HPLCVariable

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound salt.

Synthesis of Precursor 1: 1-(3-Sulfopropyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate
  • Step 1: Fischer Indole Synthesis of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate.

    • In a round-bottom flask, dissolve 4-hydrazinobenzenesulfonic acid hemihydrate (1 equivalent) and 3-methyl-2-butanone (3 equivalents) in glacial acetic acid.

    • Reflux the mixture for 3 hours.

    • Cool the reaction mixture to room temperature and add diethyl ether to precipitate the product.

    • Filter the precipitate, wash with diethyl ether, and dry under vacuum.

    • The crude product is then treated with a potassium hydroxide (B78521) solution to form the potassium salt.

  • Step 2: N-Alkylation with 1,3-Propanesultone.

    • Suspend potassium 2,3,3-trimethyl-3H-indole-5-sulfonate (1 equivalent) in acetonitrile (B52724).

    • Add 1,3-propanesultone (1.2 equivalents) to the suspension.

    • Reflux the mixture for 12 hours.

    • Cool the reaction to room temperature, filter the resulting precipitate, wash with acetonitrile, and dry under vacuum to yield the zwitterionic product.

Synthesis of Precursor 2: 1-(Carboxyalkyl)-2,3,3-trimethyl-3H-indolium with a second carboxylic acid
  • Note: A bromo-functionalized dicarboxylic acid is required for this step. An example would be a derivative of glutaric or adipic acid where one of the methylene (B1212753) groups is substituted with a bromo group, or a commercially available equivalent.

  • Step 1: N-Alkylation of 2,3,3-trimethylindolenine.

    • Dissolve 2,3,3-trimethylindolenine (1 equivalent) and the bromo-dicarboxylic acid precursor (1.1 equivalents) in a high-boiling point solvent such as chlorobenzene.

    • Heat the reaction mixture at 110 °C for 12-16 hours.

    • Cool the mixture to room temperature and add diethyl ether to precipitate the product.

    • Filter the precipitate, wash with diethyl ether, and dry under vacuum.

Synthesis of Sulfo-Cy5 Diacid
  • Condensation Reaction.

    • In a reaction vessel protected from light, dissolve Precursor 2 (1 equivalent) and malonaldehyde dianilide hydrochloride (1.1 equivalents) in a mixture of acetic anhydride (B1165640) and pyridine (B92270).

    • Heat the mixture to 120 °C for 30 minutes.

    • Cool the reaction to room temperature.

    • Add a solution of Precursor 1 (1 equivalent) in pyridine to the reaction mixture.

    • Stir the reaction at room temperature for 24 hours.

    • Precipitate the crude product by adding ethyl acetate.

    • Collect the precipitate by filtration and wash with ethyl acetate.

Purification
  • Silica Gel Chromatography:

    • The crude product can be purified by column chromatography on silica gel.

    • A gradient elution system of dichloromethane (B109758) and methanol (B129727) is typically used.

    • Note: Isolation by silica gel chromatography can be challenging due to the high polarity of the dye.

  • High-Performance Liquid Chromatography (HPLC):

    • For higher purity, reversed-phase HPLC is recommended.

    • A C18 column is typically used with a mobile phase gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).

    • The fractions containing the desired product are collected and lyophilized.

Conversion to Potassium Salt
  • Dissolve the purified diacid in a minimal amount of methanol.

  • Add a stoichiometric amount of potassium hydroxide in methanol.

  • The potassium salt can be precipitated by the addition of a non-polar solvent like diethyl ether, filtered, and dried under vacuum.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_condensation Final Dye Synthesis cluster_purification Purification P1_Start 4-Hydrazinobenzenesulfonic acid + 3-Methyl-2-butanone P1_Indole Fischer Indole Synthesis P1_Start->P1_Indole P1_Product Potassium 2,3,3-trimethyl- 3H-indole-5-sulfonate P1_Indole->P1_Product P1_Alkylation N-Alkylation P1_Product->P1_Alkylation P1_Sultone 1,3-Propanesultone P1_Sultone->P1_Alkylation P1_Final 1-(3-Sulfopropyl)-2,3,3-trimethyl- 3H-indolium-5-sulfonate P1_Alkylation->P1_Final Cond_React Condensation P1_Final->Cond_React P2_Start 2,3,3-Trimethylindolenine + Bromo-dicarboxylic acid P2_Alkylation N-Alkylation P2_Start->P2_Alkylation P2_Final Carboxylated Indolium Salt P2_Alkylation->P2_Final P2_Final->Cond_React Cond_Bridge Malonaldehyde dianilide HCl Cond_Bridge->Cond_React Cond_Product Crude Sulfo-Cy5 Diacid Cond_React->Cond_Product Purify Chromatography (Silica/HPLC) Cond_Product->Purify Salt_Form Potassium Salt Formation Purify->Salt_Form Final_Product Sulfo-Cy5 Diacid Potassium Salt Salt_Form->Final_Product

Caption: Synthetic pathway for this compound salt.

Experimental Workflow Logic

Experimental_Workflow Start Assemble Reactants and Solvents Reaction_Setup Set up Reaction Apparatus (Flask, Condenser, Stirrer) Start->Reaction_Setup Heating Heat to Reflux/ Maintain Temperature Reaction_Setup->Heating Monitoring Monitor Reaction Progress (TLC) Heating->Monitoring Monitoring->Heating Continue reaction Workup Reaction Workup (Cooling, Precipitation) Monitoring->Workup Reaction complete Filtration Isolate Crude Product (Filtration) Workup->Filtration Purification Purify Product (Column Chromatography/HPLC) Filtration->Purification Characterization Characterize Final Product (NMR, MS, UV-Vis) Purification->Characterization End Store Purified Product Characterization->End

Caption: General experimental workflow for a synthesis step.

References

Sulfo-Cy5 Diacid Potassium Salt: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of sulfo-Cy5 diacid potassium salt, a widely used fluorescent dye in biological and biomedical research. The inclusion of two sulfonate groups enhances its water solubility, making it an ideal candidate for labeling proteins, nucleic acids, and other biomolecules in aqueous environments.

Core Properties

This compound salt is a water-soluble, near-infrared fluorescent dye.[1] It is characterized by its bright fluorescence, high photostability, and low nonspecific binding to biomolecules. These properties make it a versatile tool for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.

Spectral Characteristics

The spectral properties of this compound salt are fundamental to its application in fluorescence-based assays. The dye exhibits a maximum absorbance in the red region of the visible spectrum and emits in the far-red region, which helps to minimize interference from cellular autofluorescence.

PropertyValue
Maximum Absorbance (λmax)~646 nm
Maximum Emission (λmax)~662 nm
Molar Extinction Coefficient~271,000 cm⁻¹M⁻¹
Quantum Yield~0.28

Solubility

The solubility of this compound salt is a key advantage for its use in biological applications, as it can be readily dissolved in aqueous buffers without the need for organic co-solvents.

SolventSolubility
WaterWell soluble[2][3]
Dimethylformamide (DMF)0.35 M (240 g/L)[2][3]
Dimethyl sulfoxide (B87167) (DMSO)0.35 M (240 g/L)[2][3]
Non-polar organic solventsPractically insoluble[2][3]
Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a fluorescent dye like this compound salt involves the following steps:

  • Preparation of Saturated Solutions: An excess amount of the dye is added to a known volume of the solvent (e.g., water, DMF, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Separation of Undissolved Solid: The saturated solution is carefully filtered or centrifuged to remove any undissolved dye particles.

  • Concentration Measurement: The concentration of the dye in the clear supernatant is determined using a spectrophotometer by measuring its absorbance at the maximum absorbance wavelength (λmax) and applying the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.

  • Calculation: The solubility is then expressed in terms of molarity (mol/L) or mass per volume (g/L).

Stability

The stability of this compound salt is critical for ensuring the reliability and reproducibility of experimental results. Stability can be influenced by several factors, including storage conditions, temperature, pH, and exposure to light.

Storage and Handling

Proper storage is essential to maintain the integrity of the dye over time.

ConditionRecommendationDuration
Solid Form Store at -20°C in the dark.[2]Up to 24 months[2]
Transportation at room temperature.[2]Up to 3 weeks[2]
In Solvent Store at -80°C.Up to 6 months
Store at -20°C.Up to 1 month

It is crucial to avoid prolonged exposure to light.[2]

Factors Affecting Stability

The following diagram illustrates the key factors that can influence the stability of this compound salt.

Caption: Factors influencing the stability of this compound salt.

Experimental Protocols for Stability Assessment

pH Stability:

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 10).

  • Sample Preparation: Dissolve the this compound salt in each buffer to a known concentration.

  • Incubation: Incubate the solutions at a constant temperature in the dark for a specified period.

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample at regular intervals using a fluorometer.

  • Data Analysis: Plot the fluorescence intensity as a function of pH and time to determine the pH range over which the dye is stable.

Photostability:

  • Sample Preparation: Prepare a solution of the dye in a suitable solvent (e.g., phosphate-buffered saline, PBS).

  • Light Exposure: Expose the solution to a controlled light source (e.g., a xenon lamp or a specific wavelength laser) for defined periods. A control sample should be kept in the dark.

  • Absorbance and Fluorescence Measurement: Measure the absorbance and fluorescence intensity of both the exposed and control samples at regular intervals.

  • Data Analysis: Calculate the rate of photobleaching by comparing the changes in absorbance or fluorescence of the exposed sample to the control.

Application Workflow: Immunofluorescence Staining

The high water solubility and bright fluorescence of this compound salt make it an excellent choice for immunofluorescence staining protocols. The following diagram outlines a typical workflow.

ImmunofluorescenceWorkflow start Start: Cell/Tissue Preparation fixation Fixation (e.g., with paraformaldehyde) start->fixation permeabilization Permeabilization (e.g., with Triton X-100) fixation->permeabilization blocking Blocking (e.g., with BSA or serum) permeabilization->blocking primary_antibody Primary Antibody Incubation blocking->primary_antibody wash1 Wash primary_antibody->wash1 secondary_antibody Secondary Antibody Incubation (conjugated with sulfo-Cy5) wash1->secondary_antibody wash2 Wash secondary_antibody->wash2 mounting Mounting (with antifade reagent) wash2->mounting imaging Fluorescence Microscopy (Ex: ~646 nm, Em: ~662 nm) mounting->imaging end End: Image Analysis imaging->end

Caption: A typical workflow for immunofluorescence staining using a sulfo-Cy5 conjugated secondary antibody.

Conclusion

This compound salt is a robust and versatile fluorescent dye with excellent solubility and stability characteristics when handled and stored correctly. Its bright, far-red fluorescence makes it a valuable tool for a wide range of biological imaging and detection applications. Understanding its solubility and stability parameters is essential for designing and executing reliable and reproducible experiments in research and drug development.

References

Sulfo-Cy5 Diacid Potassium Salt: A Deep Dive into its Spectroscopic Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core spectroscopic properties of sulfo-Cy5 diacid potassium salt, a widely utilized far-red fluorescent dye. Its exceptional water solubility and bright fluorescence make it a valuable tool in various biological and biomedical research applications, particularly for labeling proteins and nucleic acids. This document outlines its key spectral characteristics, provides detailed experimental protocols for its characterization, and illustrates a common experimental workflow.

Core Spectroscopic and Physicochemical Properties

The inherent properties of this compound salt make it a robust fluorophore for sensitive detection in aqueous environments. Its spectral characteristics are summarized below.

PropertyValueReferences
Absorption Maximum (λabs) ~646 - 648 nm[1][2][3][4][5][6]
Emission Maximum (λem) ~662 - 671 nm[1][2][3][4][5][6]
Molar Extinction Coefficient (ε) ~250,000 - 271,000 cm-1M-1[2][3][4][6]
Fluorescence Quantum Yield (ΦF) ~0.28[3][6]
Stokes Shift ~16 nm[1]
Molecular Weight ~750.89 g/mol (acid form)[2][4]
Solubility High in water, DMSO, DMF[2][3][4]
CAS Number (Potassium Salt) 1144107-82-3[3]

Experimental Protocols

Accurate characterization of the spectroscopic properties of sulfo-Cy5 diacid is crucial for its effective implementation in experimental design. Below are detailed protocols for determining its absorption and emission spectra.

Protocol 1: Determination of Absorption Spectrum and Molar Extinction Coefficient

This protocol outlines the steps to measure the absorption spectrum of sulfo-Cy5 diacid and calculate its molar extinction coefficient.

1. Materials and Equipment:

  • This compound salt

  • High-purity water (e.g., Milli-Q or equivalent) or a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Spectrophotometer capable of scanning in the UV-Vis-NIR range

  • Quartz cuvettes with a 1 cm path length

  • Calibrated analytical balance and volumetric flasks

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound salt and dissolve it in a known volume of high-purity water or buffer to create a stock solution of a known concentration (e.g., 1 mM). Ensure complete dissolution.

  • Prepare a Working Solution: Dilute the stock solution to a concentration that results in an absorbance maximum within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). A concentration of approximately 5 µM is a good starting point.[7]

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up and stabilize.

  • Blank Measurement: Fill a quartz cuvette with the same solvent (water or buffer) used to prepare the working solution. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Empty the cuvette, rinse it with the working solution, and then fill it with the sulfo-Cy5 diacid working solution. Place the cuvette in the spectrophotometer and measure the absorption spectrum over a relevant wavelength range (e.g., 400-800 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance value at λmax.

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: ε = A / (c * l)

      • Where:

        • A is the absorbance at λmax.

        • c is the molar concentration of the solution (mol/L).

        • l is the path length of the cuvette (typically 1 cm).

Protocol 2: Measurement of Fluorescence Emission Spectrum

This protocol describes the procedure for measuring the fluorescence emission spectrum of sulfo-Cy5 diacid.

1. Materials and Equipment:

  • This compound salt working solution (prepared as in Protocol 1)

  • Spectrofluorometer with an appropriate excitation source and detector

  • Quartz fluorescence cuvettes

2. Procedure:

  • Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation lamp and detector to stabilize.

  • Set Excitation Wavelength: Set the excitation wavelength to the absorption maximum (λmax) determined in Protocol 1 (approximately 646-648 nm).

  • Blank Measurement: Fill a fluorescence cuvette with the solvent used to prepare the working solution. Place it in the spectrofluorometer and record a blank emission spectrum to account for any background fluorescence or Raman scattering.

  • Sample Measurement: Empty and rinse the cuvette with the sulfo-Cy5 diacid working solution, then fill it with the sample. Place the cuvette in the spectrofluorometer and record the emission spectrum. The scan range should typically start about 10-20 nm above the excitation wavelength and extend into the near-infrared region (e.g., 660-800 nm).

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.

    • Identify the wavelength of maximum fluorescence emission (λem).

Experimental Workflow Visualization

The primary application of sulfo-Cy5 is as a fluorescent label for biomolecules. The following diagram illustrates a typical workflow for labeling a protein with a sulfo-Cy5 derivative (such as the NHS ester for targeting primary amines) and subsequent purification.

experimental_workflow start Start: Protein Preparation buffer_exchange Buffer Exchange (Amine-free buffer, pH 8.5-9.0) start->buffer_exchange conjugation Conjugation Reaction (Protein + Dye) buffer_exchange->conjugation dye_prep Dye Preparation (Dissolve Sulfo-Cy5 NHS Ester in DMSO) dye_prep->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification characterization Characterization (Spectroscopy, SDS-PAGE) purification->characterization end End: Labeled Protein characterization->end

Caption: Workflow for Protein Labeling with Sulfo-Cy5.

References

A Technical Guide to the Quantum Yield of Sulfo-Cy5 Diacid Potassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties, specifically the fluorescence quantum yield, of sulfo-Cy5 diacid potassium salt. It is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who utilize fluorescent labeling techniques. This guide includes a summary of key quantitative data, a detailed experimental protocol for quantum yield determination, and visualizations of experimental workflows.

Core Photophysical Properties of Sulfo-Cy5 Diacid

Sulfo-Cy5 is a water-soluble, far-red fluorescent dye that is widely used for labeling a variety of biomolecules, including proteins, peptides, and nucleic acids.[1][] Its excellent water solubility, provided by the sulfonate groups, makes it particularly suitable for biological applications in aqueous environments.[1] The dye exhibits bright fluorescence and high photostability, which are critical for sensitive detection in various assays.[1] A key parameter for any fluorophore is its fluorescence quantum yield (Φ), which describes the efficiency of converting absorbed light into emitted fluorescence.

The quantitative photophysical properties of sulfo-Cy5 diacid and its derivatives are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Fluorescence Quantum Yield (Φ) 0.2 - 0.28[3]
Excitation Maximum (λex) ~646 - 649 nm[1]
Emission Maximum (λem) ~662 - 672 nm
Molar Extinction Coefficient (ε) ~250,000 - 271,000 cm-1M-1[3]
Solubility Water, DMSO, DMF
Molecular Weight ~750.89 g/mol

Experimental Protocol: Determination of Fluorescence Quantum Yield

The most reliable and commonly used method for determining the fluorescence quantum yield of a compound is the comparative method, as described by Williams et al.[4][5] This method involves comparing the fluorescence intensity of the sample under investigation to a standard with a known quantum yield.

Principle

When a solution of a fluorescent molecule is sufficiently dilute (absorbance < 0.1), the integrated fluorescence intensity is directly proportional to the amount of light absorbed.[4] By comparing the integrated fluorescence intensity of an unknown sample to that of a standard with a known quantum yield, under identical experimental conditions, the quantum yield of the unknown can be calculated.[6]

Materials and Equipment
  • Spectrofluorometer with a monochromatic excitation source and a detector for emission spectra.

  • UV-Vis spectrophotometer.

  • 10 mm path length quartz cuvettes.

  • Volumetric flasks and pipettes.

  • Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS) for sulfo-Cy5).

  • Quantum yield standard (e.g., Cresyl Violet in methanol, Φ = 0.53).[5]

  • This compound salt.

Procedure
  • Preparation of Stock Solutions: Prepare stock solutions of both the sulfo-Cy5 diacid and the quantum yield standard in the appropriate solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.[5]

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Note the absorbance at the excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • For each dilution, record the fluorescence emission spectrum. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements of the sample and the standard.[6]

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each recorded spectrum.

    • Plot a graph of the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Determine the slope (gradient) of the linear fit for both plots.

  • Calculation of Quantum Yield: The quantum yield of the sulfo-Cy5 diacid (ΦX) can be calculated using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients of the plots for the sample and the standard, respectively.

    • ηX and ηST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is equal to 1).

Visualizations

Experimental Workflow for Quantum Yield Measurement

G cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis cluster_calc Calculation prep_sample Prepare Sulfo-Cy5 Dilutions (Abs < 0.1) abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_sample->abs_measure prep_standard Prepare Standard Dilutions (Abs < 0.1) prep_standard->abs_measure fluor_measure Measure Fluorescence Emission (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Slopes) plot->gradient calculate_qy Calculate Quantum Yield (Φ) gradient->calculate_qy

Caption: Workflow for determining fluorescence quantum yield using the comparative method.

Application in Signaling Pathway Visualization

Sulfo-Cy5 diacid is often used in its activated forms (e.g., NHS ester) to label proteins for visualization in various biological contexts, including signaling pathways. The following diagram illustrates a conceptual workflow for using sulfo-Cy5 to label and visualize a protein of interest in a signaling cascade.

G cluster_labeling Protein Labeling cluster_purification Purification cluster_application Cellular Application & Imaging cluster_pathway Signaling Pathway Visualization protein Protein of Interest (POI) conjugation Conjugation Reaction protein->conjugation cy5 Sulfo-Cy5 NHS Ester cy5->conjugation purify Purify Labeled Protein (e.g., Column Chromatography) conjugation->purify cell_treat Introduce Labeled POI to Cells purify->cell_treat stimulate Stimulate Signaling Pathway cell_treat->stimulate imaging Fluorescence Microscopy stimulate->imaging receptor Receptor imaging->receptor poi_labeled Labeled POI receptor->poi_labeled downstream Downstream Effector poi_labeled->downstream

Caption: Conceptual workflow for labeling a protein with sulfo-Cy5 to visualize its role in a signaling pathway.

References

Technical Guide: Sulfo-Cy5 Diacid Potassium Salt - Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physicochemical properties and common applications of sulfo-Cy5 diacid potassium salt, a widely used far-red fluorescent dye. The information herein is intended to support research and development activities in molecular biology, bio-imaging, and drug discovery.

Core Properties of this compound Salt

This compound salt is a water-soluble cyanine (B1664457) dye known for its high molar extinction coefficient and bright fluorescence emission in the far-red region of the spectrum. The presence of two sulfonate groups enhances its hydrophilicity, making it particularly suitable for biological applications in aqueous environments.

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound salt are summarized in the table below. These values are essential for accurate quantification and experimental design.

PropertyValueReference
Molar Extinction Coefficient (ε) 271,000 cm⁻¹M⁻¹[1]
Excitation Maximum (λex) 646 nm[1]
Emission Maximum (λem) 662 nm[1]
Molecular Weight 680.87 g/mol [2]
Molecular Formula C₃₂H₃₇KN₂O₈S₂[1][2]
CAS Number 1144107-82-3[1][2]
Solubility Water, DMSO, DMF[1][3]
Fluorescence Quantum Yield (Φ) 0.28[1][4]

Experimental Protocols

Determination of Molar Extinction Coefficient

The accurate determination of the molar extinction coefficient is critical for quantitative applications. The following protocol, based on the Beer-Lambert law (A = εcl), outlines a standard procedure for its experimental verification.

Materials:

  • This compound salt

  • High-purity solvent (e.g., deionized water, PBS, or methanol)

  • Calibrated spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of the this compound salt and dissolve it in the chosen solvent to create a concentrated stock solution.

  • Serial Dilutions: Perform a series of precise dilutions of the stock solution to obtain a range of concentrations. Aim for concentrations that will yield absorbance values between 0.1 and 1.0, as this is typically the linear range of most spectrophotometers.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a wavelength range that includes the absorption maximum of sulfo-Cy5 (approximately 600-700 nm).

    • Use the pure solvent as a blank to zero the instrument.

    • Measure the absorbance of each dilution at the absorption maximum (λmax), which should be around 646 nm.

  • Data Analysis:

    • Plot a graph of absorbance at λmax versus concentration.

    • Perform a linear regression on the data points. The slope of the resulting line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

G Workflow for Extinction Coefficient Determination A Prepare Stock Solution B Perform Serial Dilutions A->B C Measure Absorbance with Spectrophotometer B->C D Plot Absorbance vs. Concentration C->D E Calculate Extinction Coefficient (Slope) D->E

Workflow for Extinction Coefficient Determination
Bioconjugation of Proteins with Sulfo-Cy5 Diacid

Sulfo-Cy5 diacid can be covalently attached to proteins and other biomolecules, typically through the formation of an amide bond between the dye's carboxylic acid groups and primary amines on the target molecule. This process usually involves the activation of the carboxylic acid to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester.

Part 1: Activation of Sulfo-Cy5 Diacid to Sulfo-Cy5 NHS Ester

Materials:

  • This compound salt

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel protected from light

Procedure:

  • Dissolve sulfo-Cy5 diacid in anhydrous DMF or DMSO.

  • Add NHS, followed by the dropwise addition of EDC or DCC.

  • Stir the reaction mixture at room temperature for several hours to overnight, protected from light.

  • The resulting solution containing the activated sulfo-Cy5 NHS ester can be used directly in the next step or purified if necessary.

Part 2: Protein Labeling with Activated Sulfo-Cy5

Materials:

  • Activated Sulfo-Cy5 NHS ester solution

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Labeling Reaction: Add the activated sulfo-Cy5 NHS ester solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10:1 to 20:1 is common.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column. The first colored fraction to elute will be the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the dye (around 646 nm).

G Protein Bioconjugation Workflow cluster_0 Dye Activation cluster_1 Protein Labeling cluster_2 Purification & Analysis A Dissolve Sulfo-Cy5 Diacid B Add NHS and EDC/DCC A->B C Incubate to form NHS Ester B->C D Mix Activated Dye with Protein C->D E Incubate for Covalent Bonding D->E F Purify via Size-Exclusion Chromatography E->F G Characterize Degree of Labeling F->G

Protein Bioconjugation Workflow

Applications in Research and Drug Development

The favorable spectroscopic properties and water solubility of sulfo-Cy5 make it a versatile tool in various scientific disciplines.

  • Fluorescence Microscopy: Its far-red emission minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio in cellular imaging.

  • Flow Cytometry: The bright fluorescence of sulfo-Cy5 allows for the clear identification and sorting of labeled cells.

  • In Vivo Imaging: The long-wavelength excitation and emission of sulfo-Cy5 enable deeper tissue penetration, making it suitable for small animal imaging studies.

  • Bioconjugation: It can be readily conjugated to antibodies, peptides, and nucleic acids for use in a wide range of assays, including immunoassays and fluorescence resonance energy transfer (FRET) studies.[5][6]

References

A Technical Guide to the Aqueous Solubility of Sulfo-Cy5 Diacid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the water solubility of sulfo-Cy5 diacid, a key parameter for its application in biological research and drug development. The inclusion of sulfonate groups significantly enhances the aqueous solubility of cyanine (B1664457) dyes, facilitating their use in biological buffers without the need for organic co-solvents.[1] This guide summarizes the quantitative solubility data, presents detailed experimental protocols for solubility determination and biomolecule conjugation, and provides visual workflows for these procedures.

Physicochemical Properties of Sulfo-Cy5 Diacid

Sulfo-Cy5 diacid, also known as sulfo-Cyanine5 carboxylic acid, is a highly hydrophilic and water-soluble fluorescent dye.[2][3] Its solubility in aqueous solutions is a critical feature, enabling its direct use in labeling reactions with sensitive biomolecules that may be denatured by organic solvents. The table below summarizes the key physicochemical and solubility data for the potassium salt of sulfo-Cy5 diacid.

ParameterValueReference
Chemical Formula C₃₂H₃₇N₂KO₈S₂[3]
Molecular Weight 680.87 g/mol [3]
Appearance Dark blue powder[3]
Excitation Maximum (λex) 646 nm[3]
Emission Maximum (λem) 662 nm[3]
Molar Extinction Coefficient 271,000 M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield 0.28[2]
Water Solubility Well soluble[2][3]
Quantitative Water Solubility 0.35 M (240 g/L)[2][3]
Other Solubilities Well soluble in DMF and DMSO[2][3]

Experimental Protocols

Determination of Aqueous Solubility

A precise determination of the maximum solubility of sulfo-Cy5 diacid in a specific buffer system can be crucial for optimizing experimental conditions. The following protocol describes a general method for determining the aqueous solubility of a water-soluble fluorescent dye.

Objective: To determine the saturation solubility of sulfo-Cy5 diacid potassium salt in a given aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • This compound salt

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Spectrophotometer

  • Calibrated micropipettes

  • Filtration device (e.g., 0.2 µm syringe filter)

Procedure:

  • Preparation of a Slurry: Add an excess amount of this compound salt to a known volume of the aqueous buffer in a microcentrifuge tube. The amount should be sufficient to ensure that not all of the dye dissolves.

  • Equilibration: Tightly cap the tube and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the slurry for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved dye is reached.

  • Separation of Undissolved Solid: After equilibration, centrifuge the tube at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet. For complete removal of any remaining solid particles, pass the supernatant through a 0.2 µm syringe filter.

  • Sample Dilution: Accurately dilute the clear, saturated solution with the same aqueous buffer to a concentration that falls within the linear range of the spectrophotometer. A series of dilutions may be necessary to find the optimal concentration.

  • Spectrophotometric Measurement: Measure the absorbance of the diluted solution at the maximum absorption wavelength of sulfo-Cy5 (approximately 646 nm).

  • Calculation of Concentration: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the diluted sample, where A is the absorbance, ε is the molar extinction coefficient (271,000 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration in Molarity.

  • Determination of Solubility: Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of sulfo-Cy5 diacid under the tested conditions.

Protein Labeling with Sulfo-Cy5 Diacid

Sulfo-Cy5 diacid can be chemically conjugated to proteins and other biomolecules containing primary amines. This typically involves the activation of the carboxylic acid groups to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with amines.

Objective: To covalently label a protein (e.g., an antibody) with sulfo-Cy5 diacid.

Materials:

  • This compound salt

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Activation reagents: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Activation of Sulfo-Cy5 Diacid (Preparation of NHS ester):

    • Dissolve sulfo-Cy5 diacid, EDC, and NHS in anhydrous DMF or DMSO. The molar ratio should be optimized, but a starting point of 1:1.2:1.2 (dye:EDC:NHS) is common.

    • Allow the reaction to proceed for 1-2 hours at room temperature in the dark to form the sulfo-Cy5 NHS ester.

  • Preparation of the Protein:

    • Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 2-10 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris).

  • Conjugation Reaction:

    • Add the activated sulfo-Cy5 NHS ester solution to the protein solution. The molar ratio of dye to protein should be optimized to achieve the desired degree of labeling, typically ranging from 5:1 to 20:1.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • The first colored fraction to elute will be the dye-protein conjugate.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 646 nm (for sulfo-Cy5). The DOL can be calculated using the following formula: DOL = (A₆₄₆ / ε₆₄₆) / ((A₂₈₀ - (A₆₄₆ × CF₂₈₀)) / ε₂₈₀) where A is the absorbance, ε is the molar extinction coefficient, and CF₂₈₀ is a correction factor for the absorbance of the dye at 280 nm.

Visualized Workflows

G Workflow for Aqueous Solubility Determination of Sulfo-Cy5 Diacid cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation A Add excess sulfo-Cy5 diacid to aqueous buffer B Equilibrate slurry on shaker (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.2 µm) C->D E Dilute saturated solution D->E F Measure absorbance at ~646 nm E->F G Calculate concentration using Beer-Lambert Law F->G H Determine solubility (Concentration x Dilution Factor) G->H

Caption: Workflow for determining the aqueous solubility of sulfo-Cy5 diacid.

G Workflow for Protein Labeling with Sulfo-Cy5 Diacid cluster_activation Dye Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization A Dissolve sulfo-Cy5 diacid, EDC, and NHS in DMF/DMSO B Incubate 1-2h at RT to form NHS ester A->B D Add activated dye to protein solution B->D C Prepare protein in amine-free buffer (pH 8.3-9.0) C->D E Incubate 1-2h at RT D->E F Purify conjugate via size-exclusion chromatography E->F G Characterize by spectrophotometry (determine Degree of Labeling) F->G

Caption: General workflow for labeling proteins with sulfo-Cy5 diacid.

References

In-Depth Technical Guide: Sulfo-Cy5 Diacid Potassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the storage, handling, and application of sulfo-Cy5 diacid potassium salt, a water-soluble, near-infrared fluorescent dye. It is intended to serve as a technical resource for laboratory personnel to ensure the stability of the compound and the integrity of experimental results.

Core Properties and Storage

This compound salt is a hydrophilic, non-activated carboxylic acid form of the popular Cy5 dye. Its high water solubility makes it a valuable tool for various applications in aqueous environments, particularly as a negative control in bioconjugation experiments where its activated counterparts (e.g., NHS esters) are used for labeling.

Quantitative Data Summary

Proper storage is critical to maintain the chemical integrity and fluorescent properties of this compound salt. The following table summarizes the key storage and stability parameters.

ParameterValueCitations
Storage Temperature -20°C[1]
Long-term Stability Up to 24 months (when stored at -20°C in the dark)[1]
Shipping Conditions Room temperature (stable for up to 3 weeks)[1]
Light Sensitivity Avoid prolonged exposure to light[1]
Solubility Water, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)[1]

Handling and Safety

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is recommended.

Engineering Controls:

  • Work in a well-ventilated area to avoid inhalation of any dust particles.

General Handling:

  • Avoid the formation of dust.

  • Prevent contact with skin and eyes.

  • After handling, wash hands thoroughly.

Disposal:

  • Dispose of the compound in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocol: Use as a Negative Control in Protein Labeling

This protocol outlines the use of this compound salt as a negative control in a typical protein labeling experiment using an amine-reactive dye (e.g., sulfo-Cy5 NHS ester). This control is essential to determine the extent of non-specific binding of the dye to the protein.

Materials
  • This compound salt

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Amine-reactive dye (e.g., sulfo-Cy5 NHS ester)

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure
  • Stock Solution Preparation:

    • Prepare a 10 mg/mL stock solution of this compound salt in high-quality, anhydrous DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Prepare a separate 10 mg/mL stock solution of the amine-reactive dye in DMSO.

  • Protein Preparation:

    • Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Labeling Reaction and Negative Control:

    • Labeling Reaction: Add a calculated molar excess of the amine-reactive dye stock solution to the protein solution. The optimal molar ratio will depend on the protein and should be determined empirically.

    • Negative Control: In a separate tube, add the same volume of the this compound salt stock solution to an equal amount of the protein solution. This will mimic the conditions of the labeling reaction without the covalent conjugation.

    • Incubate both reactions for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein (and the control protein) from the unconjugated dye using a size-exclusion chromatography column.

    • Equilibrate the column with the desired storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column and collect the fractions containing the protein-dye conjugate.

  • Analysis:

    • Measure the absorbance of the purified protein-dye conjugate and the negative control sample at the protein's maximum absorbance (e.g., 280 nm) and the dye's maximum absorbance (approximately 646 nm).

    • The absorbance at 646 nm for the negative control sample should be minimal, indicating a low level of non-specific binding. This provides a baseline for evaluating the efficiency of the covalent labeling in the experimental sample.

Visualizations

Storage and Handling Workflow

cluster_storage Storage cluster_handling Handling cluster_solution_prep Solution Preparation cluster_disposal Disposal storage_conditions Store at -20°C in the dark stability Stable for up to 24 months storage_conditions->stability ppe Wear appropriate PPE: - Gloves - Safety Goggles - Lab Coat storage_conditions->ppe Before use ventilation Use in a well-ventilated area ppe->ventilation avoid_dust Avoid dust formation ventilation->avoid_dust wash_hands Wash hands after handling avoid_dust->wash_hands dissolve Dissolve in an appropriate solvent (e.g., water, DMSO, DMF) wash_hands->dissolve Proceed to experiment dispose Dispose of in accordance with local regulations dissolve->dispose After use

Caption: Recommended workflow for the storage and handling of this compound salt.

Experimental Workflow: Negative Control for Protein Labeling

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare protein solution in amine-free buffer exp_reaction Experimental: Add amine-reactive Cy5 to protein prep_protein->exp_reaction neg_control Negative Control: Add Sulfo-Cy5 Diacid to protein prep_protein->neg_control prep_dye Prepare stock solutions: - Sulfo-Cy5 Diacid (Control) - Amine-reactive Cy5 (Experimental) prep_dye->exp_reaction prep_dye->neg_control incubation Incubate both reactions (1 hr, RT, dark) exp_reaction->incubation neg_control->incubation purify Purify both samples via size-exclusion chromatography incubation->purify measure_abs Measure absorbance at ~280 nm and ~646 nm purify->measure_abs compare Compare absorbance at ~646 nm of control vs. experimental measure_abs->compare

Caption: Experimental workflow for using sulfo-Cy5 diacid as a negative control in protein labeling.

References

Methodological & Application

Application Notes and Protocols for Sulfo-Cy5 Diacid Potassium in Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the conjugation of sulfo-cy5 diacid potassium to antibodies. The protocol outlines the necessary steps for dye activation, antibody preparation, conjugation, and purification of the final labeled antibody.

Introduction

Sulfo-Cy5 is a bright, far-red fluorescent dye commonly utilized for labeling proteins, peptides, and other biomolecules. Its water-soluble nature, conferred by the sulfonate groups, makes it particularly suitable for labeling sensitive proteins like antibodies in aqueous environments without the need for organic co-solvents.[1][2] The diacid form of sulfo-Cy5 possesses two carboxylic acid groups that can be activated to react with primary amines (e.g., the side chain of lysine (B10760008) residues) on an antibody. This is typically achieved through a two-step reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to form a semi-stable amine-reactive Sulfo-NHS ester.[3] This activated dye then efficiently couples to the antibody to form a stable amide bond. This method allows for precise control over the degree of labeling (DOL), which is a critical parameter for the performance of the conjugated antibody in various applications such as flow cytometry, fluorescence microscopy, and immunoassays.[4][5]

Materials and Reagents

  • Antibody to be labeled (in a buffer free of amines, such as PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • 1 M Sodium Bicarbonate buffer, pH 8.5-9.0

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Experimental Protocols

1. Antibody Preparation

  • Dissolve the antibody in 1X PBS at a pH of 7.2-7.4.[6]

  • It is crucial that the buffer is free of any amine-containing substances, such as Tris or glycine, as these will compete with the antibody for reaction with the activated dye.[6] If necessary, dialyze the antibody against 1X PBS.

  • The recommended antibody concentration for optimal labeling is between 2-10 mg/mL.[5][6] Conjugation efficiency is significantly reduced at concentrations below 2 mg/mL.[5]

  • If the antibody solution contains stabilizers like bovine serum albumin (BSA) or gelatin, they must be removed prior to conjugation as they will also be labeled.[6]

2. Preparation of Reagent Stock Solutions

  • Sulfo-Cy5 Diacid Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Mix well by vortexing. This solution should be prepared fresh before use.

  • EDC Stock Solution: Prepare a 100 mM stock solution of EDC in distilled water. Prepare this solution immediately before use as EDC is moisture-sensitive and hydrolyzes in water.

  • Sulfo-NHS Stock Solution: Prepare a 100 mM stock solution of Sulfo-NHS in distilled water. This solution should also be prepared fresh.

3. Activation of Sulfo-Cy5 Diacid

  • In a microcentrifuge tube, combine the sulfo-Cy5 diacid stock solution with the EDC and Sulfo-NHS stock solutions. A typical molar ratio is 1:1:1 (dye:EDC:Sulfo-NHS).

  • The activation reaction is most efficient at a pH between 4.5 and 7.2.[3]

  • Incubate the reaction mixture at room temperature for 15-30 minutes to generate the amine-reactive Sulfo-NHS ester.

4. Antibody Conjugation Reaction

  • Adjust the pH of the antibody solution to 8.5-9.0 by adding the 1 M sodium bicarbonate buffer. A volume of bicarbonate buffer equal to 5-10% of the antibody solution volume is typically sufficient.

  • Add the freshly activated sulfo-Cy5 solution to the antibody solution. The optimal molar ratio of dye to antibody for most applications is between 5:1 and 20:1.[7] It is recommended to test a few different ratios to determine the optimal degree of labeling for your specific antibody and application.[5]

  • Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle stirring or rotation.

5. Purification of the Labeled Antibody

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.[5][6]

  • Equilibrate the column with 1X PBS, pH 7.2-7.4.

  • Apply the conjugation reaction mixture to the top of the column.

  • Elute the conjugate with 1X PBS. The first colored fraction to elute will be the labeled antibody, while the unconjugated dye will elute later.

  • Collect the fractions containing the purified antibody-dye conjugate.

6. Characterization of the Conjugate

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of sulfo-Cy5 (~646 nm, A646) using a spectrophotometer.

  • Calculate the protein concentration and the degree of labeling (DOL) using the following equations:

    • Protein Concentration (mg/mL) = [A280 - (A646 * CF)] / ε_protein

      • Where:

        • CF is the correction factor for the dye's absorbance at 280 nm (for sulfo-Cy5, CF is approximately 0.04).[1][8]

        • ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).

    • Degree of Labeling (DOL) = (A646 * M_protein) / (ε_dye * [Protein])

      • Where:

        • M_protein is the molecular weight of the antibody (e.g., ~150,000 g/mol for IgG).[7]

        • ε_dye is the molar extinction coefficient of sulfo-Cy5 at its absorbance maximum (~271,000 M⁻¹cm⁻¹).[1]

        • [Protein] is the molar concentration of the protein.

  • The optimal DOL for most antibodies is between 2 and 10.[5][6]

Data Presentation

ParameterValueReference
Sulfo-Cy5 Excitation Maximum~646 nm[1]
Sulfo-Cy5 Emission Maximum~662 nm[1]
Sulfo-Cy5 Molar Extinction Coefficient~271,000 M⁻¹cm⁻¹[1]
Sulfo-Cy5 Correction Factor (at 280 nm)~0.04[1][8]
Recommended Antibody Concentration2-10 mg/mL[5][6]
Recommended Reaction pH (for NHS ester)8.5 - 9.0[5]
Recommended Molar Ratio (Dye:Antibody)5:1 to 20:1[7]
Recommended Degree of Labeling (DOL)2 - 10[5][6]

Visualizations

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab_prep Antibody Preparation (PBS, pH 7.2-7.4) Conjugation Conjugate Activated Dye to Antibody (pH 8.5-9.0) Ab_prep->Conjugation Dye_prep Dye & Activator Stock Solutions Activation Activate Sulfo-Cy5 Diacid with EDC/Sulfo-NHS Dye_prep->Activation Activation->Conjugation Purify Purify Conjugate (Size-Exclusion Chromatography) Conjugation->Purify Analyze Characterize Conjugate (Spectrophotometry, DOL) Purify->Analyze

Caption: Experimental workflow for antibody conjugation with sulfo-cy5 diacid.

G Dye Sulfo-Cy5 Diacid (-COOH) Activated_Dye Amine-Reactive Sulfo-Cy5 (-Sulfo-NHS Ester) Dye->Activated_Dye Activation Activators EDC + Sulfo-NHS Antibody Antibody (-NH2) Conjugate Labeled Antibody (Stable Amide Bond) Activated_Dye->Conjugate Conjugation

Caption: Chemical pathway for sulfo-cy5 diacid conjugation to an antibody.

References

Application Notes and Protocols for Labeling Oligonucleotides with Sulfo-Cy5 Diacid Potassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent labeling of amine-modified oligonucleotides with Sulfo-Cy5 diacid potassium salt. Sulfo-Cyanine5 (Sulfo-Cy5) is a bright, water-soluble fluorescent dye that emits in the far-red region of the spectrum, making it an ideal choice for a variety of biological applications where minimizing background fluorescence is critical. These applications include fluorescence in situ hybridization (FISH), real-time PCR, and cellular imaging.[1][2]

The "diacid" or "carboxylic acid" form of Sulfo-Cy5 is a non-activated version of the dye that requires chemical activation to react with primary amines. This protocol details a two-step conjugation method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to achieve efficient and stable labeling of oligonucleotides.[3][4] This method offers an alternative to using pre-activated Sulfo-Cy5 NHS esters and can be advantageous in certain experimental contexts.

Key Features of Sulfo-Cy5:

  • High Water Solubility: The sulfonate groups significantly increase hydrophilicity, preventing aggregation in aqueous buffers.[5]

  • Far-Red Fluorescence: Minimizes autofluorescence from biological samples.

  • High Extinction Coefficient: Results in bright, easily detectable signals.

  • Versatile Chemistry: The carboxylic acid groups can be activated to label primary amines on modified oligonucleotides.

Technical Specifications

Quantitative data for Sulfo-Cy5 and typical labeling reactions are summarized below. Note that labeling efficiency and degree of labeling can vary depending on the specific oligonucleotide sequence, purity, and reaction conditions.

Table 1: Spectral Properties of Sulfo-Cy5

PropertyValue
Excitation Maximum (λex)~646 nm
Emission Maximum (λem)~662 nm
Molar Extinction Coeff.~250,000 M⁻¹cm⁻¹ at 646 nm
Correction Factor (CF260)~0.05

Table 2: Typical Quantitative Parameters for Oligonucleotide Labeling

ParameterTypical Value/RangeNotes
Input Materials
Amine-Modified Oligonucleotide10-50 nmolPurity should be >90% (e.g., HPLC-purified).
Sulfo-Cy5 Diacid5-10 fold molar excess over oligoA higher excess can drive the reaction to completion but may complicate purification.
EDC20-50 fold molar excess over oligoA significant excess is required to efficiently activate the carboxylic acid.
Sulfo-NHS20-50 fold molar excess over oligoStabilizes the amine-reactive intermediate.
Reaction Outcomes
Labeling Efficiency> 80%Percentage of oligonucleotide that is successfully labeled with the dye. Determined by HPLC analysis.
Degree of Labeling (DOL)0.8 - 1.0For a singly-labeled oligonucleotide, the target DOL is 1.0. Calculated using UV-Vis spectrophotometry.[1]
Purification
HPLC Purity (post-purification)> 95%Purity of the final labeled oligonucleotide conjugate.
Yield (post-purification)50-70%The final amount of purified, labeled oligonucleotide recovered.

Experimental Workflow and Protocols

The overall process involves a two-step reaction followed by purification and characterization of the labeled oligonucleotide. First, the carboxylic acid groups on the Sulfo-Cy5 diacid are activated with EDC and Sulfo-NHS to form a semi-stable Sulfo-NHS ester. This activated dye is then reacted with the primary amine group on the modified oligonucleotide.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_cleanup 3. Purification & Analysis prep_oligo Dissolve Amine- Modified Oligo conjugation Step 2: Conjugate to Oligo prep_oligo->conjugation prep_dye Dissolve Sulfo-Cy5 Diacid activation Step 1: Activate Dye (EDC/Sulfo-NHS) prep_dye->activation prep_edc_nhs Prepare EDC and Sulfo-NHS Solutions prep_edc_nhs->activation activation->conjugation Add to Oligo Solution purification Purify via HPLC or Ethanol (B145695) Precipitation conjugation->purification Quench Reaction analysis Characterize via UV-Vis (Calculate DOL) purification->analysis

Caption: Experimental workflow for labeling oligonucleotides with Sulfo-Cy5 diacid.

Materials and Reagents
  • Amine-modified oligonucleotide (e.g., with a 5' or 3' C6-amine linker), HPLC-purified.

  • This compound salt

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide sodium salt (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0.

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5. (Do not use buffers containing primary amines, such as Tris).

  • Nuclease-free water

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification: HPLC system with a C18 reverse-phase column, acetonitrile (B52724) (HPLC grade), 0.1 M Triethylammonium acetate (B1210297) (TEAA) buffer, or reagents for ethanol precipitation (3 M Sodium Acetate, 100% Ethanol, 70% Ethanol).

Detailed Experimental Protocol

This protocol is designed for a 20 nmol scale labeling reaction. It can be scaled up or down as needed.

Step 1: Reagent Preparation

  • Oligonucleotide Solution: Dissolve 20 nmol of the lyophilized amine-modified oligonucleotide in 100 µL of Labeling Buffer (pH 8.5).

  • Sulfo-Cy5 Diacid Stock Solution: Just prior to use, dissolve 0.1 mg of Sulfo-Cy5 diacid in 20 µL of nuclease-free water or DMSO.

  • EDC and Sulfo-NHS Solutions: Immediately before use, prepare solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer (pH 6.0). These reagents are moisture-sensitive and hydrolyze quickly.[6]

Step 2: Two-Step Labeling Reaction

This two-step process separates the activation of the dye from the conjugation to the oligonucleotide, which can improve efficiency and reduce side reactions.[4]

  • Activation of Sulfo-Cy5 Diacid:

    • In a separate microcentrifuge tube, combine:

      • 10 µL of Sulfo-Cy5 diacid stock solution.

      • A 20-50 fold molar excess of EDC solution.

      • A 20-50 fold molar excess of Sulfo-NHS solution.

    • Vortex briefly and incubate at room temperature for 15-30 minutes in the dark.

  • Conjugation to Amine-Modified Oligonucleotide:

    • Add the entire activated Sulfo-Cy5 mixture from the previous step to the 100 µL of oligonucleotide solution.

    • Vortex gently to mix.

    • Incubate for 2-4 hours at room temperature, protected from light (e.g., by wrapping the tube in aluminum foil). For potentially higher efficiency, the reaction can be left overnight at 4°C.

Purification of the Labeled Oligonucleotide

Unreacted dye and byproducts must be removed to ensure accurate quantification and prevent interference in downstream applications. HPLC is the recommended method for achieving high purity.

Method 1: Reverse-Phase HPLC (Recommended)

  • Column: C18 reverse-phase column.

  • Buffers:

    • Buffer A: 0.1 M TEAA in nuclease-free water.

    • Buffer B: Acetonitrile.

  • Gradient: Run a linear gradient of acetonitrile (e.g., 5% to 50% Buffer B) over 30-40 minutes.

  • Detection: Monitor the elution profile at both 260 nm (oligonucleotide) and 646 nm (Sulfo-Cy5).

  • Collection: The desired product is the peak that absorbs at both wavelengths. Unreacted oligonucleotide will have a peak at 260 nm only, and free dye will have a peak at 646 nm only. Collect the fractions corresponding to the dual-absorbance peak.

  • Final Step: Lyophilize the collected fractions to obtain the purified, labeled oligonucleotide.

Method 2: Ethanol Precipitation (Alternative)

This method is faster but less effective at removing all free dye. It may be sufficient for some applications.

  • Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) to the reaction mixture.

  • Add 3 volumes of cold 100% ethanol.

  • Mix well and incubate at -20°C for at least 1 hour.

  • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

  • Carefully decant the supernatant, which contains the unreacted dye.

  • Wash the pellet with 500 µL of 70% ethanol and centrifuge again for 10 minutes.

  • Remove the supernatant and air-dry the pellet to remove residual ethanol.

  • Resuspend the pellet in a desired volume of nuclease-free water or buffer.

Characterization and Quality Control

Calculation of Degree of Labeling (DOL)

The DOL is the average number of dye molecules per oligonucleotide. It can be calculated from the UV-Vis absorbance spectrum of the purified conjugate.[1]

  • Resuspend the purified, labeled oligonucleotide in nuclease-free water.

  • Measure the absorbance at 260 nm (A₂₆₀) and the absorbance maximum for Sulfo-Cy5 at ~646 nm (A_dye).

  • Calculate the concentration of the oligonucleotide and the dye using the Beer-Lambert law:

    • Concentration of Dye (M): C_dye = A_dye / ε_dye

      • ε_dye = 250,000 M⁻¹cm⁻¹

    • Corrected Absorbance of Oligo: A_corr_oligo = A₂₆₀ - (A_dye * CF₂₆₀)

      • CF₂₆₀ = 0.05 (Correction factor for dye absorbance at 260 nm)

    • Concentration of Oligo (M): C_oligo = A_corr_oligo / ε_oligo

      • ε_oligo is the molar extinction coefficient of the specific oligonucleotide, which can be estimated based on its base composition.

  • Calculate DOL: DOL = C_dye / C_oligo

For a singly-labeled oligonucleotide, the target DOL is 1.0.

Signaling Pathway and Application Context

Sulfo-Cy5 labeled oligonucleotides do not participate in signaling pathways themselves but are tools for visualizing and quantifying biological processes. The choice of labeling chemistry is a critical upstream step that enables these applications.

application_logic cluster_choice Choice of Labeling Chemistry cluster_product Labeled Product cluster_apps Downstream Applications diacid Sulfo-Cy5 Diacid + EDC/Sulfo-NHS labeled_oligo Amine-Oligo-Sulfo-Cy5 Conjugate diacid->labeled_oligo nhs_ester Sulfo-Cy5 NHS Ester nhs_ester->labeled_oligo fish FISH / Imaging labeled_oligo->fish Enables Visualization qpcr qPCR Probes labeled_oligo->qpcr Enables Detection fret FRET Studies labeled_oligo->fret Acts as Fluorophore

Caption: Logic diagram showing labeling choices leading to applications.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency / Low DOL 1. Inactive EDC/Sulfo-NHS due to hydrolysis. 2. Sub-optimal reaction pH. 3. Impure or degraded amine-modified oligonucleotide. 4. Presence of amine-containing buffers (e.g., Tris).1. Use fresh EDC and Sulfo-NHS solutions for each reaction. 2. Ensure Activation Buffer is at pH 6.0 and Labeling Buffer is at pH 8.5. 3. Verify the quality of the starting oligo. 4. Use non-amine buffers like bicarbonate, borate, or phosphate.
Multiple Peaks in HPLC Profile 1. Incomplete reaction. 2. Degradation of the oligonucleotide or dye. 3. Formation of side products.1. Increase incubation time or molar excess of dye/reagents. 2. Protect the reaction from light and avoid harsh conditions. 3. Optimize purification gradient to better resolve species.
High Background in Application Incomplete removal of free dye.Repurify the labeled oligonucleotide using HPLC. Ethanol precipitation may not be sufficient.
Precipitation During Reaction Low solubility of the oligonucleotide or dye at the concentrations used.Ensure Sulfo-Cy5 is used, as non-sulfonated Cy5 is less water-soluble. If necessary, adjust the reaction volume or add a small amount of a water-miscible organic solvent like DMSO.

References

Application Notes: Sulfo-Cy5 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 is a water-soluble, far-red fluorescent dye increasingly utilized in flow cytometry for the sensitive detection of cell surface and intracellular antigens.[1] Its advantageous spectral properties, high photostability, and excellent water solubility make it a robust choice for multicolor immunophenotyping and cellular analysis in research and drug development. These application notes provide a comprehensive overview, detailed protocols, and technical data for the effective use of sulfo-Cy5-conjugated antibodies in flow cytometry.

The sulfonate groups present in the sulfo-Cy5 molecule enhance its hydrophilicity, which minimizes the aggregation often seen with non-sulfonated cyanine (B1664457) dyes and reduces non-specific binding to cells and other surfaces.[2][3] This results in improved signal-to-noise ratios and more reliable data. Sulfo-Cy5 is optimally excited by a 633 nm or 647 nm laser and emits in the far-red region of the spectrum, which helps to reduce the impact of cellular autofluorescence.[3]

Technical Data

Quantitative data for sulfo-Cy5 is crucial for experimental design, particularly in the context of multicolor flow cytometry panels. The following tables summarize the key spectral and performance characteristics of this fluorophore.

Spectral Properties of Sulfo-Cy5
PropertyValueReference
Excitation Maximum (Absorbance)~646 - 651 nm[1][3]
Emission Maximum~662 - 670 nm[1][2]
Extinction Coefficient~250,000 - 271,000 M⁻¹cm⁻¹[2][]
Quantum YieldHigh (0.28)[1][]
Stokes Shift~16 nm[1]
Performance Characteristics in Flow Cytometry
CharacteristicDescriptionReference
BrightnessHigh, due to a large extinction coefficient and good quantum yield.[1][]
PhotostabilityHigh, allowing for extended analysis times without significant signal loss.[1]
Water SolubilityExcellent, due to the presence of sulfonate groups, which prevents aggregation.[1][2][3]
pH SensitivityTolerates a pH range of 3-10, making it suitable for various biological buffers.[5]
Non-Specific BindingLow, attributed to its hydrophilicity.[]

Experimental Protocols

I. Conjugation of Sulfo-Cy5 to Primary Antibodies

For optimal performance in flow cytometry, it is critical to achieve a well-controlled conjugation of sulfo-Cy5 to the primary antibody. The most common method involves the use of an amine-reactive derivative, sulfo-Cy5 NHS ester, which forms a stable covalent bond with primary amines (e.g., lysine (B10760008) residues) on the antibody.

Materials:

  • Purified primary antibody (free of BSA, gelatin, and other amine-containing buffers like Tris)

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

  • 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or spin column for purification[5][6]

Protocol:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer such as PBS.[5] If the antibody is in a buffer containing Tris or other primary amines, it must be dialyzed against PBS.

    • Adjust the pH of the antibody solution to 8.5-9.0 using 1 M Sodium Bicarbonate buffer. This is crucial for efficient conjugation.[5]

  • Sulfo-Cy5 NHS Ester Preparation:

    • Immediately before use, dissolve the sulfo-Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[6]

  • Conjugation Reaction:

    • The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 5:1 to 20:1 (dye:antibody) is recommended.[6]

    • Slowly add the calculated volume of the sulfo-Cy5 NHS ester solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[6]

  • Purification of the Conjugate:

    • Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[5]

    • Alternatively, use a spin column according to the manufacturer's instructions for rapid purification.[7][8]

    • Collect the fractions containing the labeled antibody.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~650 nm. An optimal DOL is typically between 2 and 10.[5]

    • Store the purified sulfo-Cy5 conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a carrier protein like BSA and a preservative such as sodium azide.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Antibody Purified Antibody in PBS Mix Mix Antibody and Dye (pH 8.5-9.0) Antibody->Mix Dye Sulfo-Cy5 NHS Ester in DMSO Dye->Mix Incubate Incubate 1 hr at RT (in dark) Mix->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify Store Store Conjugate at 4°C Purify->Store Cell_Staining_Protocol cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Harvest Harvest & Wash Cells Resuspend Resuspend to 1x10^7 cells/mL Harvest->Resuspend Fc_Block Optional: Fc Block Resuspend->Fc_Block Add_Ab Add Sulfo-Cy5 Conjugated Antibody Fc_Block->Add_Ab Incubate Incubate 20-30 min at 4°C (dark) Add_Ab->Incubate Wash Wash Cells Twice Incubate->Wash Final_Resuspend Resuspend for Analysis Wash->Final_Resuspend Analyze Analyze on Flow Cytometer Final_Resuspend->Analyze Compensation_Principle cluster_uncorrected Uncorrected Signal cluster_corrected Corrected Signal (with Compensation) Cy5_Signal Sulfo-Cy5 Emission Detector_A Detector A (e.g., APC) Cy5_Signal->Detector_A Spillover Detector_Cy5 Detector Cy5 Cy5_Signal->Detector_Cy5 Primary Signal Corrected_A Detector A (Corrected) Detector_A->Corrected_A Subtract Spillover Corrected_Cy5 Detector Cy5 (True Signal) Detector_Cy5->Corrected_Cy5

References

Application Notes and Protocols: Sulfo-Cy5 Diacid Potassium for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 diacid potassium is a water-soluble, far-red fluorescent dye belonging to the cyanine (B1664457) family.[1] Its enhanced water solubility, afforded by sulfonate groups, makes it a valuable tool for in vivo imaging studies, as it can be readily administered in aqueous solutions.[2][] The dye exhibits bright fluorescence in the far-red region of the spectrum, a significant advantage for in vivo applications due to the low autofluorescence of biological tissues in this window.[4] This property allows for deeper tissue penetration and a higher signal-to-noise ratio compared to dyes that excite at shorter wavelengths.[1] Sulfo-Cy5 diacid is the non-activated form of the dye, meaning it does not readily form covalent bonds with biomolecules, making it suitable as a control agent or for applications where non-covalent labeling is desired.[5][6]

Physicochemical and Spectral Properties

The spectral characteristics of this compound are crucial for designing in vivo imaging experiments, particularly for selecting appropriate filters for the imaging system.

PropertyValueReference
Maximum Excitation Wavelength (λmax, abs)~646 nm[1][6]
Maximum Emission Wavelength (λmax, em)~662 nm[1][6]
Molar Extinction Coefficient~271,000 cm⁻¹M⁻¹[6]
Quantum Yield~0.28[6]
SolubilityHigh in water, DMSO, and DMF[4][6]

In Vivo Imaging Applications

This compound is primarily utilized in preclinical in vivo imaging studies for various purposes, including:

  • Vascular Imaging: Due to its high water solubility and tendency to remain within the vasculature for a period, it can be used to visualize blood vessels and assess vascular permeability.

  • Perfusion Studies: It can serve as a tracer to monitor blood flow and tissue perfusion.

  • Control for Targeted Probes: As an unconjugated dye, it is an excellent negative control in studies involving Sulfo-Cy5 conjugated to targeting moieties like peptides or antibodies, helping to distinguish between specific and non-specific accumulation.[7][8]

  • Tracer Studies: Its biodistribution and clearance can be tracked to understand the general behavior of small, water-soluble molecules in vivo.

Experimental Protocols

The following are generalized protocols for in vivo imaging using this compound. Note: These protocols should be optimized for specific animal models, imaging systems, and experimental goals.

In Vivo Fluorescence Imaging in Mice

This protocol is adapted from general procedures for in vivo imaging with cyanine dyes.[9]

Materials:

  • This compound

  • Sterile, pyrogen-free phosphate-buffered saline (PBS) or 0.9% saline

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Animal model (e.g., nude mice, 6-8 weeks old)[9]

  • In vivo imaging system equipped for far-red fluorescence detection

  • Syringes and needles for injection

Procedure:

  • Preparation of Imaging Agent:

    • Dissolve this compound in sterile PBS or saline to the desired concentration. The optimal concentration should be determined empirically but can start in the range of 50-100 µM.

    • Ensure the solution is completely dissolved and sterile-filter if necessary.

  • Animal Preparation:

    • Anesthetize the mouse using a suitable anesthetic protocol.[9]

    • Place the anesthetized mouse in the imaging chamber. To maintain body temperature, a heating pad should be used.

    • Acquire a baseline fluorescence image before injecting the dye to account for any autofluorescence.

  • Administration:

    • Inject the this compound solution via an appropriate route. For vascular imaging, intravenous (tail vein) injection is common.[9] A typical injection volume for a mouse is 100-200 µL.[7][9]

  • Image Acquisition:

    • Immediately begin acquiring images at various time points (e.g., 1, 5, 15, 30, 60 minutes, and then hourly up to 24 hours) to monitor the biodistribution and clearance of the dye.

    • Use appropriate excitation and emission filters for Sulfo-Cy5 (e.g., Excitation: 625-655 nm, Emission: 690-710 nm).[10]

  • Image Analysis:

    • Analyze the images using the imaging system's software.

    • Quantify the fluorescence intensity in regions of interest (ROIs) over time.

dot

in_vivo_workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Dye_Prep Prepare Sulfo-Cy5 Diacid Solution Injection Inject Dye Dye_Prep->Injection Animal_Prep Anesthetize Animal Baseline Acquire Baseline Image Animal_Prep->Baseline Baseline->Injection Acquisition Acquire Time-Series Images Injection->Acquisition Analysis Analyze Image Data (ROI) Acquisition->Analysis

Caption: General workflow for in vivo fluorescence imaging.

Ex Vivo Biodistribution Study

This protocol allows for more sensitive quantification of dye accumulation in various organs.

Procedure:

  • Follow steps 1-3 from the In Vivo Fluorescence Imaging protocol.

  • At a predetermined final time point, humanely euthanize the animal.

  • Immediately dissect the major organs (e.g., liver, kidneys, spleen, lungs, heart, tumor if applicable, and muscle as a control).[7]

  • Arrange the organs in the in vivo imaging system and acquire a final fluorescence image.[7]

  • Quantify the fluorescence intensity per organ. For more precise quantification, organs can be weighed and the fluorescence intensity per gram of tissue can be calculated.

Pharmacokinetic Study

This protocol provides an estimate of the dye's circulation half-life.

Procedure:

  • Follow steps 1-3 from the In Vivo Fluorescence Imaging protocol.

  • At various time points (e.g., 2, 5, 15, 30, 60, 120 minutes), collect small blood samples (e.g., via tail vein or saphenous vein).

  • Process the blood to separate plasma.

  • Measure the fluorescence intensity of the plasma samples using a fluorometer or by imaging the samples.

  • Plot the plasma fluorescence intensity over time to determine the pharmacokinetic profile and calculate the circulation half-life.

Biodistribution and Pharmacokinetics

The biodistribution and pharmacokinetics of Sulfo-Cy5 are highly dependent on what it is conjugated to. As a small, water-soluble molecule, unconjugated Sulfo-Cy5 diacid is expected to distribute via the bloodstream and be rapidly cleared by the kidneys.

  • Influence of Conjugation: When conjugated to other molecules, the biodistribution pattern is significantly altered. For instance, Sulfo-Cy5 conjugated to a peptide showed accumulation in the intestines, liver, and kidneys.[7] When attached to nanoparticles, a dramatic shift in biodistribution was observed, with accumulation in the liver and kidneys and reduced tumor targeting.[8]

  • Effect of Charge: The charge of Sulfo-Cy5 derivatives has been shown to influence the pharmacokinetics of nanobodies they are attached to.[11] A more negatively charged Sulfo-Cy5 derivative (charge of -2) helped overcome the renal retention often seen with nanobodies.[11] This suggests that the two sulfonate groups on Sulfo-Cy5 diacid will play a significant role in its pharmacokinetic profile.

dot

pharmacokinetics cluster_pk Conceptual Pharmacokinetic Pathway Injection IV Injection (Central Compartment) Distribution Distribution to Tissues Injection->Distribution Fast Elimination Renal Clearance (Primary Route) Injection->Elimination Rapid Distribution->Injection Re-distribution

References

Application Notes and Protocols: Sulfo-Cy5 in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of sulfo-Cy5 and its analogues in super-resolution microscopy, with a focus on direct Stochastic Optical Reconstruction Microscopy (dSTORM). While the query specified sulfo-Cy5 diacid potassium, it is important to note that this form is generally considered non-reactive and is not typically used for covalent labeling of biomolecules.[1] The protocols and data presented here pertain to the amine-reactive forms, such as sulfo-Cy5 NHS ester, which are widely used for labeling proteins and other targets for super-resolution imaging.[2][3][4] Sulfo-Cy5 is a water-soluble, far-red fluorescent dye known for its high photostability and brightness, making it an excellent candidate for single-molecule localization microscopy techniques like dSTORM.[5][6]

Principle of dSTORM with Sulfo-Cy5

dSTORM leverages the photoswitchable properties of certain fluorophores to achieve sub-diffraction-limit resolution.[7][8] For cyanine (B1664457) dyes like sulfo-Cy5 and the structurally similar Alexa Fluor 647, this photoswitching is induced by the presence of a thiol-containing imaging buffer.[9][10][11] The process involves the reversible transition of the dye between a fluorescent "on" state and a long-lived dark "off" state. By stochastically activating a sparse subset of fluorophores in each imaging frame, their individual positions can be precisely localized.[8] Over thousands of frames, a super-resolved image is reconstructed from these localizations.

The photoswitching mechanism for cyanine dyes in a thiol-containing buffer is understood to involve the nucleophilic addition of a thiolate anion to the polymethine bridge of the dye, which disrupts the conjugated π-electron system and renders the molecule non-fluorescent.[10][11] This dark state is reversible, and the dye can return to its fluorescent state either thermally or through photo-activation with a lower wavelength light (e.g., 405 nm).[9][12]

Quantitative Data

The photophysical properties of sulfo-Cy5 and its analogues are critical for successful dSTORM imaging. The following table summarizes key quantitative data for sulfo-Cy5 and the commonly used alternative, Alexa Fluor 647.

PropertySulfo-Cy5Alexa Fluor 647Reference(s)
Excitation Maximum ~646 nm~650 nm[6]
Emission Maximum ~662 nm~665 nm[6]
Extinction Coefficient ~250,000 cm⁻¹M⁻¹~270,000 cm⁻¹M⁻¹[4]
Recommended Laser Line 633 nm or 647 nm640 nm or 647 nm[4]
Quantum Yield HighHigh[6]
Solubility High in aqueous solutionsHigh in aqueous solutions[5][6]

Experimental Protocols

Antibody Labeling with Sulfo-Cy5 NHS Ester

This protocol describes the covalent labeling of primary or secondary antibodies with an amine-reactive sulfo-Cy5 N-hydroxysuccinimide (NHS) ester.

Materials:

  • Antibody (protein concentration >2 mg/mL in amine-free buffer, e.g., PBS)

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate (pH 8.5-9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare Antibody Solution: Adjust the antibody concentration to 2-10 mg/mL in PBS. If the buffer contains primary amines (e.g., Tris), the antibody must be dialyzed against PBS. Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.5.[2]

  • Prepare Dye Stock Solution: Dissolve the sulfo-Cy5 NHS ester in DMSO to a concentration of 10 mM.[2]

  • Conjugation Reaction: Add the dye stock solution to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody). This ratio may need to be optimized for different antibodies.[2]

  • Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature, protected from light.[2]

  • Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[2]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for sulfo-Cy5). The optimal DOL for most antibodies is between 2 and 10.[2]

  • Storage: Store the labeled antibody at 4°C for short-term use or at -20°C in single-use aliquots for long-term storage.

Sample Preparation for dSTORM Imaging of Cellular Structures

This protocol is a general guideline for immunofluorescence staining of fixed cells for dSTORM.

Materials:

  • Cells grown on high-precision glass coverslips

  • Fixation buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 3% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody specific to the target protein

  • Sulfo-Cy5-labeled secondary antibody

  • Washing buffer: 0.1% BSA in PBS

Procedure:

  • Fixation: Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with washing buffer for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the sulfo-Cy5-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells extensively with washing buffer (3-5 times for 5 minutes each) and then with PBS to remove any unbound antibodies.

  • Post-fixation (Optional but Recommended): To further stabilize the sample, post-fix with 4% PFA for 10 minutes.

  • Imaging: The sample is now ready for imaging in a dSTORM imaging buffer.

dSTORM Imaging Buffer Preparation

The composition of the imaging buffer is critical for achieving optimal photoswitching of sulfo-Cy5.

Materials:

  • Tris buffer (50 mM, pH 8.0)

  • NaCl (10 mM)

  • Glucose (10% w/v)

  • Glucose oxidase (from stock solution)

  • Catalase (from stock solution)

  • β-mercaptoethylamine (MEA) or β-mercaptoethanol (BME)

Procedure (Glox Buffer with MEA):

  • Prepare a base buffer containing 50 mM Tris (pH 8.0), 10 mM NaCl, and 10% (w/v) glucose in water. This can be stored at 4°C.[13]

  • Immediately before imaging, prepare the final imaging buffer. For a 1 mL final volume:

    • Start with the base buffer.

    • Add glucose oxidase to a final concentration of 0.5 mg/mL.

    • Add catalase to a final concentration of 40 µg/mL.

    • Add MEA to a final concentration of 10-100 mM. The optimal concentration can depend on the specific dye and experimental conditions and may require optimization.[9]

  • Mix gently and apply to the sample. The buffer is typically effective for a few hours.

Visualizations

dSTORM_Mechanism cluster_workflow dSTORM Photoswitching Cycle for Sulfo-Cy5 Ground_State Sulfo-Cy5 (Fluorescent 'On' State) Excited_State Excited Singlet State Ground_State->Excited_State Excitation (e.g., 647 nm laser) Excited_State->Ground_State Fluorescence Emission (~662 nm) Dark_State Thiol Adduct (Dark 'Off' State) Excited_State->Dark_State Thiol Addition (e.g., MEA) Dark_State->Ground_State Thermal Reversion or Photo-activation (e.g., 405 nm laser)

Caption: Photoswitching mechanism of sulfo-Cy5 in dSTORM microscopy.

experimental_workflow cluster_prep Sample Preparation cluster_imaging dSTORM Imaging & Reconstruction Cell_Culture 1. Cell Culture on Coverslips Fix_Perm 2. Fixation & Permeabilization Cell_Culture->Fix_Perm Blocking 3. Blocking Fix_Perm->Blocking Primary_Ab 4. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 5. Sulfo-Cy5 Labeled Secondary Antibody Incubation Primary_Ab->Secondary_Ab Washing 6. Washing Secondary_Ab->Washing Imaging_Buffer 7. Add dSTORM Imaging Buffer Washing->Imaging_Buffer Acquisition 8. Image Acquisition (Thousands of frames) Imaging_Buffer->Acquisition Localization 9. Single-Molecule Localization Acquisition->Localization Reconstruction 10. Super-Resolved Image Reconstruction Localization->Reconstruction

Caption: Experimental workflow for dSTORM imaging of cellular targets.

References

Application Notes: Using Sulfo-Cy5 Diacid Potassium Salt in STORM Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Sulfo-Cy5 Diacid in STORM Imaging

Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution fluorescence imaging technique that builds a high-resolution image by precisely localizing individual fluorescent molecules that are temporally separated by photoswitching.[1][2] The choice of fluorophore is paramount for successful STORM, requiring dyes with excellent brightness, photostability, and robust, controllable photoswitching characteristics.

Sulfo-Cy5 diacid potassium salt is a water-soluble, far-red fluorescent dye well-suited for STORM applications.[3] As a member of the cyanine (B1664457) dye family, its photoswitching can be controlled in the presence of specific thiols in an imaging buffer, making it an ideal probe for dSTORM (direct STORM).[1][4][5] The "diacid" formulation provides two carboxylic acid functional groups, allowing for covalent conjugation to primary amines on biomolecules like antibodies, making it a versatile tool for labeling specific targets within cells.

Core Principles and Advantages

The photoswitching of Cy5 dyes in STORM is based on a reversible chemical reaction.[6] In a typical STORM imaging buffer containing a primary thiol like β-mercaptoethylamine (MEA), a high-intensity red laser (e.g., 647 nm) excites the Sulfo-Cy5 molecule and, with the help of the thiol, pushes it into a stable, non-fluorescent "dark" state.[1][4] A lower intensity activation laser (e.g., 405 nm UV) can then be used to sparsely and stochastically return a subset of molecules to the fluorescent "on" state.[4] This cycle of activation and deactivation allows for the imaging and localization of individual molecules over thousands of frames.

Key Advantages:

  • High Photon Output: Sulfo-Cy5 is exceptionally bright, yielding a high number of photons per switching event, which is critical for achieving high localization precision.[7]

  • Excellent Photostability: The dye is highly photostable, allowing for many switching cycles before irreversible photobleaching.[5]

  • Water-Solubility: The "sulfo" groups ensure high water solubility, simplifying handling and conjugation procedures in aqueous buffers.[3][5]

  • Amine-Reactive Versatility: The diacid functional groups can be activated to readily couple with primary amines (e.g., lysine (B10760008) residues) on proteins and antibodies.[3]

  • Low Autofluorescence: Operating in the far-red spectrum minimizes background autofluorescence from biological samples.[3]

Quantitative Data Presentation

The photophysical and photoswitching properties of Sulfo-Cy5 make it a premier dye for STORM applications.

PropertyValueSource
Excitation Maximum (λex)~646-648 nm[3][5][8]
Emission Maximum (λem)~662-671 nm[3][5][8]
Molar Extinction Coefficient~250,000 - 271,000 cm⁻¹M⁻¹[3][8]
Fluorescence Quantum Yield~0.2[8]
Recommended Laser Line633 nm or 647 nm[3]
ReactivityPrimary Amines (via activation)[3]
SolubilityWater, DMSO, DMF[3][9]

Experimental Protocols

Protocol for Antibody Conjugation

This protocol describes the conjugation of Sulfo-Cy5 diacid to a primary antibody using carbodiimide (B86325) chemistry (EDC/Sulfo-NHS) to form a stable amide bond.

Materials:

  • This compound salt

  • Primary antibody (or other protein) in an amine-free buffer (e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Spin desalting columns (e.g., Zeba™)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Prepare Antibody: Exchange the antibody buffer to PBS (pH 7.4). Adjust the concentration to 1-5 mg/mL.

  • Prepare Dye Stock: Dissolve Sulfo-Cy5 diacid in a small amount of DMF or DMSO to create a 10 mM stock solution.

  • Activate Dye:

    • Immediately before conjugation, prepare a 100 mM stock of EDC in water and a 100 mM stock of Sulfo-NHS in water.

    • In a microcentrifuge tube, combine 5 µL of 10 mM Sulfo-Cy5 diacid, 5 µL of 100 mM EDC, and 5 µL of 100 mM Sulfo-NHS.

    • Incubate for 15 minutes at room temperature to form the reactive Sulfo-NHS ester.

  • Conjugation Reaction:

    • Add the activated dye mixture to your antibody solution. A starting molar challenge ratio of 10:1 (dye:antibody) is recommended.

    • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Purification:

    • Purify the conjugate and remove unconjugated dye using a spin desalting column equilibrated with PBS according to the manufacturer's instructions.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (protein) and ~647 nm (dye).

    • Use the formula: DOL = (A_max * ε_protein) / ((A_280 - A_max * CF_280) * ε_dye) where CF_280 is the dye's correction factor at 280 nm.

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add glycerol (B35011) to 50% and store at -20°C.

G cluster_activation Dye Activation cluster_conjugation Conjugation cluster_purification Purification sulfo_cy5 Sulfo-Cy5 Diacid activated_dye Sulfo-Cy5 NHS-Ester (Reactive Intermediate) sulfo_cy5->activated_dye 15 min @ RT edc_nhs EDC + Sulfo-NHS edc_nhs->activated_dye labeled_antibody Labeled Antibody activated_dye->labeled_antibody 2 hrs @ RT antibody Antibody (Primary Amines) antibody->labeled_antibody desalting Spin Desalting Column labeled_antibody->desalting purified_antibody Purified Conjugate desalting->purified_antibody unconjugated_dye Free Dye desalting->unconjugated_dye

Caption: Workflow for covalent conjugation of Sulfo-Cy5 diacid to an antibody.

Protocol for Cell Staining and STORM Imaging

Materials:

  • Cells grown on high-precision glass coverslips (#1.5)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 3% Bovine Serum Albumin (BSA), 0.1% Triton X-100 in PBS

  • Sulfo-Cy5 labeled antibody

  • STORM Imaging Buffer (see below)

Procedure:

  • Fix and Permeabilize:

    • Fix cells with 4% PFA for 10 minutes.

    • Wash 3x with PBS.

    • For intracellular targets, permeabilize with 0.1% Triton X-100 for 10-15 minutes.

    • Wash 3x with PBS.

  • Block: Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.

  • Primary Staining: Incubate with the Sulfo-Cy5 labeled primary antibody (diluted in Blocking Buffer) for 2 hours at room temperature or overnight at 4°C.

  • Wash: Wash extensively with PBS (e.g., 5 times for 5 minutes each) to remove unbound antibodies.

  • Post-fixation: Fix again with 4% PFA for 10 minutes to crosslink the antibodies in place.

  • Mount for Imaging: Mount the coverslip onto a slide with freshly prepared STORM Imaging Buffer. Seal the edges with nail polish or sealant.

STORM Imaging Buffer Recipe (Glox Buffer with MEA): An oxygen-scavenging system is crucial for Cy5 photoswitching.[7]

  • Buffer A: 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 10% (w/v) Glucose.

  • Buffer B (Glox Solution): Dissolve 14 mg of Glucose Oxidase and 50 µL of Catalase solution in 1 mL of Buffer A. Store at 4°C for up to two weeks.

  • Final Imaging Buffer (prepare fresh): To 500 µL of Buffer A, add 5 µL of Buffer B and 5 µL of 1 M Cysteamine (MEA) or β-mercaptoethanol (BME).

Image Acquisition:

  • Place the sample on a TIRF or HILO-equipped microscope.

  • Illuminate with the 647 nm laser at high power to switch most of the Sulfo-Cy5 molecules to the dark state.

  • Begin acquiring a movie (10,000-50,000 frames) with continuous 647 nm excitation.

  • Simultaneously, apply low-power 405 nm laser illumination, gradually increasing the intensity to sparsely reactivate molecules back to the fluorescent state throughout the acquisition.

  • Process the resulting image stack with localization software (e.g., ThunderSTORM, rapidSTORM) to reconstruct the super-resolution image.

G cluster_workflow STORM Imaging and Reconstruction Workflow sample_prep Cell Staining with Sulfo-Cy5 Conjugate imaging Image Acquisition (High-power 647nm, Low-power 405nm) sample_prep->imaging processing Single-Molecule Localization (Fitting Blinks in Each Frame) imaging->processing reconstruction Final Super-Resolution Image processing->reconstruction

Caption: The logical flow of a complete STORM experiment from sample to image.

Application Example: Visualizing a Signaling Pathway

STORM imaging with Sulfo-Cy5 labeled antibodies can be used to visualize the nanoscale organization of proteins in signaling cascades, such as the Epidermal Growth Factor Receptor (EGFR) pathway, revealing details about receptor clustering and downstream protein recruitment.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egf EGF Ligand egfr EGFR (Labeled with anti-EGFR-Sulfo-Cy5) egf->egfr Binding & Dimerization grb2 Grb2 egfr->grb2 Recruitment sos Sos grb2->sos ras Ras sos->ras raf_mek_erk Raf-MEK-ERK Cascade ras->raf_mek_erk transcription Gene Transcription (Cell Growth, Proliferation) raf_mek_erk->transcription

Caption: Simplified EGFR signaling pathway, a target for STORM analysis.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Blinking / Weak Signal Inactive imaging buffer.Prepare fresh imaging buffer, especially the Glox solution and thiols.
Low labeling efficiency (DOL).Optimize the dye:protein ratio during conjugation; verify protein concentration.
Laser misalignment or low power.Check microscope alignment and laser power.
High Background Non-specific antibody binding.Increase blocking time/BSA concentration; titrate antibody concentration.
Insufficient washing.Increase the number and duration of wash steps post-staining.
Unpurified antibody conjugate.Ensure all free dye is removed after conjugation using a desalting column.
Blinking is too Fast/Dense 405 nm activation laser is too high.Reduce the power of the activation laser.
Thiol concentration is too low.Optimize the concentration of MEA or BME in the imaging buffer.
Rapid Photobleaching Oxygen scavenging system is inefficient.Prepare imaging buffer fresh; ensure Glox solution is active; seal sample well.
647 nm excitation laser is too high.Reduce excitation laser power to the minimum required for good signal-to-noise.

References

Application Notes and Protocols for Sulfo-Cy5 Diacid Potassium in Single-Molecule Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing sulfo-cy5 diacid potassium, a water-soluble, far-red fluorescent dye, for single-molecule tracking (SMT) experiments. The protocols outlined below cover protein labeling, purification, and a general workflow for single-molecule imaging.

Introduction to Sulfo-Cy5 for Single-Molecule Tracking

Sulfo-Cy5 is a bright and photostable cyanine (B1664457) dye well-suited for single-molecule studies due to its high extinction coefficient and good quantum yield.[] Its emission in the far-red spectrum minimizes autofluorescence from biological samples, enhancing the signal-to-noise ratio, a critical factor in detecting single fluorophores.[2][3] The sulfonated form of the dye ensures high water solubility, making it ideal for labeling biomolecules in aqueous buffers without the need for organic co-solvents.[][4][5] While "this compound" refers to the unactivated form of the dye, it serves as the precursor for labeling reactions, typically through conversion to a more reactive species like an N-hydroxysuccinimide (NHS) ester for targeting primary amines on proteins.

Key Features and Applications

  • High Photostability: Enables longer observation times before photobleaching, crucial for tracking molecular dynamics.[5]

  • Bright Far-Red Fluorescence: High quantum yield and a large extinction coefficient result in bright, easily detectable single-molecule signals.[][5]

  • Low Background: Emission in the far-red region of the spectrum reduces interference from cellular autofluorescence.[2]

  • Excellent Water Solubility: The presence of sulfo groups enhances solubility in aqueous buffers, simplifying labeling procedures.[][4][5]

  • pH Insensitive: Maintains fluorescent properties over a broad pH range (pH 4-10), ensuring reliable performance under various experimental conditions.[2]

  • Versatile Labeling: Can be used to label a wide range of biomolecules, including proteins, peptides, and oligonucleotides.[][6]

Applications of sulfo-Cy5 in single-molecule tracking include studying protein dynamics, conformational changes, protein-protein interactions, and the motion of molecular motors.[7][8]

Photophysical and Chemical Properties

A summary of the key quantitative data for sulfo-Cy5 and its derivatives is presented below. These values are essential for designing imaging experiments and analyzing data.

PropertyValueSource(s)
Excitation Maximum (λex) ~648 nm[2]
Emission Maximum (λem) ~671 nm[2]
Molar Extinction Coefficient 250,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield 0.21 (for sulfo-Cyanine5.5)[9]
Molecular Weight 680.87 g/mol (for potassium salt)[10]
Solubility Water, DMSO, DMF[2]

Experimental Protocols

Protein Labeling with Sulfo-Cy5

For single-molecule tracking, it is crucial to achieve a low labeling ratio (ideally 1:1 dye-to-protein) to ensure that observed fluorescence originates from a single molecule. The following protocol is a general guideline for labeling proteins with an amine-reactive derivative of sulfo-Cy5 (e.g., Sulfo-Cy5 NHS ester).

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.2-7.4)

  • Sulfo-Cy5 NHS ester

  • Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.5-9.0)[4]

  • DMSO (anhydrous)

  • Purification column (e.g., Sephadex G-25)[6]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation:

    • Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS).[6] Buffers containing Tris or glycine (B1666218) will interfere with the labeling reaction.[6]

    • Adjust the pH of the protein solution to 8.5 ± 0.5 using the reaction buffer.[4][6]

  • Dye Preparation:

    • Dissolve the Sulfo-Cy5 NHS ester in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).[11]

  • Conjugation Reaction:

    • Add the dye stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically but typically ranges from 5:1 to 20:1 to achieve a low degree of labeling.[11]

    • Incubate the reaction mixture at room temperature for 1 hour with continuous stirring or rotation, protected from light.[11]

  • Quenching the Reaction:

    • Add a quenching solution (e.g., Tris-HCl) to the reaction mixture to consume any unreacted dye.

  • Purification:

    • Separate the labeled protein from the free dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[6]

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorption maximum of the dye (~648 nm). The optimal DOL for most antibodies is between 2 and 10, but for single-molecule studies, a lower DOL is often desired.[4]

Single-Molecule Tracking Workflow

The following is a generalized workflow for a single-molecule tracking experiment using sulfo-Cy5 labeled proteins.

1. Sample Preparation:

  • Immobilize the labeled protein or its binding partner on a passivated glass coverslip. Surface passivation is critical to prevent non-specific binding of the fluorescently labeled molecules.[3]

  • Add the sulfo-Cy5 labeled protein to the imaging chamber at a very low concentration (pM to nM range) to ensure that individual molecules are well-separated.

2. Imaging:

  • Use a highly sensitive fluorescence microscope, typically a Total Internal Reflection Fluorescence (TIRF) microscope, which excites a thin layer near the coverslip, reducing background fluorescence.[3]

  • Excite the sulfo-Cy5 fluorophore using a laser line close to its absorption maximum (e.g., 633 nm or 647 nm).[2]

  • Collect the emitted fluorescence through a high numerical aperture objective and appropriate emission filters.

  • Acquire a time-lapse series of images (a "movie") with a sensitive camera (e.g., EMCCD or sCMOS) at a high frame rate to capture the dynamics of the molecule.[8]

3. Data Analysis:

  • Localization: Identify and determine the precise position of each fluorescent spot in every frame of the movie with sub-pixel resolution.

  • Tracking: Connect the localized positions of the same molecule across consecutive frames to reconstruct its trajectory.

  • Analysis: Analyze the trajectories to extract quantitative information such as diffusion coefficients, binding kinetics (on/off rates), and conformational changes.[8]

Visualizations

Below are diagrams illustrating the key processes involved in using sulfo-Cy5 for single-molecule tracking.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye (pH 8.5-9.0) Protein->Mix Dye Sulfo-Cy5 NHS Ester in DMSO Dye->Mix Incubate Incubate 1 hr (Room Temp, Dark) Mix->Incubate Conjugation Purify Purify via Size-Exclusion Chromatography Incubate->Purify Quench Reaction Analyze Characterize (Degree of Labeling) Purify->Analyze LabeledProtein Labeled Protein Analyze->LabeledProtein

Protein Labeling Workflow

SingleMoleculeTrackingWorkflow cluster_setup Experimental Setup cluster_acquisition Data Acquisition cluster_analysis Data Analysis SamplePrep Sample Preparation (Immobilization & Labeling) Microscope TIRF Microscope SamplePrep->Microscope Excitation Laser Excitation (~640 nm) Microscope->Excitation Detection Fluorescence Detection (EMCCD/sCMOS Camera) Excitation->Detection Emission Movie Time-Lapse Movie Detection->Movie Localization Single-Molecule Localization Movie->Localization Tracking Trajectory Reconstruction Localization->Tracking Quantification Quantitative Analysis (Diffusion, Kinetics) Tracking->Quantification Results Biological Insights Quantification->Results

Single-Molecule Tracking Workflow

References

Application Notes and Protocols for Sulfo-Cy5 Diacid Potassium in Fluorescence Resonance Energy Transfer (FRET)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing sulfo-cy5 diacid potassium as a versatile acceptor fluorophore in Fluorescence Resonance Energy Transfer (FRET) based assays. Detailed protocols for biomolecule conjugation and specific FRET applications are included to facilitate the integration of this powerful tool into your research and development workflows.

Introduction to this compound in FRET

This compound is a water-soluble, far-red fluorescent dye belonging to the cyanine (B1664457) family. Its key characteristics, including high water solubility, a large extinction coefficient, and good quantum yield, make it an excellent acceptor in FRET pairs, most commonly with a donor dye such as Cy3. The diacid functional groups allow for covalent conjugation to primary amines on biomolecules through carbodiimide (B86325) chemistry. In FRET, the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor, like sulfo-Cy5, results in acceptor fluorescence emission. This energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. This property allows for the development of sensitive assays to monitor molecular interactions, conformational changes, and enzymatic activities in real-time.

Key Applications in Research and Drug Development

The unique properties of this compound make it suitable for a wide range of FRET-based applications, including:

  • Protease and Kinase Assays: Design of FRET-based substrates that are cleaved or phosphorylated, leading to a change in FRET efficiency, enabling high-throughput screening of enzyme inhibitors.

  • Protein-Protein Interaction Studies: Labeling of two interacting proteins with a FRET donor and sulfo-Cy5 as the acceptor to monitor their association and dissociation dynamics.

  • Nucleic Acid Hybridization Assays: Monitoring the hybridization of complementary DNA or RNA strands labeled with a FRET pair.

  • Receptor-Ligand Binding Assays: Development of assays to study the binding of ligands to G-protein coupled receptors (GPCRs) and other cell surface receptors.

  • Biosensor Development: Engineering of genetically encoded or synthetic biosensors to detect ions, small molecules, or changes in the cellular environment.

Data Presentation: Spectroscopic Properties

Quantitative data for sulfo-Cy5 and its common FRET pairing with Cy3 are summarized below for easy reference.

PropertySulfo-Cy5Cy3 (Donor Example)Cy3-Sulfo-Cy5 FRET Pair
Excitation Maximum (λex) ~646 nm[1]~550 nmDonor Excitation: ~550 nm
Emission Maximum (λem) ~662 nm[1]~570 nmAcceptor Emission: ~662 nm
Extinction Coefficient ~250,000 cm⁻¹M⁻¹~150,000 cm⁻¹M⁻¹-
Quantum Yield (Φ) ~0.2~0.15-
Förster Radius (R₀) --~5.0 - 6.0 nm
Recommended Laser Line 633 nm or 635 nm532 nm or 561 nm532 nm or 561 nm
Solubility High in aqueous buffers[1]Moderate in aqueous buffers-

Mandatory Visualizations

Signaling Pathway: GPCR Ligand Binding Assay

This diagram illustrates a FRET-based assay to monitor the binding of a ligand to a G-protein coupled receptor (GPCR). The GPCR is labeled with a FRET donor (e.g., a fluorescent protein or a lanthanide like Terbium), and the ligand is conjugated to sulfo-Cy5 (acceptor). Ligand binding brings the donor and acceptor into close proximity, resulting in a FRET signal.

GPCR_FRET_Assay cluster_unbound Unbound State (Low FRET) cluster_bound Bound State (High FRET) GPCR_Donor GPCR-Donor Donor_Emission Donor Emission (e.g., 490 nm) GPCR_Donor->Donor_Emission 2. Emission Complex GPCR-Donor : Sulfo-Cy5-Ligand Ligand_Acceptor Sulfo-Cy5-Ligand Excitation1 Excitation (e.g., 340 nm for Tb) Excitation1->GPCR_Donor 1. Excitation FRET FRET Complex->FRET Excitation2 Excitation (e.g., 340 nm for Tb) Excitation2->Complex 1. Excitation Acceptor_Emission Acceptor Emission (~662 nm) FRET->Acceptor_Emission 2. Energy Transfer

Caption: FRET-based GPCR ligand binding assay workflow.

Experimental Workflow: Protease Activity Assay

This workflow outlines the principle of a FRET-based protease assay. A peptide substrate is dually labeled with a FRET donor (e.g., Cy3) and sulfo-Cy5 (acceptor). In the intact state, FRET is high. Upon cleavage by a specific protease, the donor and acceptor are separated, leading to a decrease in FRET and an increase in donor fluorescence.

Protease_FRET_Workflow cluster_substrate Intact Substrate (High FRET) cluster_cleaved Cleaved Products (Low FRET) Substrate Donor-Peptide-Acceptor (Cy3-Substrate-Sulfo-Cy5) Acceptor_Emission1 Acceptor Emission (~662 nm) Substrate->Acceptor_Emission1 2. FRET Occurs Protease Protease Substrate->Protease Cleavage Site Excitation1 Donor Excitation (~550 nm) Excitation1->Substrate 1. Excite Donor Donor_Fragment Donor-Fragment Protease->Donor_Fragment Products Acceptor_Fragment Acceptor-Fragment Protease->Acceptor_Fragment Donor_Emission Donor Emission (~570 nm) Donor_Fragment->Donor_Emission 2. FRET Abolished Excitation2 Donor Excitation (~550 nm) Excitation2->Donor_Fragment 1. Excite Donor

Caption: Workflow of a FRET-based protease activity assay.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound via EDC/Sulfo-NHS Chemistry

This protocol describes the covalent conjugation of the carboxyl groups of this compound to primary amines (e.g., lysine (B10760008) residues) on a target protein using a two-step reaction with EDC and Sulfo-NHS.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer. These reagents are moisture-sensitive and hydrolyze quickly.

  • Activation of this compound:

    • In a microcentrifuge tube, combine 10 µL of the sulfo-Cy5 stock solution with 10 µL of EDC solution and 10 µL of Sulfo-NHS solution in 70 µL of Activation Buffer.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This reaction activates the carboxyl groups of the dye to form a semi-stable Sulfo-NHS ester.

  • Protein Preparation:

    • Dissolve the protein to be labeled in Coupling Buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

  • Conjugation Reaction:

    • Add the activated sulfo-Cy5 solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle rotation.

  • Quenching of the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted dye.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye and byproducts using a desalting column equilibrated with PBS.

    • Collect the fractions containing the colored, labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~646 nm (for sulfo-Cy5).

    • Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

Protocol 2: FRET-Based Protease Assay

This protocol provides a general framework for a protease assay using a FRET peptide substrate labeled with a donor (e.g., Cy3) and sulfo-Cy5 as the acceptor.

Materials:

  • Dual-labeled FRET peptide substrate (Donor-Peptide-Acceptor)

  • Protease of interest

  • Assay Buffer (optimized for the specific protease)

  • Protease inhibitors (for negative controls)

  • 96- or 384-well black microplate

  • Fluorescence plate reader with filters for donor and acceptor excitation and emission

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO) and dilute to the desired working concentration in Assay Buffer.

    • Prepare a dilution series of the protease in Assay Buffer.

  • Assay Setup:

    • Pipette the FRET peptide substrate into the wells of the microplate.

    • Add Assay Buffer to the control wells.

    • To initiate the reaction, add the protease dilutions to the respective wells.

    • For negative controls, pre-incubate the protease with a specific inhibitor before adding it to the substrate.

  • Fluorescence Measurement:

    • Immediately place the microplate in the fluorescence reader.

    • Excite the donor fluorophore (e.g., at ~550 nm for Cy3).

    • Measure the fluorescence emission of both the donor (e.g., at ~570 nm) and the acceptor (at ~662 nm) over time.

  • Data Analysis:

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each time point.

    • Plot the change in FRET ratio or the increase in donor fluorescence as a function of time.

    • Determine the initial reaction velocity (V₀) from the linear phase of the curve.

    • Plot V₀ against the protease concentration to determine enzymatic activity. For inhibitor screening, plot the percentage of inhibition against the inhibitor concentration.

References

Application Notes and Protocols for Sulfo-Cy5 in Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using sulfo-Cy5 fluorescent dyes for quantitative and multiplex Western blotting applications. Detailed protocols for antibody labeling and immunodetection are provided, along with data presentation and troubleshooting to ensure high-quality, reproducible results.

Introduction to Fluorescent Western Blotting with Sulfo-Cy5

Fluorescent Western blotting has emerged as a superior alternative to traditional chemiluminescent methods, offering significant advantages in quantification and multiplexing capabilities. Sulfo-Cy5, a water-soluble and hydrophilic cyanine (B1664457) dye, is a popular choice for these applications due to its bright fluorescence in the far-red spectrum, which minimizes autofluorescence from biological samples.[1][2][] This results in a high signal-to-noise ratio, enabling sensitive and accurate protein detection.

The direct detection of a stable fluorescent signal from sulfo-Cy5-conjugated antibodies allows for a wider linear dynamic range compared to enzyme-based chemiluminescent detection.[4][5][6] This is crucial for accurately quantifying both high- and low-abundance proteins on the same blot. Furthermore, the distinct spectral properties of sulfo-Cy5 and other fluorophores enable multiplex detection, allowing for the simultaneous analysis of multiple proteins of interest and loading controls on a single membrane.[7]

Key Properties of Sulfo-Cy5 for Western Blotting

PropertyValueReference
Excitation Maximum~646 - 651 nm[2]
Emission Maximum~662 - 671 nm[2]
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹[2]
Quantum Yield~0.2
SolubilityHigh in aqueous buffers[2][][8]

Quantitative Performance

Fluorescent Western blotting with Cy5-conjugated secondary antibodies allows for the quantitative measurement of protein levels. Studies have demonstrated a linear relationship between protein concentration and signal intensity over a significant range.

ParameterTypical PerformanceReference
Linear Dynamic Range>3 orders of magnitude[9]
Signal LinearityApproaching linearity over a 20-fold protein concentration range[10][11]
Limit of DetectionMatches or exceeds ECL sensitivity with optimized systems[6]

Experimental Protocols

Part 1: Labeling Primary or Secondary Antibodies with Sulfo-Cy5 NHS Ester

This protocol describes the conjugation of a primary or secondary antibody with a sulfo-Cy5 N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines on the antibody to form a stable amide bond.

Materials:

  • Antibody (purified, in an amine-free buffer like PBS)

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1M Sodium Bicarbonate, pH 8.5-9.0

  • Desalting spin column (e.g., Sephadex G-25)

  • Reaction tubes

  • Pipettes and tips

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer (e.g., PBS).

    • If the antibody solution contains primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.

  • Prepare Sulfo-Cy5 NHS Ester Stock Solution:

    • Dissolve the sulfo-Cy5 NHS ester in DMSO to a final concentration of 10 mg/mL. This solution should be prepared fresh and protected from light.

  • Adjust pH of Antibody Solution:

    • Add 1M sodium bicarbonate (pH 8.5-9.0) to the antibody solution to a final concentration of 0.1M. This is typically achieved by adding 1/10th volume of 1M sodium bicarbonate.

  • Conjugation Reaction:

    • Add the sulfo-Cy5 NHS ester solution to the antibody solution. A molar ratio of 10:1 (dye:antibody) is a good starting point. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.

  • Purification of the Labeled Antibody:

    • Equilibrate a desalting spin column according to the manufacturer's instructions with PBS.

    • Apply the conjugation reaction mixture to the column.

    • Centrifuge to separate the labeled antibody from the unconjugated dye. The labeled antibody will be in the eluate.

  • Determination of Degree of Labeling (DOL) (Optional):

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~650 nm (for sulfo-Cy5).

    • Calculate the protein concentration and DOL using the molar extinction coefficients for the antibody and sulfo-Cy5. An optimal DOL for most antibodies is between 2 and 10.

  • Storage:

    • Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage. Protect from light.

Part 2: Fluorescent Western Blotting Protocol

This protocol outlines the steps for performing a Western blot using a sulfo-Cy5 conjugated secondary antibody.

Materials:

  • Protein lysate

  • SDS-PAGE gels and running buffer

  • Protein transfer system and transfer buffer

  • Low-fluorescence PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibody (specific to the protein of interest)

  • Sulfo-Cy5 conjugated secondary antibody (specific to the host species of the primary antibody)

  • Tris-buffered saline with Tween-20 (TBST)

  • Fluorescent imaging system with appropriate lasers and filters for Cy5 detection

Procedure:

  • Sample Preparation and Gel Electrophoresis:

    • Prepare protein lysates and determine protein concentration.

    • Load 10-50 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel according to standard procedures to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a low-fluorescence PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the recommended concentration (typically 1:1000 to 1:5000).

    • Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the sulfo-Cy5 conjugated secondary antibody in blocking buffer. A starting dilution of 1:10,000 to 1:20,000 is recommended.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light, with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST, protected from light.

  • Imaging:

    • Image the blot using a fluorescent imaging system equipped with a laser and emission filter suitable for Cy5 (e.g., excitation at ~650 nm and emission at ~670 nm).

    • Adjust the exposure time to obtain a strong signal without saturation.

  • Data Analysis:

    • Quantify the band intensities using appropriate software. Normalize the signal of the target protein to a loading control.

Signaling Pathway and Experimental Workflow Diagrams

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers. Western blotting is a key technique to study the phosphorylation status of EGFR and its downstream effectors.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates Akt->Transcription WB_Workflow A 1. Sample Preparation (Cell Lysis & Protein Quantification) B 2. SDS-PAGE (Protein Separation by Size) A->B C 3. Protein Transfer (Gel to Membrane) B->C D 4. Blocking (Prevent Non-specific Binding) C->D E 5. Primary Antibody Incubation D->E F 6. Washing E->F G 7. Sulfo-Cy5 Secondary Antibody Incubation F->G H 8. Final Washing G->H I 9. Fluorescent Imaging (Cy5 Channel) H->I J 10. Data Analysis (Quantification & Normalization) I->J

References

Application Notes and Protocols: Sulfo-Cy5 Diacid Potassium in Immunohistochemistry (IHC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 diacid potassium is a highly water-soluble, far-red fluorescent dye belonging to the cyanine (B1664457) family. Its exceptional photophysical properties, including a high extinction coefficient and good quantum yield, make it an excellent candidate for sensitive detection in various biological applications.[1][] The presence of sulfonate groups confers high aqueous solubility, minimizing the need for organic co-solvents in labeling reactions and reducing the aggregation of dye-conjugated biomolecules.[][3] This document provides detailed application notes and protocols for the use of sulfo-Cy5, particularly in the form of its amine-reactive N-hydroxysuccinimide (NHS) ester, for labeling antibodies and their subsequent application in immunohistochemistry (IHC).

The far-red emission of Sulfo-Cy5 minimizes interference from tissue autofluorescence, which is often a challenge in the green and red spectral regions, thereby enhancing the signal-to-noise ratio.[4] These characteristics make Sulfo-Cy5-conjugated antibodies powerful tools for both single and multiplex IHC, enabling the precise localization and quantification of target antigens within the complex tissue microenvironment.

Physicochemical and Spectral Properties

Sulfo-Cy5 is characterized by its robust performance in aqueous environments and its spectral properties in the far-red region of the electromagnetic spectrum.[] These properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (Ex)~646 - 649 nm[][3]
Emission Maximum (Em)~662 - 672 nm[][3]
Molar Extinction Coefficient (ε)~271,000 cm⁻¹M⁻¹[][3]
Quantum Yield (Φ)~0.28[]
Recommended Filter SetCy5 Channel[1]
SolubilityHigh in aqueous buffers, DMF, DMSO[3]

Experimental Protocols

Part 1: Antibody Conjugation with Sulfo-Cy5 NHS Ester

This protocol describes the conjugation of Sulfo-Cy5 NHS ester to primary antibodies. The NHS ester reacts with primary amines on the antibody to form a stable amide bond.

Materials:

  • Primary antibody (free of BSA, gelatin, and sodium azide)

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation Buffer: 100 mM sodium bicarbonate or phosphate (B84403) buffer, pH 8.5-9.0

  • Purification column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

Protocol:

  • Antibody Preparation:

    • Dissolve the antibody in the conjugation buffer at a concentration of 2-10 mg/mL for optimal labeling efficiency.[5]

    • If the antibody is in a buffer containing amines (e.g., Tris) or stabilizing proteins (e.g., BSA), it must be purified by dialysis or a suitable desalting column against the conjugation buffer.

  • Sulfo-Cy5 NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[6]

  • Conjugation Reaction:

    • The optimal molar ratio of dye to antibody should be determined empirically, with a starting recommendation of a 10:1 to 20:1 molar excess of dye.[6]

    • Add the calculated volume of the Sulfo-Cy5 NHS ester stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation, protected from light.[6]

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[5]

    • Collect the fractions containing the colored, labeled antibody. The first colored fraction is typically the desired conjugate.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~649 nm (for Sulfo-Cy5).

    • Calculate the protein concentration and the DOL using the following formulas and the molar extinction coefficients provided in the table above. A correction factor for the dye's absorbance at 280 nm should be applied for accurate protein concentration determination. An optimal DOL for most antibodies is between 2 and 10.[5]

// Nodes Ab [label="Purified Primary\nAntibody", fillcolor="#F1F3F4", fontcolor="#202124"]; Dye [label="Sulfo-Cy5\nNHS Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Conjugation [label="Conjugation Reaction\n(pH 8.5-9.0, RT, 1 hr)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Desalting Column)", fillcolor="#34A853", fontcolor="#FFFFFF"]; QC [label="Quality Control\n(DOL determination)", fillcolor="#FBBC05", fontcolor="#202124"]; Storage [label="Store Conjugate\n(4°C, protected from light)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ab -> Conjugation; Dye -> Conjugation; Conjugation -> Purification; Purification -> QC; QC -> Storage; } .enddot Caption: Workflow for conjugating a primary antibody with Sulfo-Cy5 NHS ester.

Part 2: Fluorescent Immunohistochemistry (IHC) Staining of Paraffin-Embedded Tissues

This protocol outlines the use of a Sulfo-Cy5-conjugated primary antibody for direct fluorescent IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 5% normal serum (from the host species of the secondary antibody, if used, or a general blocking serum) in PBST

  • Sulfo-Cy5-conjugated primary antibody

  • Nuclear Counterstain (e.g., DAPI)

  • Anti-fade mounting medium

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 x 5 minutes.

    • Immerse in 100% ethanol: 2 x 3 minutes.

    • Immerse in 95% ethanol: 1 x 1 minute.

    • Immerse in 70% ethanol: 1 x 1 minute.

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature in the buffer.

  • Permeabilization and Blocking:

    • Wash slides with PBST: 3 x 5 minutes.

    • Incubate slides in blocking buffer for 1 hour at room temperature in a humidified chamber to reduce non-specific binding.

  • Primary Antibody Incubation:

    • Dilute the Sulfo-Cy5-conjugated primary antibody to its optimal concentration in the blocking buffer. The optimal concentration (typically in the range of 1-10 µg/mL) should be determined by titration.

    • Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber, protected from light.

  • Washing:

    • Wash slides with PBST: 3 x 5 minutes, protected from light.

  • Nuclear Counterstaining:

    • Incubate slides with a DAPI solution for 5 minutes at room temperature.

    • Wash slides with PBST: 2 x 5 minutes.

  • Mounting and Imaging:

    • Mount coverslips using an anti-fade mounting medium.

    • Image the slides using a fluorescence microscope equipped with a suitable filter set for Cy5 (Excitation: ~620-650 nm, Emission: ~660-700 nm).

// Nodes Start [label="FFPE Tissue Section", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Deparaffinize [label="Deparaffinization &\nRehydration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AntigenRetrieval [label="Antigen Retrieval\n(HIER)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blocking [label="Blocking", fillcolor="#34A853", fontcolor="#FFFFFF"]; PrimaryAb [label="Incubation with\nSulfo-Cy5 Conjugated\nPrimary Antibody", fillcolor="#FBBC05", fontcolor="#202124"]; Wash1 [label="Washing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Counterstain [label="Nuclear Counterstain\n(DAPI)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash2 [label="Washing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mount [label="Mounting", fillcolor="#34A853", fontcolor="#FFFFFF"]; Image [label="Fluorescence Imaging\n(Cy5 Channel)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Deparaffinize; Deparaffinize -> AntigenRetrieval; AntigenRetrieval -> Blocking; Blocking -> PrimaryAb; PrimaryAb -> Wash1; Wash1 -> Counterstain; Counterstain -> Wash2; Wash2 -> Mount; Mount -> Image; } .enddot Caption: Step-by-step workflow for direct fluorescent IHC using a Sulfo-Cy5 conjugated antibody.

Data Presentation

Table 1: Recommended Starting Concentrations and Incubation Times for Sulfo-Cy5 Conjugated Antibodies in IHC
ParameterRecommended RangeNotes
Antibody Conjugation
Antibody Concentration for Labeling2 - 10 mg/mL[5]Higher concentrations improve labeling efficiency.
Dye:Antibody Molar Ratio5:1 to 20:1[6]Optimal ratio should be determined empirically.
Degree of Labeling (DOL)2 - 10[5]Over-labeling can lead to reduced antibody affinity and fluorescence quenching.
IHC Staining
Primary Antibody Concentration1 - 10 µg/mL[7]Titration is necessary to determine the optimal concentration for each antibody and tissue type.
Primary Antibody IncubationOvernight at 4°CCan be shortened to 1-2 hours at room temperature, but may result in higher background.
Blocking Time1 hour at RT

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Weak Signal Suboptimal antibody concentration.Perform a titration to determine the optimal antibody dilution.[8]
Inefficient antigen retrieval.Optimize antigen retrieval method (buffer, pH, time, temperature).[8]
Photobleaching of the fluorophore.Minimize exposure to light during staining and imaging. Use an anti-fade mounting medium.
High Background Staining Primary antibody concentration is too high.Decrease the concentration of the primary antibody.[4]
Insufficient blocking.Increase blocking time or try a different blocking reagent.[9]
Inadequate washing.Increase the number and duration of wash steps.[4]
Tissue autofluorescence.While Sulfo-Cy5 minimizes this, ensure proper fixation and consider using a spectral unmixing imaging system if autofluorescence is still an issue.

References

Application Notes and Protocols for Labeling Peptides with Sulfo-Cy5 Diacid Potassium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing sulfo-Cy5 diacid potassium for the fluorescent labeling of peptides. Sulfo-Cy5 is a water-soluble, far-red fluorescent dye ideal for a variety of biological imaging and assay applications due to its high photostability and minimal background interference.[1][2] This document outlines the necessary protocols, from the activation of sulfo-Cy5 diacid to its NHS ester, peptide labeling, and purification, as well as an example of an experimental workflow for live-cell imaging.

Overview of Sulfo-Cy5 for Peptide Labeling

Sulfo-Cy5 is a member of the cyanine (B1664457) dye family, characterized by its bright fluorescence in the far-red region of the spectrum.[3][] The presence of sulfonate groups enhances its water solubility, making it particularly suitable for labeling biological molecules like peptides and proteins in aqueous environments.[1] While sulfo-Cy5 diacid is the inactive form of the dye, it can be readily activated to an N-hydroxysuccinimide (NHS) ester. This activated form efficiently reacts with primary amines (such as the N-terminus or the side chain of lysine (B10760008) residues) on peptides to form stable amide bonds.[5][6][7]

Key Physicochemical and Spectral Properties

The spectral properties of sulfo-Cy5 make it an excellent choice for applications requiring deep tissue penetration and low autofluorescence from biological samples.[2]

PropertyValueReference
Excitation Maximum (λmax) ~646 - 648 nm[1][2][8]
Emission Maximum (λem) ~661 - 671 nm[2][8]
Molar Extinction Coefficient ~250,000 cm⁻¹M⁻¹[2]
Solubility Water, DMSO, DMF[2]
Optimal pH for Labeling 8.3 - 8.5[6]

Experimental Protocols

Protocol for Activation of Sulfo-Cy5 Diacid to Sulfo-Cy5 NHS Ester

This compound can be converted to its amine-reactive NHS ester form using carbodiimide (B86325) chemistry. This protocol provides a general guideline for this activation.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vial

  • Stirring equipment

Procedure:

  • Dissolve this compound and a 1.5-fold molar excess of NHS in anhydrous DMF or DMSO.

  • Add a 1.5-fold molar excess of DCC or EDC to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours in the dark.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the resulting sulfo-Cy5 NHS ester solution can be used directly for peptide labeling or purified and stored.

Protocol for Peptide Labeling with Sulfo-Cy5 NHS Ester

This protocol describes the labeling of a peptide containing a primary amine with the activated sulfo-Cy5 NHS ester.

Materials:

  • Peptide of interest

  • Sulfo-Cy5 NHS ester (freshly prepared or from a commercial source)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Avoid buffers containing primary amines like Tris.

  • Anhydrous DMF or DMSO

  • Purification column (e.g., Sephadex G-25) or Reverse-Phase HPLC system

Procedure:

  • Peptide Preparation: Dissolve the peptide in the labeling buffer to a final concentration of 1-10 mg/mL.[9]

  • Dye Preparation: Immediately before use, dissolve the sulfo-Cy5 NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[9]

  • Labeling Reaction:

    • Add a 5-10 fold molar excess of the dissolved sulfo-Cy5 NHS ester to the peptide solution.[9]

    • Gently mix the reaction and incubate for 1-2 hours at room temperature in the dark.[9] For unstable peptides, the reaction can be performed at 4°C for a longer duration (e.g., 4-6 hours or overnight).

  • Purification of the Labeled Peptide:

    • Separate the labeled peptide from the unreacted dye and byproducts.

    • Gel Filtration: Use a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[6]

    • Reverse-Phase HPLC: For higher purity, use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[9][10]

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each peptide, is a critical parameter for ensuring the quality and consistency of the labeled product.[11]

Procedure:

  • After purification, measure the absorbance of the labeled peptide solution at 280 nm (A₂₈₀) and at the λmax of sulfo-Cy5 (~648 nm, A_max).

  • Calculate the DOL using the following formula:

    DOL = (A_max × ε_peptide) / [(A₂₈₀ - (A_max × CF₂₈₀)) × ε_dye]

    Where:

    • A_max: Absorbance of the conjugate at the λmax of the dye.

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • ε_peptide: Molar extinction coefficient of the peptide at 280 nm.

    • ε_dye: Molar extinction coefficient of sulfo-Cy5 at its λmax (~250,000 M⁻¹cm⁻¹).

    • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer, often around 0.05 for Cy5 dyes).

An optimal DOL for many applications is between 1 and 3 to avoid self-quenching of the fluorophore.[11]

Experimental Workflow and Signaling Pathway Diagrams

Workflow for Peptide Labeling and Purification

The following diagram illustrates the general workflow for labeling a peptide with sulfo-Cy5 NHS ester and subsequent purification.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis peptide_prep Dissolve Peptide in Labeling Buffer (pH 8.3-8.5) reaction Incubate Peptide and Dye (1-2h, RT, in dark) peptide_prep->reaction dye_prep Dissolve Sulfo-Cy5 NHS Ester in DMSO/DMF dye_prep->reaction purification Purify Labeled Peptide (Gel Filtration or RP-HPLC) reaction->purification analysis Characterize Labeled Peptide (Mass Spec, DOL Calculation) purification->analysis

Caption: Workflow for sulfo-Cy5 peptide labeling.

Peptide-Receptor Interaction and Imaging

This diagram illustrates the use of a sulfo-Cy5 labeled peptide to target and visualize a specific cell surface receptor, a common application in drug development and cell biology.

G cluster_workflow Cellular Imaging Workflow peptide Sulfo-Cy5 Labeled Peptide receptor Cell Surface Receptor peptide->receptor Binding cell Target Cell internalization Internalization (Endocytosis) receptor->internalization detection Fluorescence Detection (Confocal Microscopy) internalization->detection Signal Acquisition

Caption: Receptor-mediated uptake of a labeled peptide.

Workflow for Live-Cell Imaging with Labeled Peptides

This diagram outlines the key steps for visualizing the cellular uptake and localization of a sulfo-Cy5 labeled peptide in live cells using confocal microscopy.[9]

G start Start: Seed Cells on Glass-Bottom Dish prep_peptide Prepare Labeled Peptide in Imaging Medium start->prep_peptide treat_cells Treat Cells with Labeled Peptide prep_peptide->treat_cells incubate Incubate at 37°C, 5% CO₂ treat_cells->incubate image Live-Cell Imaging (Confocal Microscopy) incubate->image analyze Image Analysis (Localization, Dynamics) image->analyze

Caption: Live-cell imaging workflow.

Applications in Research and Drug Development

Fluorescently labeled peptides are powerful tools for a wide range of applications:

  • Fluorescence Microscopy and Flow Cytometry: Visualize the localization of peptides within cells and tissues.[1]

  • Receptor Binding Assays: Quantify the interaction of a peptide with its target receptor.[12]

  • Enzyme Activity Assays: Design FRET-based peptide substrates to monitor protease or kinase activity.[12]

  • In Vivo Imaging: Track the biodistribution of peptide-based therapeutics in animal models.[1][10]

  • Drug Delivery Studies: Monitor the cellular uptake and trafficking of cell-penetrating peptides.[10]

By following the detailed protocols and understanding the principles outlined in these application notes, researchers can effectively utilize this compound for robust and reproducible peptide labeling, enabling advanced investigations in cellular biology and drug discovery.

References

Application Notes and Protocols for Sulfo-Cy5 Diacid Potassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 diacid potassium salt is a water-soluble, near-infrared fluorescent dye. As a member of the cyanine (B1664457) dye family, it is characterized by its high molar extinction coefficient, good fluorescence quantum yield, and a chemical structure that includes sulfonate groups to enhance its hydrophilicity.[1][2] This increased water solubility makes it particularly suitable for biological applications in aqueous environments, as it minimizes the need for organic co-solvents that can be detrimental to the structure and function of biomolecules.[3] The dye's fluorescence emission in the far-red to near-infrared spectrum reduces interference from cellular autofluorescence, leading to an improved signal-to-noise ratio in fluorescence microscopy and other imaging applications.[1] While it is an inactive form of Cy5 carboxylic acid, it serves as a valuable tool for various research and development purposes, including its use in biological imaging and as a non-reactive control.[4][5]

Physicochemical and Spectral Properties

A summary of the key quantitative data for this compound salt is provided in the table below. This information is essential for accurate preparation of stock solutions and for designing experiments.

PropertyValueReference
Molecular Formula C₃₂H₃₇KN₂O₈S₂[4]
Molecular Weight 680.87 g/mol [6]
Excitation Maximum (λex) 646 nm
Emission Maximum (λem) 662 nm
Molar Extinction Coefficient (ε) 271,000 L·mol⁻¹·cm⁻¹
Solubility Highly soluble in water, DMSO, and DMF[4]
Storage (Solid) -20°C for up to 24 months, in the dark[4]
Storage (In Solution) -20°C for up to 1 month or -80°C for up to 6 months[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound salt in dimethyl sulfoxide (B87167) (DMSO). This concentrated stock is ideal for long-term storage and for dilution into aqueous buffers for working solutions.

Materials:

  • This compound salt (MW: 680.87 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Equilibration: Allow the vial of this compound salt to warm to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out a desired amount of the dye powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 6.81 mg of the dye.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the dye. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until all the dye is completely dissolved. A brief centrifugation can help to collect all the solution at the bottom of the tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution

This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer to prepare a working solution for immediate use in experiments.

Materials:

  • 10 mM this compound salt stock solution in DMSO

  • Desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Microcentrifuge tubes or other suitable containers

  • Pipettes and sterile pipette tips

Procedure:

  • Thawing: Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature, protected from light.

  • Dilution: Dilute the stock solution to the desired final concentration in your aqueous buffer of choice. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of PBS.

  • Mixing: Gently mix the solution by pipetting or brief vortexing.

  • Use: Use the freshly prepared working solution immediately for your application. Discard any unused portion of the diluted aqueous solution.

Diagrams

experimental_workflow Workflow for Preparing this compound Salt Stock Solution cluster_preparation Stock Solution Preparation cluster_working_solution Working Solution Preparation start Start: Obtain Sulfo-Cy5 Diacid Potassium Salt Powder equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh desired amount of dye equilibrate->weigh add_solvent Add anhydrous DMSO weigh->add_solvent dissolve Vortex to dissolve add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C (Protected from light) aliquot->store thaw Thaw a single-use aliquot of stock solution store->thaw dilute Dilute with aqueous buffer (e.g., PBS) thaw->dilute use Use immediately in experiment dilute->use

Caption: Workflow for the preparation of this compound salt solutions.

References

Application Notes: Sulfo-Cy5 Diacid as a Colorimetric Sensor for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heavy metal contamination in environmental and biological systems poses a significant threat to human health and ecosystems. Consequently, the development of sensitive and selective methods for the detection of metal ions is of paramount importance. Sulfo-Cy5 diacid potassium is a water-soluble cyanine (B1664457) dye that exhibits a distinct colorimetric response upon interaction with specific metal ions, making it a promising candidate for chemosensor development. This document provides detailed application notes and protocols for the use of this compound as a colorimetric sensor for the detection of metal ions, with a particular focus on copper (Cu²⁺) and iron (Fe³⁺). The interaction of the dye with these metal ions leads to a visible color change from blue to colorless, allowing for naked-eye detection and quantitative analysis via spectrophotometry.[1][2][3]

Principle of Detection

The colorimetric sensing mechanism of this compound is based on the interaction between the metal ions and the functional groups of the dye molecule. The sulfo-Cy5 diacid structure contains carboxylic and sulfonic acid moieties, which can act as binding sites for metal cations.[4] This interaction, likely a chelation event, disrupts the π-electron system of the cyanine chromophore, leading to a decrease in the intensity of its characteristic absorption band in the visible region (~651 nm) and a corresponding loss of color.[2][3]

Materials and Equipment

  • This compound

  • UV-grade acetonitrile (B52724)

  • Salts of various metal ions (e.g., CuCl₂, FeCl₃, NaCl, KCl, MgCl₂, CaCl₂, etc.)

  • Deionized water

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks

  • Micropipettes

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Sulfo-Cy5 Diacid Stock Solution (1 mM): Dissolve the appropriate amount of this compound in UV-grade acetonitrile to obtain a final concentration of 1 mM. Store this solution in the dark to prevent photobleaching.

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of each metal salt in UV-grade acetonitrile. Ensure complete dissolution.

Protocol 2: Preliminary Screening of Metal Ion Selectivity

This protocol is designed to qualitatively assess the selectivity of sulfo-Cy5 diacid for various metal ions.

  • Prepare a 1 x 10⁻⁵ M working solution of sulfo-Cy5 diacid in acetonitrile from the 1 mM stock solution.

  • In separate cuvettes, add 2 mL of the 1 x 10⁻⁵ M sulfo-Cy5 diacid solution.

  • To each cuvette, add 50 equivalents of a different metal ion stock solution (e.g., for a 1 x 10⁻⁵ M dye solution, this would be a final concentration of 5 x 10⁻⁴ M metal ion).

  • Gently mix the solutions and allow them to equilibrate for 5-10 minutes at room temperature.

  • Visually observe any color changes against a control solution of the dye without any metal ions.

  • Measure the UV-Vis absorption spectrum of each solution from 400 nm to 800 nm.

Protocol 3: Spectrophotometric Titration for Quantitative Analysis

This protocol allows for the quantitative determination of the sensitivity of sulfo-Cy5 diacid to a specific metal ion.

  • Prepare a 1 x 10⁻⁵ M working solution of sulfo-Cy5 diacid in acetonitrile.

  • Place 2 mL of this solution into a quartz cuvette.

  • Measure the initial UV-Vis absorption spectrum.

  • Make sequential additions of small aliquots of the metal ion stock solution (e.g., 1-10 µL of a 1 mM solution) to the cuvette.

  • After each addition, gently mix the solution and record the UV-Vis absorption spectrum.

  • Continue the additions until no further significant changes in the absorption spectrum are observed (i.e., a plateau is reached).

  • Plot the absorbance at the maximum wavelength (λ_max, ~651 nm) as a function of the molar equivalents of the added metal ion.

Data Presentation

Qualitative Selectivity Data

The visual and spectrophotometric changes observed in the preliminary screening can be summarized in a table for easy comparison.

Metal IonVisual Observation (Color Change)Spectrophotometric Observation (Change in Absorbance at 651 nm)
Control Blue-
Cu²⁺ Blue to ColorlessSignificant Decrease
Fe³⁺ Blue to ColorlessSignificant Decrease
Hg²⁺ Blue to Darker BlueSlight Change
Ca²⁺ Blue to Darker BlueSlight Change
Pb²⁺ Blue to Darker BlueSlight Change
Na⁺, K⁺, Li⁺ No significant changeNegligible Change
Other divalent ions No significant changeNegligible Change

Table 1: Representative qualitative response of 1 x 10⁻⁵ M sulfo-Cy5 diacid to various metal ions (50 equivalents) in acetonitrile.

Quantitative Titration Data

The data from the spectrophotometric titration can be used to determine the stoichiometry of the interaction and the sensitivity of the sensor.

Equivalents of Cu²⁺Absorbance at 651 nm
0.01.00
0.20.85
0.40.68
0.60.50
0.80.32
1.00.15
1.20.14
1.50.14

Table 2: Representative data from the spectrophotometric titration of 1 x 10⁻⁵ M sulfo-Cy5 diacid with Cu²⁺ in acetonitrile. A plateau is reached at approximately 1 equivalent.

Equivalents of Fe³⁺Absorbance at 651 nm
0.01.00
0.50.75
1.00.50
1.50.25
2.00.10
2.50.10
3.00.10

Table 3: Representative data from the spectrophotometric titration of 1 x 10⁻⁵ M sulfo-Cy5 diacid with Fe³⁺ in acetonitrile. A plateau is reached at approximately 2 equivalents.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis prep_dye Prepare Sulfo-Cy5 Stock Solution screening Preliminary Selectivity Screening prep_dye->screening titration Spectrophotometric Titration prep_dye->titration prep_metal Prepare Metal Ion Stock Solutions prep_metal->screening prep_metal->titration visual Visual Observation screening->visual spectra Record UV-Vis Spectra screening->spectra titration->spectra plot Plot Absorbance vs. Equivalents spectra->plot

Caption: Experimental workflow for metal ion sensing.

signaling_pathway cluster_reactants Reactants cluster_products Products dye Sulfo-Cy5 Diacid (Blue Solution) interaction Chelation Interaction dye->interaction metal Cu²⁺ or Fe³⁺ Ions metal->interaction complex Sulfo-Cy5-Metal Complex (Colorless) interaction->complex disruption Disruption of π-Conjugated System complex->disruption

Caption: Proposed signaling pathway for color change.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Photobleaching of Sulfo-Cy5 Diacid Potassium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photobleaching of sulfo-Cy5 diacid potassium in fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other Cy5 variants?

This compound is a derivative of the cyanine (B1664457) dye Cy5. The "sulfo" prefix indicates the presence of sulfonate groups, which significantly increase the dye's water solubility.[1][2] This makes it particularly suitable for biological applications in aqueous buffers without the need for organic co-solvents. The "diacid" form provides two carboxylic acid groups for conjugation to biomolecules. In contrast, non-sulfonated Cy5 is more hydrophobic and prone to aggregation in aqueous environments, which can lead to fluorescence quenching.

Q2: What is photobleaching and why is it a concern for sulfo-Cy5?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescence upon exposure to excitation light.[3][4] This process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that chemically damage the dye molecule. For cyanine dyes like sulfo-Cy5, photobleaching is a significant concern as it can lead to a diminished signal-to-noise ratio, limiting the duration of imaging experiments and affecting the accuracy of quantitative measurements.

Q3: What are the primary strategies to minimize photobleaching of sulfo-Cy5?

There are three main approaches to reduce the photobleaching of sulfo-Cy5:

  • Optimize Imaging Conditions: This involves minimizing the intensity and duration of the excitation light.

  • Use Antifade Reagents: These chemical cocktails are added to the mounting medium to scavenge reactive oxygen species and protect the fluorophore.

  • Select the Appropriate Imaging Buffer: The composition and pH of the imaging buffer can influence the photostability of the dye.

Q4: How does the sulfonation of Cy5 affect its photostability?

Sulfonation generally improves the photostability of cyanine dyes. The addition of sulfonate groups increases the dye's hydrophilicity, which can reduce aggregation.[1] Dye aggregates are a known cause of fluorescence quenching and can be more susceptible to photobleaching. While direct quantitative comparisons for this compound are limited, studies on related dyes suggest that a lower net charge (fewer sulfonate groups) can sometimes correlate with higher photostability in certain conditions.[1] However, the increased solubility and reduced aggregation of sulfonated dyes are generally advantageous for photostability in aqueous imaging environments.

Troubleshooting Guide

This guide addresses common issues encountered during imaging experiments with this compound.

Problem Possible Cause Recommended Solution
Rapid signal loss during time-lapse imaging Excessive photobleaching. Reduce laser power and/or exposure time. Use a more effective antifade reagent. Optimize the imaging buffer with an oxygen scavenging system.
High background fluorescence Non-specific binding of the dye or autofluorescence of the sample/medium. Ensure thorough washing steps after staining. Use a mounting medium with low inherent fluorescence. Use appropriate spectral filtering.
Weak initial fluorescence signal Low labeling efficiency, dye degradation, or fluorescence quenching. Verify the conjugation protocol and the integrity of the dye. Use a fresh dilution of the dye. Ensure the mounting medium is compatible with cyanine dyes (some antifade agents can quench Cy5 fluorescence).
Inconsistent fluorescence intensity between samples Variations in labeling, mounting, or imaging conditions. Standardize all experimental parameters, including incubation times, reagent concentrations, and microscope settings.
Photobleaching is more severe in TIRF microscopy The high laser intensity at the coverslip surface in TIRF. Optimize TIRF angle for minimal penetration depth. Use the lowest possible laser power that provides an adequate signal-to-noise ratio. Employ a robust antifade reagent suitable for single-molecule imaging. Consider using photostable dye alternatives if the issue persists.[5]

Quantitative Data Summary

Property Sulfo-Cy5 Non-sulfonated Cy5 Key Considerations
Excitation Maximum (nm) ~646 - 649~649Minimal difference in spectral properties.
Emission Maximum (nm) ~662 - 672~670Minimal difference in spectral properties.
Extinction Coefficient (M⁻¹cm⁻¹) ~250,000 - 271,000~250,000Both have high extinction coefficients, indicating strong light absorption.
Quantum Yield Good (e.g., ~0.28)[]Good (e.g., ~0.20)[7]Sulfonation can sometimes lead to a slight increase in quantum yield.
Water Solubility HighLowSulfonation significantly improves water solubility, reducing the need for organic co-solvents.[1]
Photostability Generally GoodModerateSulfonation can improve photostability by reducing aggregation. However, photostability is highly dependent on the local environment and the presence of antifade reagents.[1]

Experimental Protocols

Protocol 1: Preparation of a Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol describes the preparation of a widely used and effective homemade antifade solution.

Materials:

  • n-propyl gallate (Sigma-Aldrich, Cat. No. P3130)

  • Glycerol (B35011) (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Stir plate and stir bar

  • 50 mL conical tube

Procedure:

  • Prepare a 20% (w/v) n-propyl gallate stock solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF. This may require gentle warming and vortexing. Note: n-propyl gallate does not dissolve well in water-based solutions.[8]

  • Prepare the glycerol/PBS mixture: In a 50 mL conical tube, mix 9 mL of glycerol with 1 mL of 10X PBS.

  • Combine the solutions: While vigorously stirring the glycerol/PBS mixture, slowly add 100 µL of the 20% n-propyl gallate stock solution dropwise.[8][9]

  • Mix thoroughly: Continue stirring for several hours or overnight until the n-propyl gallate is completely dissolved.

  • Storage: Store the final antifade mounting medium in the dark at 4°C or -20°C. The solution is stable for several months.

Protocol 2: Using a Commercial Antifade Reagent (SlowFade™ Diamond Antifade Mountant)

This protocol provides a general guideline for using a commercially available antifade reagent. Always refer to the manufacturer's specific instructions for the best results.

Materials:

  • SlowFade™ Diamond Antifade Mountant (Thermo Fisher Scientific, Cat. No. S36963 or S36967)

  • Fluorescently labeled sample on a microscope slide or coverslip

  • Pipette and pipette tips

  • Lint-free wipes

Procedure:

  • Sample Preparation: After the final washing step of your staining protocol, carefully remove excess buffer from the slide or coverslip by gently tapping the edge on a lint-free wipe.

  • Apply Antifade Reagent: Dispense one drop of SlowFade™ Diamond Antifade Mountant onto the specimen.

  • Mount Coverslip: Carefully lower a clean coverslip onto the drop of antifade reagent, avoiding the introduction of air bubbles. For specimens on a coverslip, place the drop of antifade on a clean slide and lower the coverslip onto it.

  • Incubation (Optional): For thicker specimens, allow the sample to incubate for a few minutes to allow the antifade reagent to penetrate the sample.

  • Sealing (Optional): For long-term storage, you can seal the edges of the coverslip with nail polish or a commercially available sealant.

  • Imaging: The sample is now ready for imaging. SlowFade™ mountants are non-curing and allow for immediate viewing.[10]

Visualizations

Signaling Pathway of Photobleaching

Photobleaching_Pathway cluster_bleaching Photobleaching Pathway S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Excitation Light (hν) Bleached Photobleached Dye S1->S0 Fluorescence T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ ROS->S0 Chemical Reaction

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore.

Experimental Workflow for Antifade Reagent Testing

Antifade_Workflow start Start: Labeled Sample prep Prepare Slides with Different Antifade Reagents start->prep control Control (No Antifade) start->control image Image all slides under identical conditions (laser power, exposure time) prep->image control->image analyze Quantify Fluorescence Intensity over time for each condition image->analyze compare Compare Photobleaching Rates analyze->compare end End: Select Optimal Antifade Reagent compare->end

Caption: A logical workflow for comparing the efficacy of different antifade reagents.

Troubleshooting Logic for Rapid Photobleaching

Troubleshooting_Logic start Problem: Rapid Photobleaching q1 Are you using an antifade reagent? start->q1 sol1 Implement an antifade reagent in your mounting medium. q1->sol1 No q2 Can you reduce excitation light? q1->q2 Yes a1_yes Yes a1_no No end Problem Resolved sol1->end sol2 Decrease laser power and/ or exposure time. q2->sol2 Yes q3 Is your antifade reagent optimal for Cy5? q2->q3 No a2_yes Yes a2_no No sol2->end sol3 Test different commercial or homemade antifade reagents. q3->sol3 No q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: A decision tree for troubleshooting rapid photobleaching of sulfo-Cy5.

References

Technical Support Center: Reducing Non-Specific Binding of Sulfo-Cy5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting and reducing non-specific binding associated with Sulfo-Cy5 conjugates. This guide provides practical FAQs, troubleshooting tables, and detailed protocols to help you achieve high-quality, specific staining in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with Sulfo-Cy5 conjugates?

A1: Non-specific binding of Sulfo-Cy5 conjugates can arise from several factors:

  • Hydrophobic Interactions: The cyanine (B1664457) dye itself, although sulfonated for better water solubility, can still have hydrophobic regions that interact non-specifically with proteins and lipids in cells and tissues.[1][2][3]

  • Ionic Interactions: Electrostatic forces can cause the negatively charged Sulfo-Cy5 dye or the conjugated antibody to bind to positively charged sites within the sample.[4][5]

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on the sample allows the conjugate to bind randomly, leading to high background.[1][4][6]

  • Suboptimal Antibody Concentration: Using an excessively high concentration of the Sulfo-Cy5 conjugated antibody increases the likelihood of low-affinity, non-specific interactions.[1][4][7]

  • Insufficient Washing: Failure to adequately wash away unbound and weakly bound conjugates after incubation results in elevated background signals.[1][4][6]

  • Fc Receptor Binding: The Fc region of conjugated antibodies can bind to Fc receptors on certain cell types, such as macrophages and monocytes, causing off-target signals.[4]

  • Fixation Artifacts: The fixation method can sometimes alter tissue or cell components, creating sites for non-specific antibody attachment.[1][4]

Q2: What is the difference between Cy5 and Sulfo-Cy5, and why is Sulfo-Cy5 generally preferred?

A2: The primary difference lies in their water solubility. Standard Cy5 is hydrophobic, which can lead to aggregation and significant non-specific binding to cellular membranes and other hydrophobic structures.[2][8] Sulfo-Cy5 is a sulfonated version of Cy5, containing one or more sulfonate groups.[8] These negatively charged groups dramatically increase the dye's hydrophilicity and water solubility, which helps to reduce non-specific hydrophobic interactions and makes it easier to work with in aqueous buffers without the need for organic solvents.[8][]

Q3: How do I choose the most effective blocking buffer for my experiment?

A3: The choice of blocking buffer is critical and can be application-dependent.

  • Protein-Based Blockers: Normal serum from the same species as the secondary antibody is highly recommended (e.g., normal goat serum when using a goat secondary antibody).[4][10][11] Bovine Serum Albumin (BSA) and casein (often from non-fat dry milk) are also commonly used to block non-specific protein-binding sites.[4][11][12]

  • Commercial Blocking Buffers: Several proprietary blocking buffers are available that are optimized for fluorescent applications and can provide superior background reduction.[13][14][15]

  • Detergents: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 in the blocking and wash buffers can help to disrupt hydrophobic interactions.[12]

Q4: Can the Sulfo-Cy5 conjugation process itself contribute to non-specific binding?

A4: Yes. Over-labeling an antibody with too many Sulfo-Cy5 molecules (a high degree of labeling, or DOL) can increase the overall hydrophobicity and negative charge of the conjugate, potentially leading to more non-specific interactions. It is crucial to optimize the molar ratio of dye to protein during the conjugation reaction to achieve a balance between signal intensity and specificity.[16] An optimal DOL for most antibodies is typically between 2 and 10.[16]

Q5: How can I distinguish between true non-specific binding and sample autofluorescence?

A5: This is a critical control step.

  • Unstained Control: Always image an unstained sample under the same acquisition settings used for your stained samples. The signal detected from this sample represents the level of natural autofluorescence.[1][4][17]

  • Secondary Antibody Only Control: If using a primary and a Sulfo-Cy5 conjugated secondary antibody, include a control where the primary antibody is omitted. This will reveal any non-specific binding of the secondary antibody.[7]

  • Isotype Control: An isotype control is an antibody of the same class and conjugate as the primary antibody but with no specificity for the target antigen. This helps to determine if the observed staining is due to non-specific binding of the antibody itself.[17]

Troubleshooting Guide

High background fluorescence is the most common issue when working with Sulfo-Cy5 conjugates. The following table outlines potential causes and recommended solutions.

Table 1: Troubleshooting High Background Fluorescence

Potential Cause Recommended Solution & Rationale
Inadequate Blocking Increase blocking time: Extend incubation in blocking buffer to 1-2 hours at room temperature.[6] Change blocking agent: Switch from BSA to normal serum (5-10%) from the secondary antibody's host species.[4][10] Consider a commercial fluorescent-specific blocking buffer.[13][14]
Antibody Concentration Too High Titrate the antibody: Perform a dilution series of your Sulfo-Cy5 conjugate to find the optimal concentration that maximizes the signal-to-noise ratio. Start with the manufacturer's recommended dilution and test several concentrations above and below that point.[4][7]
Insufficient Washing Increase number and duration of washes: After antibody incubation, wash the sample at least 3-4 times for 5-10 minutes each with a buffer containing a mild detergent (e.g., PBS with 0.1% Tween-20).[1][4] Ensure adequate volume and gentle agitation.
Hydrophobic Interactions Add a non-ionic detergent: Include a low concentration (0.05-0.2%) of Tween-20 or Triton X-100 in your antibody dilution and wash buffers to reduce non-specific hydrophobic binding.[12] Increase salt concentration: Raising the NaCl concentration in your buffers (e.g., to 200-500 mM) can help shield ionic interactions.[5][18]
Sample Autofluorescence Perform quenching: After fixation with aldehydes, treat the sample with a quenching agent like 0.1% sodium borohydride (B1222165) in PBS for 10 minutes to reduce aldehyde-induced autofluorescence.[4][19] Use spectral unmixing: If your imaging system supports it, use spectral unmixing to computationally separate the specific Sulfo-Cy5 signal from the autofluorescence spectrum.
Fc Receptor Binding Use an Fc receptor block: Pre-incubate samples with an Fc blocking reagent, especially when working with immune cells like macrophages or B cells.[4] Normal serum from the host of the tissue sample can also help block endogenous Fc receptors.[19]

Key Experimental Protocols

Protocol 1: Titration of Sulfo-Cy5 Conjugated Antibody

This protocol is essential for determining the optimal antibody concentration to maximize the signal-to-noise ratio.

  • Prepare a Dilution Series: Prepare a series of dilutions of your Sulfo-Cy5 conjugated antibody in your chosen antibody dilution buffer (e.g., blocking buffer). A typical series might include dilutions of 1:50, 1:100, 1:200, 1:400, 1:800, and a "no primary antibody" control.

  • Sample Preparation: Prepare your cells or tissue sections as you would for your standard staining protocol, including fixation, permeabilization, and blocking steps.

  • Incubation: Apply each antibody dilution to a separate sample (e.g., a separate well or slide).

  • Standard Staining: Incubate for the standard time and temperature (e.g., 1-2 hours at room temperature or overnight at 4°C), protected from light.

  • Washing: Wash all samples identically using your standard washing protocol (e.g., 3 x 5 minutes in PBST).

  • Imaging: Mount the samples and image them using identical acquisition settings (e.g., laser power, gain, exposure time) for all dilutions.

  • Analysis: Compare the images to identify the dilution that provides the brightest specific signal with the lowest background. This is your optimal concentration.

Protocol 2: General Immunofluorescence Staining Workflow

This protocol provides a general framework for immunofluorescence staining. Optimization will be required for specific targets and sample types.

  • Sample Preparation: Grow cells on coverslips or prepare tissue sections.

  • Fixation: Fix the samples (e.g., with 4% paraformaldehyde in PBS for 15 minutes at room temperature).[4]

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): Incubate with a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10-15 minutes.

  • Blocking: Incubate with an appropriate blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBST) for 1 hour at room temperature.[4]

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBST for 5 minutes each.

  • Sulfo-Cy5 Secondary Antibody Incubation: Dilute the Sulfo-Cy5 conjugated secondary antibody to its pre-determined optimal concentration in blocking buffer. Incubate for 1-2 hours at room temperature, protected from light.[4]

  • Final Washes: Wash three times with PBST for 5 minutes each, protected from light.[4]

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

Data Summary

Table 2: Common Blocking Agents for Sulfo-Cy5 Applications

Blocking Agent Typical Concentration Application Notes
Normal Serum 5-10% (v/v)Use serum from the same species as the secondary antibody host.[11] Very effective at reducing background.
Bovine Serum Albumin (BSA) 1-5% (w/v)A common general protein blocker. Ensure it is IgG-free to avoid cross-reactivity with anti-IgG secondaries.
Non-fat Dry Milk / Casein 1-5% (w/v)Effective for Western blotting, but can sometimes interfere with certain antibody-antigen interactions or cause higher background in IF/IHC due to phosphoproteins.
Commercial Buffers Per manufacturerOften contain proprietary protein-free or protein-based formulations optimized for low background in fluorescent applications.[13][14]
Fish Gelatin 0.1-0.5% (w/v)Can be an alternative to mammalian protein blockers to avoid cross-reactivity.

Visual Guides and Workflows

Troubleshooting_Workflow start High Background with Sulfo-Cy5 Conjugate control_check Step 1: Run Controls - Unstained Sample - Secondary Only - Isotype Control start->control_check autofluorescence Is background present in unstained sample? control_check->autofluorescence secondary_binding Is background present in secondary only control? autofluorescence->secondary_binding No quenching Apply Autofluorescence Quenching (e.g., Sodium Borohydride) autofluorescence->quenching Yes optimize_staining Step 2: Optimize Staining Protocol secondary_binding->optimize_staining No change_secondary Consider a different Secondary Antibody or Lot secondary_binding->change_secondary Yes titrate_ab Titrate Sulfo-Cy5 Conjugate Concentration optimize_staining->titrate_ab optimize_blocking Optimize Blocking (Increase time, change agent) titrate_ab->optimize_blocking optimize_washing Optimize Washing (Increase number/duration) optimize_blocking->optimize_washing final_check Re-evaluate Staining optimize_washing->final_check quenching->secondary_binding change_secondary->final_check

Caption: A systematic workflow for troubleshooting high background in Sulfo-Cy5 experiments.

Non_Specific_Binding_Factors center Non-Specific Binding of Sulfo-Cy5 Conjugates sub_dye Dye Properties center->sub_dye sub_antibody Antibody Properties center->sub_antibody sub_protocol Protocol Issues center->sub_protocol sub_sample Sample Properties center->sub_sample hydrophobic Hydrophobic Interactions sub_dye->hydrophobic ionic Ionic Interactions sub_dye->ionic concentration High Concentration sub_antibody->concentration fc_receptor Fc Receptor Binding sub_antibody->fc_receptor blocking Inadequate Blocking sub_protocol->blocking washing Insufficient Washing sub_protocol->washing autofluorescence Autofluorescence sub_sample->autofluorescence fixation Fixation Artifacts sub_sample->fixation

References

Sulfo-Cy5 Technical Support Center: Troubleshooting Low Fluorescence Signal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to low fluorescence signals in experiments utilizing Sulfo-Cy5 dyes.

Frequently Asked Questions (FAQs)

Q1: Why is my Sulfo-Cy5 fluorescence signal weak or absent after labeling my protein/antibody?

A weak or absent signal is often related to issues in the labeling and purification process. Here are the most common causes:

  • Incorrect Buffer Composition: The labeling reaction is inefficient in the presence of primary amines. Buffers containing Tris or glycine, or solutions with ammonium (B1175870) salts, will compete with your target protein for the Sulfo-Cy5 NHS ester, significantly reducing labeling efficiency.[1][2][3]

  • Suboptimal pH: The reaction between an NHS ester and a primary amine (like the lysine (B10760008) residues on an antibody) is highly pH-dependent. The optimal pH range for this reaction is 8.0-9.0.[1][2] A lower pH will result in a significantly slower reaction rate and lower labeling efficiency.

  • Low Protein Concentration: For efficient labeling, the protein concentration should be at least 2 mg/mL.[4] Concentrations below this threshold can lead to a significant reduction in conjugation efficiency.[1][2]

  • Inactive Dye: Sulfo-Cy5 NHS ester is sensitive to moisture and light. Improper storage or repeated freeze-thaw cycles of the dye stock solution can lead to hydrolysis of the NHS ester, rendering it inactive.[1][5] Always prepare the dye solution in anhydrous DMSO immediately before use.[1][4]

Q2: I have confirmed my labeling was successful, but the signal is still low. What could be quenching the fluorescence?

Fluorescence quenching can occur even with a successfully labeled conjugate. The primary causes are:

  • High Degree of Labeling (DOL): Over-labeling a protein can lead to self-quenching, where adjacent dye molecules interact and dissipate energy non-radiatively instead of fluorescing.[1] This phenomenon is caused by the aggregation and π-stacking of dye chromophores on the protein surface.[6] For most antibodies, the optimal DOL is between 2 and 10.[1]

  • Presence of Quenching Agents: Certain molecules in your buffer or sample can quench Cy5 fluorescence. For example, Tris(2-carboxyethyl)phosphine (TCEP), a reducing agent, is known to reversibly quench Cy5 by forming a covalent adduct.[7]

  • Environmental Factors: While Sulfo-Cy5 is relatively stable across a pH range of 4 to 10, extreme pH conditions can affect its fluorescence.[8][9]

Q3: How can I optimize my experimental setup to maximize the detected signal?

Optimizing your imaging or detection instrument is critical for maximizing the signal from your Sulfo-Cy5 conjugate.

  • Incorrect Instrument Settings: Ensure you are using the correct excitation source and emission filter. Sulfo-Cy5 is optimally excited by laser lines at 633 nm or 647 nm, with a fluorescence emission maximum around 662-671 nm.[4][8][10][11]

  • Photobleaching: Sulfo-Cy5, like all fluorophores, is susceptible to photobleaching, especially under intense or prolonged illumination (e.g., in TIRF microscopy).[12] To minimize this, reduce laser power, decrease exposure time, and use an anti-fade mounting medium for microscopy samples.[12][13]

  • Low Target Abundance: The issue may not be the dye, but a low level of the target antigen or molecule you are trying to detect.[14][15] Consider using signal amplification techniques if possible.[15]

Q4: My signal is weak and I also have high background. Are these issues related?

Yes, high background can obscure a specific signal, making it appear weak.

  • Unconjugated (Free) Dye: Inadequate purification after the labeling reaction will leave free Sulfo-Cy5 in your solution. This unconjugated dye can bind non-specifically to cells or surfaces, creating high background.[4]

  • Non-specific Antibody Binding: If your primary or secondary antibody is binding non-specifically, this will contribute to background fluorescence. Ensure you are using appropriate blocking steps (e.g., with BSA or serum) and have optimized your antibody concentrations.[4][15]

Data & Protocols

Key Experimental Parameters

The following table summarizes critical quantitative data for successful Sulfo-Cy5 labeling and imaging.

ParameterRecommended Value/RangeRationale & Notes
Labeling Reaction pH 8.0 - 9.0 (Optimal: 8.5)Ensures primary amines on the protein are deprotonated and reactive.[1][2]
Protein Concentration 2 - 10 mg/mLHigh concentration drives the reaction kinetics for efficient labeling.[1][4]
Dye:Protein Molar Ratio 5:1 to 20:1 (Start at 10:1)This ratio should be optimized for each specific protein to achieve the desired DOL.[1][4]
Degree of Labeling (DOL) 2 - 10 (for antibodies)Balances signal intensity with the risk of self-quenching and loss of protein function.[1][4]
Excitation Wavelength 633 nm or 647 nmMatches the absorption maximum of Sulfo-Cy5 (~649 nm).[4][8][10]
Emission Filter ~660-680 nm (e.g., 670/30 BP)Captures the peak fluorescence emission of Sulfo-Cy5 (~662-671 nm).[4][10][11]
Dye Storage (Powder) -20°C, desiccated, darkProtects the reactive NHS ester from hydrolysis and photodegradation.[16][17]
Dye Storage (DMSO Stock) -20°C, single-use aliquotsUse promptly; extended storage can reduce activity. Avoid freeze-thaw cycles.[1][17]
Standard Protocol: Antibody Labeling with Sulfo-Cy5 NHS Ester

This protocol provides a guideline for labeling 1 mg of an antibody (e.g., IgG, MW ~150 kDa).

1. Buffer Exchange (Preparation of Antibody)

  • The antibody must be in an amine-free buffer (e.g., 1x PBS). If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against 1x PBS, pH 7.2-7.4.[1]

  • Adjust the pH of the protein solution to 8.5-9.0 using 1 M sodium bicarbonate or a phosphate (B84403) buffer.[1]

  • Adjust the final protein concentration to 2-10 mg/mL.[1][2]

2. Preparation of Dye Stock Solution

  • Allow the vial of Sulfo-Cy5 NHS ester powder to warm to room temperature before opening to prevent moisture condensation.[4]

  • Add anhydrous DMSO to the vial to create a 10 mM stock solution.[1][4] Vortex briefly to ensure it is fully dissolved.

  • This solution should be prepared fresh and used immediately.[1]

3. Conjugation Reaction

  • For a starting 10:1 molar ratio with 1 mg of IgG (~6.67 nmol):

    • Add the calculated volume of 10 mM dye stock solution (in this case, ~6.7 µL) to the antibody solution.

  • Mix gently by pipetting. Avoid vigorous vortexing that could denature the antibody.

  • Protect the reaction from light by wrapping the tube in aluminum foil.[4]

  • Incubate for 1 hour at room temperature with gentle rotation.[4][17]

4. Purification of the Conjugate

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin column according to the manufacturer's instructions.[1][18] This step is crucial to remove any unconjugated dye.

  • Apply the reaction mixture to the column.

  • Elute the labeled antibody using 1x PBS, pH 7.2-7.4. The first colored fraction to elute will be the Sulfo-Cy5 labeled antibody. The free dye will elute later.

5. Determination of Degree of Labeling (Optional but Recommended)

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and 651 nm (A651).[1]

  • Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the protein and dye.

Visual Guides

Experimental Workflow: Antibody Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Storage p1 1. Prepare Antibody (Amine-free buffer, pH 8.5) r1 3. Mix Dye & Antibody (e.g., 10:1 molar ratio) p1->r1 p2 2. Prepare Dye (10 mM in anhydrous DMSO) p2->r1 r2 4. Incubate (1 hr, RT, dark) r1->r2 c1 5. Purify Conjugate (Size-Exclusion Column) r2->c1 c2 Collect Labeled Antibody c1->c2 Fraction 1 c3 Discard Free Dye c1->c3 Fraction 2 s1 6. Store Conjugate (-20°C or -80°C) c2->s1

Caption: Workflow for Sulfo-Cy5 antibody conjugation.

Troubleshooting Decision Tree for Low Signal

G start Low Fluorescence Signal q1 Was labeling efficiency confirmed? (e.g., by spectroscopy) start->q1 labeling_issues Potential Labeling Problem q1->labeling_issues No q2 Is background high? q1->q2 Yes check_ph Check buffer pH (Must be 8.0-9.0) labeling_issues->check_ph check_buffer Check buffer composition (Ensure no Tris/glycine) labeling_issues->check_buffer check_protein Check protein concentration (>2 mg/mL recommended) labeling_issues->check_protein check_dye Check dye activity (Use fresh DMSO stock) labeling_issues->check_dye end_label Re-label with optimized conditions check_dye->end_label bg_issues High Background Problem q2->bg_issues Yes signal_issues Potential Signal Problem q2->signal_issues No purify Improve purification to remove free dye bg_issues->purify blocking Optimize blocking steps & antibody concentration bg_issues->blocking end_bg Re-stain with better purification/blocking blocking->end_bg check_dol Check DOL (High DOL causes quenching) signal_issues->check_dol check_settings Check imaging settings (Correct laser/filters) signal_issues->check_settings check_bleaching Check for photobleaching (Reduce laser power/exposure) signal_issues->check_bleaching check_target Confirm target expression level signal_issues->check_target end_signal Optimize imaging or re-evaluate DOL check_target->end_signal

Caption: Decision tree for troubleshooting low signal.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in Sulfo-Cy5 Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfo-Cy5 imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their imaging experiments. Here, you will find answers to frequently asked questions and detailed guides to overcome common challenges in achieving a high signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using sulfo-Cy5 for fluorescence imaging?

Sulfo-Cy5 is a far-red fluorescent dye that offers several advantages for imaging. Its excitation and emission spectra are in the far-red region of the spectrum, which helps to minimize background noise from the natural autofluorescence of biological samples, as this is more prominent in the blue and green regions.[1] The additional sulfo group increases the water solubility of the dye, reducing aggregation and non-specific binding during labeling and staining procedures.[1][][3] This results in a cleaner signal and a higher signal-to-noise ratio.[1]

Q2: What is the optimal degree of labeling (DOL) for antibodies conjugated with sulfo-Cy5?

The optimal degree of labeling (DOL), which is the number of dye molecules per antibody, is typically between 3 and 7.[1] It is crucial to find the right balance, as a DOL that is too low will result in a dim signal, while a DOL that is too high can lead to quenching and reduced brightness.[1] For most antibodies, a DOL of 6 to 8 moles of sulfo-Cy5 NHS ester to one mole of antibody is recommended for effective labeling.[4]

Q3: What are the correct laser and filter settings for sulfo-Cy5 imaging?

For optimal excitation of sulfo-Cy5, a laser line of 633 nm or 647 nm should be used.[1] The emission should be collected using an appropriate bandpass filter, such as one centered at 660 nm with a 20 nm bandwidth (660/20).[1] It is important to note that far-red fluorescence is not visible to the human eye and requires a suitable camera for detection.[1]

Q4: How does the hydrophilicity of sulfo-Cy5 compare to the non-sulfonated Cy5 NHS Ester, and which is better for live-cell surface labeling?

Sulfo-Cy5 is the sulfonated version of Cy5, containing negatively charged sulfonate groups that significantly increase its water solubility and hydrophilicity.[3] This makes it ideal for use in aqueous environments without the need for organic solvents.[3] The charged sulfonate groups also prevent the dye from crossing intact plasma membranes, making it an excellent choice for labeling cell surface proteins in live cells.[3] In contrast, the non-sulfonated Cy5 NHS Ester is hydrophobic and can non-specifically bind to and accumulate in intracellular membranes, leading to high background signals.[3]

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background fluorescence can obscure the specific signal from your target, leading to a poor signal-to-noise ratio. The following steps can help you identify and address the source of high background.

Possible Causes and Solutions:

CauseRecommended Solution
Non-Specific Antibody Binding Optimize the concentration of your primary and/or sulfo-Cy5 conjugated secondary antibody through titration to find the lowest concentration that still provides a strong specific signal.[1][5]
Use an effective blocking buffer, such as 5% normal goat serum and 1% BSA in PBS with 0.1% Triton X-100, to block non-specific binding sites before antibody incubation.[1][5]
Insufficient Washing Increase the number or duration of wash steps after antibody incubation to thoroughly remove unbound antibodies. A common wash buffer is PBS with a mild detergent like 0.1% Tween-20.[1][5]
Free Dye in Conjugate If you have conjugated your own antibody, ensure that all unconjugated sulfo-Cy5 dye has been removed through a purification method like column chromatography.[1]
Autofluorescence Always include an unstained control sample to assess the level of natural autofluorescence in your cells or tissue.[1]

Troubleshooting Workflow for High Background

start High Background Observed check_unstained Image Unstained Control start->check_unstained autofluorescence High Autofluorescence? check_unstained->autofluorescence reduce_autofluorescence Use Far-Red Channel (Sulfo-Cy5 is ideal) autofluorescence->reduce_autofluorescence Yes optimize_staining Optimize Staining Protocol autofluorescence->optimize_staining No reduce_autofluorescence->optimize_staining titrate_ab Titrate Antibody Concentration optimize_staining->titrate_ab blocking Optimize Blocking Step titrate_ab->blocking washing Increase Wash Steps blocking->washing check_conjugate Check Conjugate Purity washing->check_conjugate end Improved S/N Ratio check_conjugate->end

Caption: A logical workflow for troubleshooting high background fluorescence.

Issue 2: Weak or No Specific Signal

A weak specific signal can be difficult to distinguish from background noise, resulting in a poor signal-to-noise ratio.

Possible Causes and Solutions:

CauseRecommended Solution
Low Target Expression Confirm the expression of your target protein in the sample using a validated method like Western blot or by including a positive control cell line or tissue.[1]
Photobleaching When preparing slides, use a mounting medium containing an antifade reagent to protect sulfo-Cy5 from photobleaching during imaging.[1] Minimize light exposure during sample preparation and imaging.
Suboptimal Degree of Labeling (DOL) If you are conjugating your own antibodies, aim for an optimal DOL of 3-7. It is recommended to test several molar ratios to find the best balance between brightness and background.[1]
Incorrect Imaging Settings Ensure you are using the correct laser line (e.g., 633 nm or 647 nm) for excitation and an appropriate emission filter (e.g., 660/20 bandpass) to collect the sulfo-Cy5 fluorescence.[1]
Signal Amplification Needed For low-expression targets, consider using an indirect immunofluorescence approach (a primary antibody followed by a sulfo-Cy5-labeled secondary antibody) to amplify the signal.[1]

Signal Enhancement Workflow

start Weak or No Signal verify_expression Verify Target Expression (e.g., Western Blot) start->verify_expression expression_ok Expression Confirmed? verify_expression->expression_ok positive_control Use Positive Control Sample expression_ok->positive_control No optimize_detection Optimize Detection Method expression_ok->optimize_detection Yes positive_control->start check_dol Optimize DOL (3-7) optimize_detection->check_dol use_antifade Use Antifade Mountant check_dol->use_antifade check_settings Check Imaging Settings (Laser/Filters) use_antifade->check_settings amplify_signal Consider Signal Amplification (Indirect IF) check_settings->amplify_signal end Enhanced Signal amplify_signal->end

Caption: A step-by-step guide to enhancing a weak sulfo-Cy5 signal.

Experimental Protocols

Protocol 1: General Immunofluorescence Staining

This protocol provides a general guideline for immunofluorescence staining and may require optimization for your specific sample type and target.

1. Sample Preparation:

  • Adherent Cells: Grow cells on sterile glass coverslips. Wash twice with 1X Phosphate (B84403) Buffered Saline (PBS).[5]

  • Suspension Cells: Harvest cells by centrifugation and wash the pellet twice with 1X PBS.[5]

2. Fixation:

  • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[5]

  • Wash three times with 1X PBS for 5 minutes each.[5]

3. Permeabilization (for intracellular targets):

  • Incubate cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Wash three times with 1X PBS for 5 minutes each.

4. Blocking:

  • Incubate cells in a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[5]

5. Antibody Incubation:

  • Dilute the primary antibody to its optimal concentration in the blocking buffer and incubate overnight at 4°C.

  • Wash three times with 1X PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.[5]

  • Dilute the sulfo-Cy5-conjugated secondary antibody to its optimal concentration in the blocking buffer.[5]

  • Incubate for 1-2 hours at room temperature, protected from light.[5]

  • Wash three times with 1X PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.[5]

6. Mounting and Imaging:

  • Mount coverslips using a mounting medium containing an antifade reagent.[1]

  • Image the samples using a fluorescence microscope with the appropriate excitation and emission filters for sulfo-Cy5.[5]

Protocol 2: Antibody Conjugation with Sulfo-Cy5 NHS Ester

This protocol is for labeling primary amines on proteins using a sulfo-Cy5 NHS ester.

1. Protein Preparation:

  • The protein should be dissolved in an amine-free buffer, such as 1X PBS, pH 7.2-7.4.[4] Buffers containing Tris or glycine (B1666218) must be removed by dialysis.[4][6]

  • The recommended protein concentration is 2-10 mg/mL for optimal labeling efficiency.[4][6]

  • Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate or 1 M phosphate buffer (pH 9.0).[4][6]

2. Dye Preparation:

  • Prepare a 10 mM stock solution of sulfo-Cy5 NHS ester in anhydrous DMSO.[4] This solution should be used promptly.[4]

3. Conjugation Reaction:

  • A starting molar ratio of 10:1 (dye:protein) is recommended.[4] Add the appropriate volume of the 10 mM dye stock solution to the protein solution with effective shaking.[4]

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

4. Purification:

  • Remove unconjugated dye from the labeled protein using size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

5. Characterization:

  • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for sulfo-Cy5).

Quantitative Data Summary

Spectral Properties of Sulfo-Cy5

PropertyValueReference
Excitation Maximum (Ex)~646 - 650 nm[7][8]
Emission Maximum (Em)~662 - 672 nm[][7]
Molar Extinction Coefficient (ε)~271,000 M⁻¹cm⁻¹[]
Quantum Yield (Φ)~0.2 - 0.28[]

Recommended Imaging Settings

ParameterSetting
Excitation Laser Line633 nm or 647 nm
Emission Filter660/20 nm bandpass

References

sulfo-cy5 diacid potassium aggregation issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfo-cy5 diacid potassium salt. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling and troubleshooting common issues related to dye aggregation during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound salt and what are its primary applications?

This compound salt is a water-soluble, far-red fluorescent dye.[1][2] The presence of sulfonate groups enhances its hydrophilicity, making it suitable for labeling biological molecules in aqueous environments.[] Its primary application is in the covalent labeling of proteins, peptides, and oligonucleotides for use in fluorescence microscopy, flow cytometry, and other fluorescence-based assays. The diacid form contains a carboxylic acid group that can be activated (e.g., to an NHS-ester) for conjugation to primary amines on target molecules.

Q2: What causes this compound salt to aggregate?

Like many cyanine (B1664457) dyes, sulfo-cy5 has a planar aromatic structure that promotes self-association in solution through intermolecular van der Waals forces and hydrophobic interactions.[4] Aggregation is primarily influenced by:

  • High Concentrations: As the dye concentration increases, the likelihood of intermolecular interactions and aggregation rises.[5][6]

  • High Ionic Strength: The presence of salts in the buffer can promote aggregation by shielding the electrostatic repulsion between the charged sulfonate groups on the dye molecules.[7][8]

  • Poor Solvents: While sulfo-cy5 is water-soluble, its solubility can be limited in certain buffer systems, leading to aggregation.

Q3: What are the signs of sulfo-cy5 diacid aggregation?

Aggregation of sulfo-cy5 can be detected through visual and spectroscopic changes:

  • Visual Inspection: In severe cases, aggregation can lead to a visible change in the color of the solution or the formation of precipitates.

  • Spectroscopic Changes: Aggregation typically leads to the formation of "H-aggregates," which are characterized by:

    • A blue-shift in the maximum absorbance wavelength (a new shoulder or peak appearing around 600 nm).[5][6]

    • A decrease in the intensity of the main absorbance peak (around 646 nm).

    • Significant quenching (reduction) of fluorescence emission.[9][10]

Q4: How can I prevent aggregation of this compound salt?

To prevent aggregation, it is crucial to follow proper handling and dissolution procedures:

  • Work with Dilute Solutions: Prepare stock solutions at a reasonable concentration and dilute them further for your specific application.

  • Use Appropriate Solvents: Dissolve the dye in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before diluting in your aqueous buffer.[11]

  • Control Ionic Strength: Minimize the salt concentration in your buffers where possible. If high salt is required for your experiment, be mindful of the potential for aggregation.

  • Proper Storage: Store the solid dye and stock solutions at -20°C, protected from light and moisture.[12]

Troubleshooting Guides

Issue 1: Low or No Fluorescence Signal After Labeling

Possible Cause: The most likely reason for a low or absent fluorescence signal after a labeling reaction is aggregation-induced fluorescence quenching.[9][10]

Troubleshooting Steps:

  • Spectroscopic Analysis:

    • Acquire the absorbance spectrum of your dye solution or labeled conjugate.

    • Look for the characteristic signs of H-aggregation: a prominent shoulder or a distinct peak around 600 nm and a decrease in the main absorbance peak at ~646 nm.[5][6]

  • Dilution Series:

    • Prepare a dilution series of your dye stock solution in your reaction buffer and measure the absorbance and fluorescence of each dilution.

    • If aggregation is the issue, you should observe a non-linear relationship between concentration and fluorescence intensity. At higher concentrations, the fluorescence will be disproportionately lower.

  • Solvent Modification:

    • Try dissolving the dye in a small amount of an organic co-solvent like DMSO or DMF before adding it to your aqueous reaction buffer. This can help disrupt hydrophobic interactions that lead to aggregation.[4]

Issue 2: Inefficient Labeling of Proteins or Peptides

Possible Cause: Aggregation of the sulfo-cy5 diacid can reduce the availability of the reactive carboxylic acid group for activation and subsequent conjugation, leading to poor labeling efficiency.

Troubleshooting Steps:

  • Optimize Dye Dissolution:

    • Ensure the dye is fully dissolved in DMSO or DMF before adding it to the reaction mixture.

    • Visually inspect the dye stock solution for any particulates. If present, centrifuge the solution and use the supernatant.

  • Adjust Buffer Conditions:

    • The optimal pH for labeling primary amines with activated sulfo-cy5 is between 8.2 and 9.0.[11][13] Ensure your reaction buffer is within this range.

    • Avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule for the dye. Recommended buffers include sodium bicarbonate or sodium borate.[11]

  • Optimize Molar Ratio:

    • If you suspect aggregation is limiting the available dye, you may need to adjust the molar ratio of dye to protein in your labeling reaction. However, be aware that excessively high dye concentrations can promote further aggregation.[13]

Quantitative Data Summary

ParameterValueReference
Solubility Well soluble in water, DMF, DMSO (up to 240 g/L)[12]
Storage Temperature -20°C (solid and stock solutions)[12]
Optimal Labeling pH 8.2 - 9.0[11][13]
Monomer Absorbance Max (λabs) ~646 nm[14]
Monomer Emission Max (λem) ~662 nm[14]
H-Aggregate Absorbance Blue-shifted peak/shoulder (~600 nm)[5][6]
Effect of High Salt Promotes H-aggregation[6][7]
Fluorescence Quantum Yield (Monomer) ~0.28[14]
Fluorescence of H-Aggregates Significantly quenched[9][10]

Experimental Protocols

Protocol 1: Preparation of a Sulfo-Cy5 Diacid Stock Solution
  • Allow the vial of solid this compound salt to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add a small volume of high-quality, anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

  • Vortex the solution thoroughly to ensure the dye is completely dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: General Protein Labeling with Activated Sulfo-Cy5

This protocol assumes the sulfo-cy5 diacid has been converted to its NHS-ester form for amine labeling.

  • Prepare the Protein:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate) at a pH of 8.2-8.5.[11]

    • The recommended protein concentration is 2-10 mg/mL for optimal labeling.[13]

  • Prepare the Dye:

    • Dilute the sulfo-cy5 NHS-ester stock solution in anhydrous DMSO or DMF to the desired concentration.

  • Labeling Reaction:

    • Add the desired molar excess of the dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye from the labeled protein using a spin column, size-exclusion chromatography, or dialysis.[15][16][17]

Visualizations

experimental_workflow Experimental Workflow: Protein Labeling with Sulfo-Cy5 cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis dissolve_dye Dissolve Sulfo-Cy5 Diacid in DMSO/DMF activate_dye Activate Diacid (e.g., to NHS-ester) dissolve_dye->activate_dye prepare_protein Prepare Protein in Amine-Free Buffer (pH 8.2-8.5) conjugation Incubate Dye and Protein (1-2h, RT, dark) prepare_protein->conjugation activate_dye->conjugation purify Purify Conjugate (Spin Column/SEC/Dialysis) conjugation->purify analyze Analyze Conjugate (Spectroscopy, DOL) purify->analyze

Caption: Workflow for labeling proteins with sulfo-cy5.

troubleshooting_logic Troubleshooting Logic for Low Fluorescence start Low/No Fluorescence Signal check_spectrum Measure Absorbance Spectrum start->check_spectrum is_aggregated Blue-shifted peak (~600nm)? Reduced main peak? check_spectrum->is_aggregated aggregation_confirmed Aggregation Confirmed is_aggregated->aggregation_confirmed Yes no_aggregation No Spectroscopic Evidence of Aggregation is_aggregated->no_aggregation No solution1 Dilute Dye Stock Use Organic Co-solvent aggregation_confirmed->solution1 solution2 Check Labeling Conditions (pH, Buffer, Molar Ratio) no_aggregation->solution2

Caption: Troubleshooting low fluorescence in sulfo-cy5 experiments.

References

Sulfo-Cy5 Diacid: pH and Fluorescence Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for Sulfo-Cy5 Diacid Potassium Salt. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the effect of pH on the fluorescence of this popular far-red fluorescent dye.

Frequently Asked Questions (FAQs)

Q1: Is the fluorescence intensity of Sulfo-Cy5 Diacid dependent on pH?

A1: The fluorescence intensity of Sulfo-Cy5 is largely independent of pH within a broad, biologically relevant range.[1][2] Studies have shown that the fluorescence of Sulfo-Cy5 remains nearly constant, with variations typically within 5%, across a pH range of approximately 3.5 to 10.[1][2][3] This stability makes it a reliable fluorophore for a variety of applications in different buffer systems.[4][5]

Q2: Are there any situations where Sulfo-Cy5 fluorescence might be affected by pH?

A2: While the core Sulfo-Cy5 dye is known for its pH stability, its fluorescence can be influenced by its immediate micro-environment. For instance, the fluorescence of Cy5 when conjugated to DNA may be more sensitive to the local nucleotide sequence than to the bulk solution pH.[1] Additionally, it's important to distinguish standard Sulfo-Cy5 from specially designed derivatives, such as CypHer5, which are engineered to be pH-sensitive and act as pH sensors.[1][6]

Q3: What is the optimal pH for labeling proteins with amine-reactive forms of Sulfo-Cy5 (e.g., NHS esters)?

A3: For labeling proteins with Sulfo-Cy5 NHS (N-hydroxysuccinimide) esters, the optimal pH is between 8.2 and 8.5.[1] This pH range is a critical compromise: it is high enough to ensure that primary amino groups on the protein (like the side chain of lysine) are deprotonated and reactive, but not so high as to cause significant hydrolysis of the NHS ester itself, which would render it inactive.[1]

Q4: Can extreme pH values permanently damage the Sulfo-Cy5 dye?

A4: While Sulfo-Cy5 is stable across a wide pH range, extreme pH conditions should be avoided. Highly alkaline environments, in particular, can lead to the degradation of the cyanine (B1664457) dye structure over time.[4] It is always recommended to work within the pH range of 4 to 10 for optimal and consistent performance.[3][4]

Troubleshooting Guide

Issue: Unexpected changes or loss of fluorescence intensity in my experiment.

This guide will help you determine if the observed changes in fluorescence are due to pH or other factors.

Potential Cause Troubleshooting Steps
Incorrect Buffer pH 1. Verify the pH of your buffer system using a calibrated pH meter.2. Ensure the buffer has adequate capacity to maintain the target pH throughout the experiment.
Micro-environment Effects 1. Consider if the dye is conjugated to a molecule (e.g., a protein or nucleic acid) that might have its own pH-dependent conformational changes, indirectly affecting the dye's fluorescence.2. If the dye is in a confined space (e.g., an endosome), the local pH may differ significantly from the bulk solution.
Photobleaching 1. Reduce the excitation light intensity or exposure time.2. Use an anti-fade mounting medium if applicable.3. Ensure the sample is not exposed to light for prolonged periods.
Chemical Degradation 1. Avoid harsh chemicals, strong oxidizing agents, or reducing agents in your buffer that could degrade the dye.2. Prepare fresh solutions of the dye, as prolonged storage in certain buffers can lead to degradation.
Incorrect Dye Concentration 1. High concentrations of the dye can lead to self-quenching, which reduces fluorescence intensity.2. Prepare a dilution series to determine the optimal concentration for your application.

Quantitative Data: pH vs. Fluorescence Intensity

The fluorescence of Sulfo-Cy5 is remarkably stable across a wide pH range. The data below is a summary from multiple studies.

pH RangeRelative Fluorescence Intensity VariationReference
3.5 - 8.3< 5%[1][2]
4.0 - 10.0Insensitive / Stable[3][5]

Experimental Protocols

Protocol: Measuring the pH-Dependent Fluorescence of Sulfo-Cy5

This protocol provides a method to verify the pH stability of Sulfo-Cy5 diacid in your own experimental setup.

1. Materials:

  • This compound salt

  • DMSO (for stock solution)

  • A series of buffers with pH values ranging from 3 to 10 (e.g., 0.1 M Sodium Citrate for pH 3-6, 0.1 M Sodium Phosphate for pH 6-8, 0.1 M Glycine-NaOH for pH 9-10).[7]

  • Spectrofluorometer or plate reader with appropriate excitation and emission filters for Cy5 (Excitation max ~648 nm, Emission max ~671 nm).[8]

2. Procedure:

  • Prepare a Stock Solution: Dissolve the Sulfo-Cy5 diacid in a small amount of DMSO to create a concentrated stock solution (e.g., 1 mM).

  • Prepare Working Solutions: Dilute the stock solution into each of the different pH buffers to a final, constant concentration (e.g., 1 µM). Ensure the final concentration of DMSO is minimal (<0.1%) to avoid solvent effects.

  • Equilibration: Allow the working solutions to equilibrate for at least 30 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Set the spectrofluorometer to the maximum excitation wavelength for Sulfo-Cy5 (~648 nm).

    • Measure the fluorescence emission spectrum or the intensity at the maximum emission wavelength (~671 nm) for each sample.

    • Use a buffer-only sample (blank) for each pH value to subtract any background fluorescence.

  • Data Analysis:

    • Plot the background-corrected fluorescence intensity as a function of pH.

    • Normalize the data by setting the fluorescence intensity at pH 7.4 to 100% to easily visualize the relative change.

Visualizations

The following diagram illustrates the expected relationship between the pH of the environment and the fluorescence output of Sulfo-Cy5 diacid.

pH_Effect_on_SulfoCy5 cluster_pH Buffer pH cluster_Fluor Sulfo-Cy5 State cluster_Warning Caution pH_Acidic Acidic (pH 4-6) Fluorescence_Output Stable & Bright Fluorescence pH_Acidic->Fluorescence_Output No significant change pH_Neutral Neutral (pH 7-8) pH_Neutral->Fluorescence_Output Optimal Stability pH_Alkaline Alkaline (pH 9-10) pH_Alkaline->Fluorescence_Output No significant change Warning_Node Extreme pH (<3 or >11) may lead to dye degradation.

References

stability of sulfo-cy5 diacid potassium in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of sulfo-Cy5 diacid potassium salt in various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and a detailed protocol to assess dye stability in your specific buffer system.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of sulfo-Cy5 diacid in aqueous buffers?

A1: The core chemical structure of cyanine (B1664457) dyes, including sulfo-Cy5, is known to have excellent chemical stability. However, the overall stability in a solution is influenced by several factors such as pH, temperature, and the presence of other chemicals in the buffer. For sulfo-Cy5 conjugates, they are generally stable in a pH range of 4 to 10. The free diacid form is also expected to be reasonably stable within this range, but caution is advised at the higher end of the pH scale.

Q2: How does pH affect the stability of sulfo-Cy5 diacid?

A2: While sulfo-Cy5 conjugates are reported to be pH-insensitive from pH 4 to 10, some evidence suggests that cyanine dyes can be damaged under basic conditions, particularly at a pH above 8. For oligonucleotides labeled with Cy5, a neutral pH of 7.0 is recommended to avoid dye degradation. Therefore, for prolonged experiments or storage in buffer, it is advisable to maintain a pH between 7.0 and 7.5.

Q3: Can I use Tris buffer with sulfo-Cy5 diacid?

A3: While Tris buffer is commonly used in biological experiments, it is a primary amine. If you are using an activated form of sulfo-Cy5 (like an NHS ester) for labeling, Tris buffer is incompatible as it will react with the dye. For the non-activated diacid form, Tris buffer can generally be used. However, as with any buffer, it is recommended to verify the stability of the dye for long-term storage or critical quantitative experiments using the protocol provided below.

Q4: Is sulfo-Cy5 diacid sensitive to light?

A4: Yes, like most fluorescent dyes, sulfo-Cy5 is susceptible to photobleaching, which is the irreversible degradation of the fluorophore upon exposure to light. To maintain the dye's fluorescence integrity, always store sulfo-Cy5 diacid solutions in the dark and minimize exposure to light during experiments.

Q5: What are the recommended storage conditions for sulfo-Cy5 diacid solutions?

A5: For long-term storage, this compound salt should be stored as a solid at -20°C, protected from light and moisture. Stock solutions can be prepared in high-quality anhydrous DMSO or DMF and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous buffer solutions of the dye are less stable and should ideally be prepared fresh for each experiment. If short-term storage of an aqueous solution is necessary, it should be stored at 4°C and protected from light.

Troubleshooting Guide

This guide addresses common issues related to the stability of sulfo-Cy5 diacid during experiments.

Problem Possible Cause Recommended Solution
Loss of fluorescence signal over time in solution (in the dark) Chemical degradation of the dye due to buffer components or pH.Verify the pH of your buffer; ideally, it should be between 7.0 and 7.5. Test the stability of the dye in your buffer using the provided experimental protocol. Consider switching to a different buffer system (e.g., phosphate-buffered saline - PBS) if instability is confirmed.
Inconsistent fluorescence readings between experiments Degradation of the dye in a stored aqueous solution. Repeated freeze-thaw cycles of stock solutions.Prepare fresh aqueous solutions of the dye for each experiment from a frozen stock in DMSO or DMF. Aliquot stock solutions to minimize freeze-thaw cycles.
Unexpected changes in absorbance spectrum (e.g., peak shift or decrease in absorbance) Dye degradation, leading to the formation of byproducts with different spectral properties.Perform a stability test by monitoring the absorbance spectrum over time. If changes are observed, the buffer is likely not suitable for long-term use with the dye.
High background fluorescence in labeling experiments Presence of fluorescent impurities from degraded dye.Purify the sulfo-Cy5 diacid if degradation is suspected. Consider using HPLC for purification if necessary.
Rapid loss of signal during fluorescence microscopy Photobleaching due to intense light exposure.Reduce the intensity and duration of the excitation light. Use an anti-fade mounting medium if applicable. Consider using imaging buffers containing oxygen scavengers or a reductive/oxidative system (ROXS).

Quantitative Data on Sulfo-Cy5 Diacid Stability

Currently, there is limited publicly available quantitative data on the specific degradation kinetics of this compound salt in various biological buffers. The stability of cyanine dyes is highly dependent on the specific buffer composition, pH, temperature, and the presence of any conjugated molecules. Therefore, we provide a general protocol for you to determine the stability in your specific experimental context.

General Stability Observations
Buffer System General Stability Guideline pH Range
Phosphate-Buffered Saline (PBS) Generally considered a good choice for cyanine dyes.7.2 - 7.4
Tris Buffers Use with caution, especially for long-term storage due to its nucleophilic nature.7.0 - 8.0
Borate Buffers Can be used, but stability should be verified, particularly at higher pH.8.0 - 9.0
HEPES, MES, MOPS Generally suitable, but empirical testing is recommended.Dependent on buffer

Experimental Protocol: Assessing Sulfo-Cy5 Diacid Stability in a Buffer of Choice

This protocol describes a straightforward method to assess the chemical stability of sulfo-Cy5 diacid in your buffer of interest using UV-Visible spectrophotometry.

Objective: To determine the rate of degradation of sulfo-Cy5 diacid in a specific buffer by monitoring its absorbance over time.

Materials:

  • This compound salt

  • Your chosen buffer (e.g., PBS, Tris-HCl)

  • Anhydrous DMSO or DMF

  • UV-Visible Spectrophotometer

  • Cuvettes

  • Micro-pipettes

  • Incubator or water bath set to the experimental temperature

Methodology:

  • Preparation of Stock Solution:

    • Prepare a 1 mM stock solution of sulfo-Cy5 diacid in anhydrous DMSO or DMF. Store this solution at -20°C in small aliquots.

  • Preparation of Working Solution:

    • Dilute the stock solution in your chosen buffer to a final concentration that gives an initial absorbance reading between 0.8 and 1.2 at the dye's maximum absorption wavelength (~646 nm). A typical starting concentration is 5-10 µM.

  • Incubation and Measurement:

    • Place the working solution in a sealed container and incubate it at your desired experimental temperature (e.g., room temperature, 37°C), protected from light.

    • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), take an aliquot of the solution.

    • Measure the full absorbance spectrum (e.g., from 400 nm to 800 nm) of the aliquot using the spectrophotometer. Use the same buffer as the blank.

  • Data Analysis:

    • For each time point, record the absorbance at the maximum wavelength (~646 nm).

    • Plot the absorbance at ~646 nm versus time. A decrease in absorbance indicates degradation of the dye.

    • To quantify the stability, you can calculate the percentage of remaining dye at each time point relative to the initial absorbance at time zero.

    • For a more detailed analysis, you can fit the data to a kinetic model (e.g., first-order decay) to determine the degradation rate constant.

For more sensitive analysis, especially for detecting degradation products, High-Performance Liquid Chromatography (HPLC) can be employed.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_stock Prepare 1 mM Stock in DMSO/DMF prep_working Dilute Stock in Test Buffer to ~10 µM prep_stock->prep_working incubate Incubate at Desired Temp (Protected from Light) prep_working->incubate measure Measure Absorbance at Time Intervals incubate->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate % Remaining Dye and Degradation Rate plot->calculate logical_relationships Factors Affecting Sulfo-Cy5 Diacid Stability center Sulfo-Cy5 Stability pH pH center->pH Temp Temperature center->Temp Light Light Exposure center->Light Buffer Buffer Composition center->Buffer Storage Storage Conditions center->Storage pH_effect High pH (>8) may cause degradation pH->pH_effect Temp_effect Higher temps accelerate degradation Temp->Temp_effect Light_effect Causes photobleaching Light->Light_effect Buffer_effect Nucleophiles (e.g., Tris) can be problematic Buffer->Buffer_effect Storage_effect Aqueous solutions are less stable Storage->Storage_effect

sulfo-cy5 diacid potassium fluorescence quenching problems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfo-Cy5 diacid potassium and its conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common fluorescence quenching problems and optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a water-soluble, far-red fluorescent dye.[1] Its sulfonate groups enhance its solubility in aqueous environments, making it ideal for labeling proteins, nucleic acids, and other biomolecules without the need for organic co-solvents.[][3] Common applications include fluorescence microscopy, flow cytometry, and in vivo imaging.[1]

Q2: What are the spectral properties of sulfo-Cy5?

A2: Sulfo-Cy5 exhibits strong absorption and emission in the far-red region of the spectrum, which helps to minimize background fluorescence from biological samples.[] Key spectral properties are summarized in the table below.

Q3: Is the fluorescence of sulfo-Cy5 sensitive to pH?

A3: The fluorescence of sulfo-Cy5 is largely independent of pH within a broad range, typically from pH 4 to 10. This makes it versatile for use in various biological buffers without a significant loss of signal. However, extreme pH conditions should be avoided.

Q4: What is fluorescence quenching and what are the common causes for sulfo-Cy5?

A4: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. For sulfo-Cy5, common causes include:

  • Photobleaching: Irreversible decomposition of the fluorophore due to prolonged exposure to excitation light.[4]

  • Aggregation-Caused Quenching (ACQ): At high concentrations, dye molecules can form non-fluorescent aggregates (H-dimers).[5][6] The sulfonate groups on sulfo-Cy5 help to reduce this phenomenon.[]

  • High Degree of Labeling (DOL): Covalently attaching too many dye molecules to a target biomolecule can lead to self-quenching.[7]

  • Environmental Factors: The presence of certain chemicals, such as the reducing agent TCEP (tris(2-carboxyethyl)phosphine), can reversibly quench Cy5 fluorescence.[1] Additionally, the local chemical environment, such as the specific nucleotide sequence when labeling DNA, can influence fluorescence intensity.[8]

  • Buffer Composition: The presence of primary amines (e.g., Tris buffer) or ammonium (B1175870) salts in the labeling buffer can interfere with conjugation reactions that use NHS esters, leading to poor labeling efficiency and a weak signal.[9]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues with sulfo-Cy5 fluorescence.

Problem 1: Weak or No Fluorescence Signal

A weak or absent signal is a frequent issue. The following workflow can help diagnose the root cause.

start Weak or No Signal check_microscope Verify Microscope Settings (Filters, Laser Power, Exposure) start->check_microscope improper_settings Incorrect Filters or Low Exposure/Gain check_microscope->improper_settings check_labeling Assess Labeling Efficiency (Measure DOL) low_dol Low Degree of Labeling? check_labeling->low_dol check_storage Check Storage of Conjugate degradation Potential Degradation? check_storage->degradation improper_settings->check_labeling No adjust_settings Adjust Settings & Re-image improper_settings->adjust_settings Yes low_dol->check_storage No optimize_labeling Optimize Labeling Protocol (See Protocol 1) low_dol->optimize_labeling Yes use_fresh_conjugate Use Freshly Prepared Conjugate degradation->use_fresh_conjugate Yes

Figure 1. Troubleshooting workflow for weak or no fluorescence signal.

Solutions:

  • Microscope Settings: Ensure you are using the correct filter set for Cy5 (Excitation: ~646 nm, Emission: ~662 nm). Increase the exposure time or detector gain, but be mindful of increasing background noise.[10]

  • Labeling Efficiency: Determine the Degree of Labeling (DOL). A low DOL will result in a weak signal. An optimal DOL for antibodies is typically between 2 and 10.[11] If the DOL is low, optimize the conjugation reaction (see Experimental Protocol 1).

  • Storage: Store sulfo-Cy5 conjugates protected from light at 4°C for short-term and -20°C for long-term storage.[12] Avoid repeated freeze-thaw cycles. If degradation is suspected, prepare a fresh conjugate.

Problem 2: Rapid Signal Loss (Photobleaching)

If the fluorescence signal fades quickly during imaging, photobleaching is the likely cause.

start Rapid Signal Loss reduce_exposure Minimize Exposure Time & Laser Power start->reduce_exposure use_antifade Use Antifade Reagent in Mounting Medium reduce_exposure->use_antifade check_buffer Optimize Imaging Buffer use_antifade->check_buffer signal_stable Signal Stabilized? check_buffer->signal_stable signal_stable->reduce_exposure No, reiterate problem_solved Problem Resolved signal_stable->problem_solved Yes

Figure 2. Logic for mitigating photobleaching.

Solutions:

  • Minimize Light Exposure: Use neutral density filters to reduce the intensity of the excitation light.[13] Only expose the sample to light when actively acquiring an image.[4]

  • Use Antifade Reagents: Incorporate a commercially available antifade reagent into your mounting or imaging medium. These reagents work by scavenging oxygen radicals that contribute to photobleaching.[13]

  • Optimize Imaging Buffer: Ensure the imaging buffer has a pH between 7.0 and 8.0, as cyanine (B1664457) dyes can be less stable in acidic environments.[10]

  • Choose Photostable Dyes: For demanding applications, consider alternative dyes known for higher photostability, such as Alexa Fluor 647.[13]

Problem 3: High Background Signal

High background can obscure your signal of interest. This is often caused by excess, unbound dye or non-specific binding of the conjugate.

Solutions:

  • Purify the Conjugate: Ensure all non-reacted dye is removed after the labeling reaction. Size-exclusion chromatography (e.g., Sephadex G-25) is a common and effective method.[11]

  • Blocking: For immunofluorescence applications, use a blocking buffer (e.g., 1-5% BSA in PBS) to prevent non-specific binding of the antibody conjugate.

  • Washing Steps: Increase the number and duration of washing steps after incubation with the fluorescent conjugate to remove any non-specifically bound molecules.

  • Check for Aggregates: Centrifuge the conjugate solution before use to pellet any aggregates, which can contribute to background signal.[10]

Quantitative Data

The following tables summarize key quantitative data for sulfo-Cy5.

Table 1: Spectral and Photophysical Properties of Sulfo-Cy5

PropertyValueReference(s)
Excitation Maximum (λex)~646 nm[]
Emission Maximum (λem)~662 nm[]
Molar Extinction Coefficient (ε)~271,000 cm⁻¹M⁻¹[]
Fluorescence Quantum Yield (Φ)~0.28[]

Table 2: Factors Influencing Sulfo-Cy5 Fluorescence

FactorObservationQuantitative InsightReference(s)
Degree of Labeling (DOL) Over-labeling an antibody can lead to self-quenching.Optimal DOL for most antibodies is between 2 and 10.[11]
Chemical Quenchers TCEP reversibly quenches Cy5 fluorescence by forming a covalent adduct.The quenching follows a reversible bimolecular reaction model with an equilibrium constant (Keq) of 0.91 mM⁻¹.[1]
Aggregation H-type aggregate formation leads to strong fluorescence quenching.The presence of sulfo groups reduces the tendency for aggregation in aqueous media.[][6]
Photobleaching Signal can decrease significantly with prolonged light exposure.Adding an antioxidant like ascorbic acid can provide robust protection against radiation-induced bleaching.[14]

Experimental Protocols

Protocol 1: Antibody Labeling with Sulfo-Cy5 NHS Ester

This protocol provides a general procedure for conjugating sulfo-Cy5 NHS ester to an antibody.

Materials:

  • Antibody solution (2-10 mg/mL in amine-free buffer like PBS, pH 7.2-7.4).

  • Sulfo-Cy5 NHS ester.

  • Anhydrous DMSO.

  • Reaction Buffer (1 M sodium bicarbonate, pH 8.5-9.0).

  • Purification column (e.g., Sephadex G-25).

  • PBS (pH 7.2-7.4).

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is in an amine-free buffer. If it is in a buffer containing Tris or glycine, it must be dialyzed against PBS.[11]

    • The antibody concentration should ideally be 2 mg/mL or higher for efficient labeling.[9]

    • For every 900 µL of antibody solution, add 100 µL of 1 M sodium bicarbonate to raise the pH to 8.5-9.0.[11]

  • Prepare the Dye:

    • Immediately before use, dissolve the sulfo-Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL (or 10 mM).[7][11]

  • Conjugation Reaction:

    • Add the reactive dye to the antibody solution. A starting molar ratio of 10:1 (dye:antibody) is recommended.[11] This can be optimized by testing ratios from 5:1 to 20:1.

    • Mix gently by pipetting. Avoid vigorous vortexing which can denature the antibody.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[7]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion spin column (e.g., Sephadex G-25).[11]

    • Equilibrate the column with PBS (pH 7.2-7.4).

    • Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions.

    • The first colored fraction to elute will be the labeled antibody.

  • Characterization (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for the sulfo-Cy5 dye).

    • Calculate the Degree of Labeling (DOL) using the molar extinction coefficients of the antibody and the dye.

Protocol 2: General Protocol for Fluorescence Microscopy Imaging

This protocol outlines key steps to acquire high-quality images while minimizing fluorescence quenching.

Procedure:

  • Sample Preparation:

    • Prepare cells or tissues labeled with the sulfo-Cy5 conjugate according to your specific protocol (e.g., immunocytochemistry).

    • Mount the sample in a high-quality mounting medium containing an antifade reagent.[13]

  • Microscope Setup:

    • Turn on the microscope and the appropriate laser line for Cy5 excitation (e.g., 633 nm or 640 nm).

    • Select the correct emission filter to capture light between ~660-700 nm.

    • Start with the lowest laser power setting to minimize the risk of photobleaching.[4]

  • Image Acquisition:

    • Locate the region of interest using a low magnification and transmitted light if possible.

    • Switch to fluorescence and find a focus plane. To minimize light exposure, use a neighboring area to find the focus before moving to the area you intend to image.[15]

    • Set the exposure time or detector gain to a level that provides a good signal-to-noise ratio without saturating the detector.

    • Acquire the image. For time-lapse experiments, use the longest possible interval between acquisitions that still captures the biological process of interest.[4]

  • Controls:

    • Negative Control: Image an unlabeled sample using the same settings to assess the level of autofluorescence.

    • Positive Control: Image a sample known to express the target to confirm that the labeling and imaging system are working correctly.

References

choosing the right buffer for sulfo-cy5 labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate buffer for Sulfo-Cy5 labeling, along with troubleshooting advice to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Sulfo-Cy5 NHS ester labeling reactions?

The optimal pH for reacting Sulfo-Cy5 N-hydroxysuccinimide (NHS) ester with primary amines (e.g., on proteins or peptides) is between 8.3 and 8.5.[1][2] This pH represents a critical balance: it is high enough to ensure that a sufficient amount of the target primary amine groups are deprotonated and nucleophilic, yet not so high as to cause rapid hydrolysis of the NHS ester, which would deactivate the dye.[3]

Q2: Which buffers are recommended for Sulfo-Cy5 labeling?

Phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate (B84403), borate, and HEPES buffers are excellent choices for Sulfo-Cy5 labeling, provided their pH is adjusted to the 7.2-8.5 range.[4] For optimal results, a pH of 8.3-8.5 is recommended.[1][2][3] 0.1 M sodium bicarbonate or 0.1 M phosphate buffer are commonly used.[1][3]

Q3: Are there any buffers I should absolutely avoid?

Yes. You must avoid buffers that contain primary amines.[5][6][7][8] Common examples include Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffer components will compete with your target molecule for reaction with the Sulfo-Cy5 NHS ester, significantly reducing labeling efficiency.[4][6] Similarly, ensure your protein solution is free from ammonium (B1175870) salts (e.g., ammonium sulfate) which are often used in protein precipitation.[6][9]

Q4: My protein is stored in a Tris-containing buffer. What should I do?

If your protein is in an incompatible buffer, you must perform a buffer exchange before starting the labeling reaction. Common methods for buffer exchange include dialysis, desalting columns (gel filtration), or spin columns.[3][7][9] The goal is to replace the amine-containing buffer with a recommended labeling buffer such as PBS or sodium bicarbonate at the correct pH.

Q5: Can I dissolve the Sulfo-Cy5 NHS ester directly in my aqueous buffer?

Sulfo-Cy5 NHS ester, while more water-soluble than its non-sulfonated counterpart, is typically first dissolved in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[1][2][10] This stock solution is then added to your protein solution in the appropriate aqueous labeling buffer. This ensures the dye dissolves completely before reacting with the protein. Aqueous solutions of NHS esters should be used immediately as they are prone to hydrolysis.[1]

Troubleshooting Guide

Problem: Low or no labeling efficiency.

  • Question: Did you check the pH of your reaction buffer?

    • Answer: The reactivity of primary amines is highly pH-dependent.[1][2] Below pH 8, the reaction rate slows considerably as the amine groups are protonated (-NH3+) and non-nucleophilic.[3] Conversely, at a pH much higher than 9, the hydrolysis of the NHS ester accelerates, inactivating the dye before it can react.[3][4] Always verify that your final reaction buffer pH is between 8.3 and 8.5.

  • Question: Does your buffer contain primary amines?

    • Answer: Buffers like Tris or glycine, or additives like sodium azide, will compete with the labeling reaction.[4][6][7] If your protein was stored in such a buffer, it must be thoroughly removed via dialysis or a desalting column prior to labeling.[9]

  • Question: How concentrated is your protein solution?

    • Answer: Labeling efficiency can be poor in dilute protein solutions. For optimal results, a protein concentration of 2-10 mg/mL is recommended.[9] In less concentrated solutions, the competing hydrolysis reaction of the NHS ester can dominate.[4]

Problem: Precipitate formed after adding the dye.

  • Question: How did you dissolve the Sulfo-Cy5 NHS ester?

    • Answer: While Sulfo-Cy5 is water-soluble, it is best practice to first dissolve the dye in a small volume of high-quality, anhydrous DMSO to make a concentrated stock.[9][10] Adding this stock to the protein solution with gentle vortexing helps prevent localized high concentrations of the dye that could cause precipitation of the protein.

Data Presentation

Table 1: Recommended Buffers for Sulfo-Cy5 Labeling

BufferpKa (at 25°C)Recommended pH Range for LabelingComments
Sodium Phosphate7.21 (pK2)7.2 - 8.5Commonly used and effective. A good starting point.[1][4]
Sodium Bicarbonate10.33 (pK2)8.3 - 9.0Very effective in the optimal range for NHS ester reactions.[1][3]
Sodium Borate9.248.5 - 9.0A suitable alternative to bicarbonate buffer.[4]
HEPES7.557.2 - 8.2Can be used, but may be less effective at the optimal pH of 8.3-8.5.[4]

pKa values are approximate and can vary with temperature and concentration.[11]

Experimental Protocols

Protocol 1: Standard Sulfo-Cy5 Labeling of a Protein
  • Buffer Preparation: Prepare a 0.1 M Sodium Bicarbonate buffer and adjust the pH to 8.3 using 1 M NaOH or 1 M HCl.

  • Protein Preparation: If your protein is not in a compatible buffer, perform a buffer exchange into the prepared labeling buffer. The final protein concentration should ideally be 2-10 mg/mL.[9]

  • Prepare Dye Stock Solution: Dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO to a final concentration of 10 mM. This solution should be prepared fresh and protected from light.[9]

  • Calculate Molar Ratio: Determine the desired molar excess of dye to protein. A 10:1 to 20:1 molar ratio is a common starting point for antibodies.[3]

  • Reaction: Add the calculated volume of the Sulfo-Cy5 stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3]

  • Quenching (Optional): To stop the reaction, you can add a quenching buffer like 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM and incubate for 30 minutes.[3] This will react with any remaining NHS ester.

  • Purification: Remove unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis, exchanging into a suitable storage buffer (e.g., PBS, pH 7.4).[2][3]

Protocol 2: Buffer Exchange Using a Spin Column
  • Column Equilibration: Choose a spin column with an appropriate molecular weight cutoff (MWCO) for your protein. Equilibrate the column by adding your desired labeling buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3) and centrifuging according to the manufacturer's instructions. Repeat this step 2-3 times.

  • Load Sample: Add your protein sample (in its original, incompatible buffer) to the top of the equilibrated column.

  • Centrifuge: Centrifuge the column according to the manufacturer's protocol. The protein will be retained in the concentrate, while the original buffer components will pass through the membrane.

  • Dilute and Repeat: Dilute the concentrated protein sample with the new labeling buffer and repeat the centrifugation step. This process should be repeated 2-3 times to ensure a thorough buffer exchange.

  • Recover Protein: After the final centrifugation, recover the concentrated protein, now in the desired labeling buffer, from the collection tube. Adjust the final volume with labeling buffer to achieve the desired protein concentration.

Visualizations

Sulfo_Cy5_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis Prot_Prep Prepare Protein in Amine-Free Buffer (e.g., Bicarbonate pH 8.3) Mix Add Dye Stock to Protein (10:1 molar ratio) Prot_Prep->Mix Dye_Prep Prepare 10mM Sulfo-Cy5 Stock in anhy. DMSO Dye_Prep->Mix Incubate Incubate 1-2h at RT (Protected from Light) Mix->Incubate Quench Optional: Quench with 1M Tris-HCl Incubate->Quench Purify Purify via Desalting Column to Remove Free Dye Quench->Purify Analyze Analyze Degree of Labeling (Spectrophotometry) Purify->Analyze

Caption: Workflow for a typical Sulfo-Cy5 protein labeling experiment.

pH_Effect_On_Labeling cluster_ph Reaction pH cluster_outcomes Consequences Low_pH Low pH (<7.5) Protonated_Amine Amine is Protonated (-NH3+) Low Reactivity Low_pH->Protonated_Amine leads to Optimal_pH Optimal pH (8.3-8.5) Good_Balance Deprotonated Amine (-NH2) Minimal Dye Hydrolysis Optimal_pH->Good_Balance achieves High_pH High pH (>9.0) Fast_Hydrolysis NHS Ester Hydrolyzes Rapidly Dye is Inactivated High_pH->Fast_Hydrolysis leads to

Caption: The effect of pH on Sulfo-Cy5 NHS ester labeling efficiency.

References

Validation & Comparative

A Head-to-Head Comparison: Sulfo-Cy5 Diacid Potassium vs. Alexa Fluor 647

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that significantly impacts experimental outcomes. Among the commonly used far-red fluorophores, sulfo-Cy5 and Alexa Fluor 647 are two prominent choices for labeling proteins, antibodies, and nucleic acids. This guide provides an objective, data-driven comparison of their performance to aid in selecting the optimal dye for various research applications.

Overview and Key Properties

Both sulfo-Cy5 and Alexa Fluor 647 are bright, far-red fluorescent dyes with similar excitation and emission spectra, making them compatible with the same instrument settings, such as the 633 nm or 635 nm laser lines commonly found on flow cytometers and confocal microscopes.[1][2] The "sulfo" prefix in sulfo-Cy5 indicates the presence of sulfonate groups, which increase its water solubility, a feature shared by Alexa Fluor 647.[3][4] This enhanced solubility makes them ideal for labeling biological molecules in aqueous buffers without the need for organic co-solvents.[3]

While spectrally similar, their performance characteristics, particularly when conjugated to proteins, show significant differences. Alexa Fluor 647 consistently demonstrates superior brightness and photostability.[2][5][6]

Table 1: Spectroscopic and Physical Properties

PropertySulfo-Cy5 DiacidAlexa Fluor 647
Excitation Maximum (nm) ~646 nm~650 nm
Emission Maximum (nm) ~662 nm~665 - 668 nm
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~271,000~239,000 - 270,000
Fluorescence Quantum Yield ~0.20 - 0.28~0.33
Reactive Form for Proteins Sulfo-Cy5 NHS EsterAlexa Fluor 647 NHS Ester
Solubility High water solubilityHigh water solubility
pH Sensitivity Tolerates a wide pH rangeInsensitive from pH 4 to 10

Note: Values are aggregated from multiple sources and can vary slightly depending on the specific chemical form and measurement conditions.

Performance Comparison: Brightness and Photostability

The practical brightness of a fluorophore conjugate depends on both its intrinsic properties (extinction coefficient and quantum yield) and its performance once attached to a biomolecule. This is where a key difference between the two dyes emerges.

Brightness and Self-Quenching

A significant drawback of Cy5-based dyes, including sulfo-Cy5, is their propensity for self-quenching when conjugated to proteins at high dye-to-protein ratios, also known as the degree of labeling (DOL).[3][7] This phenomenon is caused by the formation of non-fluorescent dye aggregates on the protein surface.[2][5] As the DOL increases, the overall fluorescence of the Cy5 conjugate can paradoxically decrease.[8] This is often observed as a prominent blue-shifted shoulder peak in the absorption spectrum of the conjugate, representing dye aggregates that absorb light but do not contribute to fluorescence.[5][9]

In contrast, Alexa Fluor 647 conjugates exhibit markedly less self-quenching.[5][7] This allows for the attachment of more dye molecules to a single protein, leading to significantly brighter conjugates and more sensitive detection, especially for low-abundance targets.[10] Flow cytometry experiments comparing goat anti-mouse IgG antibodies labeled with either Alexa Fluor 647 or Cy5 have shown the Alexa Fluor 647 conjugates to be substantially brighter.[10][11]

Photostability

Photostability, or the resistance to photobleaching upon exposure to excitation light, is crucial for applications requiring prolonged imaging, such as confocal microscopy. Experimental data shows that Alexa Fluor 647 is considerably more photostable than Cy5.[5][6][12] In one study, after continuous illumination, Alexa Fluor 647 retained approximately 80% of its initial fluorescence, whereas Cy5 retained only 55%.[12] This enhanced photostability allows for longer exposure times and more robust image acquisition.

Supporting Experimental Data

A quantitative study by Berlier et al. (2003) provides compelling evidence for the superior performance of Alexa Fluor 647 conjugates. The study compared goat anti-rat IgG (GAR) conjugates of both dyes across a range of DOLs.

Table 2: Comparison of Total Fluorescence of Antibody Conjugates

Degree of Labeling (DOL)Relative Total Fluorescence (Alexa Fluor 647-GAR)Relative Total Fluorescence (Cy5-GAR)
~2~1.8~1.0
~4~3.0~0.8
~6~3.5~0.2 (Essentially non-fluorescent)
~8~4.0~0.3
~10~3.8~0.1 (Slightly fluorescent)

Data adapted from Berlier et al., The Journal of Histochemistry and Cytochemistry, 2003.[11]

As the data indicates, the total fluorescence of the Cy5-GAR conjugates decreased dramatically at higher DOLs, while the Alexa Fluor 647-GAR conjugates became progressively brighter.[11] This highlights the practical limitations of Cy5 for achieving highly fluorescent protein conjugates.

Experimental Protocols

The following are generalized protocols for labeling IgG antibodies with the amine-reactive N-hydroxysuccinimidyl (NHS) ester forms of both dyes. It is critical to optimize the dye-to-protein ratio for each specific protein to achieve the desired degree of labeling.

Protein Preparation
  • Buffer Exchange: The protein solution must be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.4. Buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the NHS ester and must be removed by dialysis or buffer exchange.

  • Concentration: Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.

Dye Preparation
  • Dissolve Dye: Immediately before use, dissolve the Sulfo-Cy5 NHS ester or Alexa Fluor 647 NHS ester in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.

  • Vortex: Vortex the solution thoroughly to ensure the dye is completely dissolved.

Conjugation Reaction
  • Adjust pH: For the labeling reaction, the pH of the protein solution should be raised to 8.0-9.0. Add 1/10th the volume of 1 M sodium bicarbonate (pH 8.5-9.5) to the protein solution.

  • Calculate Dye Amount: The optimal molar ratio of dye to protein must be determined empirically. Common starting points are ratios of 5:1, 10:1, or 15:1.

  • Add Dye to Protein: Slowly add the calculated amount of the dye stock solution to the protein solution while gently stirring or vortexing.

  • Incubate: Incubate the reaction for 1 hour at room temperature, protected from light, with continuous stirring or rotation.

Purification of the Conjugate
  • Prepare Column: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as a Sephadex G-25 column, equilibrated with PBS (pH 7.2-7.4).

  • Apply Sample: Apply the reaction mixture to the top of the column.

  • Elute and Collect: Elute the conjugate with PBS. The first colored fraction to elute will be the labeled protein. The slower-migrating colored band is the unreacted free dye.

  • Storage: Store the purified conjugate at 2-8°C, protected from light. For long-term storage, add a stabilizing protein like BSA (to a final concentration of 1-10 mg/mL) and freeze in aliquots at -20°C.

Visualizations

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification Prot_Prep Prepare Protein (Amine-free buffer, pH 8.5) Mixing Mix Protein and Dye (Target Molar Ratio) Prot_Prep->Mixing Protein Solution Dye_Prep Prepare Dye Stock (NHS Ester in DMSO) Dye_Prep->Mixing Dye Stock Incubation Incubate 1 hr @ RT (Protected from light) Mixing->Incubation SEC Size-Exclusion Chromatography (e.g., Sephadex G-25) Incubation->SEC Reaction Mixture Collection Collect Labeled Protein Fraction SEC->Collection Separation Final_Product Final Conjugate Collection->Final_Product Purified Conjugate

Caption: General workflow for protein labeling with amine-reactive dyes.

G cluster_excitation cluster_loss S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 Excitation Light (hν) S1->S0 Fluorescence (hν) Quenching Self-Quenching (Aggregation) S1->Quenching Bleaching Photobleaching (Irreversible Damage) S1->Bleaching G Dye_Comparison Dye Comparison SulfoCy5 Sulfo-Cy5 Dye_Comparison->SulfoCy5 Alexa647 Alexa Fluor 647 Dye_Comparison->Alexa647 SulfoCy5_Pros Pros: • Cost-effective • High Extinction Coefficient SulfoCy5->SulfoCy5_Pros SulfoCy5_Cons Cons: • Prone to self-quenching • Lower photostability • Brightness decreases at high DOL SulfoCy5->SulfoCy5_Cons Alexa647_Pros Pros: • Higher Brightness in Conjugates • Superior Photostability • Minimal self-quenching • Reliable performance at high DOL Alexa647->Alexa647_Pros Alexa647_Cons Cons: • Higher cost Alexa647->Alexa647_Cons

References

A Head-to-Head Comparison: Sulfo-Cy5 Diacid Potassium vs. Cy5 Dye for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate fluorescent dye is a critical determinant of success in a wide range of biomedical research applications, from cellular imaging to in vivo studies. Among the myriad of available fluorophores, cyanine (B1664457) dyes, particularly Cy5 and its derivatives, have become mainstays due to their bright fluorescence in the far-red spectral region, which minimizes autofluorescence from biological samples. This guide provides an objective, data-driven comparison of two popular forms of this dye: the water-soluble sulfo-Cy5 diacid potassium and the conventional Cy5 dye.

At a Glance: Key Differences and Performance Characteristics

The principal distinction between sulfo-Cy5 and standard Cy5 lies in the presence of sulfonate groups in the former. These negatively charged moieties significantly enhance the dye's hydrophilicity, leading to notable differences in their application and performance. While their core spectral properties remain nearly identical, their behavior in aqueous environments, propensity for aggregation, and impact on bioconjugate performance can vary significantly.

Quantitative Data Summary
PropertySulfo-Cy5Cy5Key Considerations
Excitation Maximum (λex) ~646 - 649 nm~649 - 651 nmVirtually identical; compatible with 633 nm and 647 nm laser lines.
Emission Maximum (λem) ~662 - 670 nm~666 - 670 nmMinimal difference in emission spectra.
Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹Both dyes exhibit high molar absorptivity, indicating bright fluorescence.
Quantum Yield (Φ) ~0.28~0.2 - 0.27Both have good quantum yields; sulfonation can sometimes slightly improve this.
Water Solubility ExcellentPoorSulfo-Cy5 dissolves readily in aqueous buffers, while Cy5 requires organic co-solvents like DMSO or DMF.[1]
Aggregation LowProne to aggregationSulfonation reduces the tendency of dye molecules to aggregate, which can quench fluorescence.[1]
Photostability GoodGoodPhotostability can be influenced by the number of sulfonate groups and the local environment; some studies suggest non-sulfonated versions may be slightly more photostable.

In-Depth Performance Comparison

Enhanced Water Solubility and Reduced Aggregation with Sulfo-Cy5

The most significant advantage of sulfo-Cy5 is its excellent water solubility. This property simplifies labeling procedures by eliminating the need for organic co-solvents, which can be detrimental to sensitive proteins.[1] Furthermore, the electrostatic repulsion between the sulfonate groups minimizes the formation of dye aggregates.[1] Dye aggregation is a common issue with non-sulfonated Cy5, leading to fluorescence quenching and a decrease in the brightness of bioconjugates.

Signal-to-Noise Ratio in Biological Imaging

In applications such as immunofluorescence, the higher hydrophilicity of sulfo-Cy5 can lead to a better signal-to-noise ratio. This is because the reduced hydrophobicity of sulfo-Cy5 conjugates minimizes non-specific binding to cellular components, resulting in lower background fluorescence.[2] The far-red emission of both dyes is advantageous for minimizing autofluorescence from biological samples, which is typically more pronounced in the blue and green regions of the spectrum.[3]

Photostability Considerations

The photostability of cyanine dyes is a critical factor in imaging experiments that require prolonged or intense illumination. While both sulfo-Cy5 and Cy5 are generally considered to have good photostability, the impact of sulfonation on this property is not straightforward. Some studies suggest that a lower net charge (fewer sulfonate groups) may correlate with higher photostability. Conversely, increased sulfonation can reduce aggregation-induced quenching, which can indirectly contribute to a more stable fluorescent signal.[4] Ultimately, the photostability of a dye is also highly dependent on its local environment and the presence of antifade reagents.

Experimental Protocols

General Protocol for Protein Labeling with an Amine-Reactive Sulfo-Cy5 NHS Ester

This protocol provides a general guideline for conjugating an amine-reactive sulfo-Cy5 NHS ester to a protein, such as an antibody.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Sulfo-Cy5 NHS ester

  • Anhydrous DMSO or DMF

  • 1 M sodium bicarbonate, pH 8.5-9.0

  • Purification column (e.g., Sephadex G-25)

  • Amine-free buffer (e.g., PBS)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), dialyze the protein against PBS. Adjust the pH of the protein solution to 8.5-9.0 using 1 M sodium bicarbonate.

  • Dye Preparation: Immediately before use, dissolve the sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction: While vortexing, slowly add the dissolved sulfo-Cy5 NHS ester to the protein solution. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10:1 is often used.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a purification column equilibrated with PBS. The labeled protein will elute first.

  • Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for the dye). The DOL can be calculated using the Beer-Lamber law and the molar extinction coefficients of the protein and the dye.

Protocol for Using this compound as a Non-Reactive Control

This compound is not reactive towards primary amines and is therefore often used as a non-reactive control in staining experiments to assess non-specific binding of the fluorophore.

Materials:

  • This compound

  • Deionized water or PBS

  • Cells or tissue sample

  • Staining buffer (e.g., PBS with 1% BSA)

Procedure:

  • Prepare a Stock Solution: Dissolve the this compound in deionized water or PBS to a concentration of 1-10 mM.

  • Prepare a Working Solution: Dilute the stock solution in staining buffer to the same final concentration as your primary antibody-dye conjugate.

  • Staining: Incubate your cells or tissue sample with the this compound working solution for the same duration as your experimental staining protocol.

  • Washing: Wash the sample with staining buffer or PBS to remove unbound dye.

  • Imaging: Image the sample using the same settings as for your experimental samples to visualize any non-specific binding of the dye.

Visualizing the Workflow: Dye Selection and Labeling

Logical Workflow for Choosing Between Sulfo-Cy5 and Cy5

The decision to use sulfo-Cy5 or standard Cy5 depends on the specific requirements of the experiment. The following diagram illustrates a decision-making workflow.

dye_selection_workflow start Start: Fluorescent Labeling Experiment biomolecule_sensitivity Is the biomolecule sensitive to organic solvents? start->biomolecule_sensitivity aqueous_protocol Is a fully aqueous labeling and purification protocol preferred? biomolecule_sensitivity->aqueous_protocol No use_sulfocy5 Use Sulfo-Cy5 biomolecule_sensitivity->use_sulfocy5 Yes aggregation_concern Is dye aggregation a critical concern? aqueous_protocol->aggregation_concern No aqueous_protocol->use_sulfocy5 Yes aggregation_concern->use_sulfocy5 Yes use_cy5 Use Standard Cy5 aggregation_concern->use_cy5 No

Caption: Decision workflow for selecting between Sulfo-Cy5 and Cy5.

Experimental Workflow for Antibody Conjugation and Immunofluorescence

The following diagram outlines a typical experimental workflow for labeling an antibody with an amine-reactive Cy5 dye and its subsequent use in immunofluorescence.

immunofluorescence_workflow start Start: Antibody Labeling protein_prep 1. Prepare Antibody in Amine-Free Buffer (pH 8.5-9.0) start->protein_prep dye_prep 2. Dissolve Amine-Reactive Cy5 in DMSO/DMF protein_prep->dye_prep conjugation 3. Mix Antibody and Dye; Incubate dye_prep->conjugation purification 4. Purify Conjugate (e.g., Gel Filtration) conjugation->purification characterization 5. Characterize Conjugate (DOL) purification->characterization staining 6. Immunofluorescent Staining of Cells/Tissue characterization->staining imaging 7. Fluorescence Microscopy staining->imaging end End: Data Analysis imaging->end

Caption: Workflow for antibody conjugation and immunofluorescence.

References

Brightness Showdown: Sulfo-Cy5 Diacid Potassium Salt vs. Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescent labeling, the brightness of a fluorophore is a critical determinant of experimental success, particularly in applications demanding high sensitivity. This guide provides an objective comparison of the brightness of sulfo-cy5 diacid potassium salt against two prominent, water-soluble alternatives in the far-red spectrum: Alexa Fluor 647 and DyLight 650. The comparative analysis is supported by quantitative data and a detailed experimental protocol for direct brightness evaluation of antibody-dye conjugates.

Quantitative Comparison of Fluorophore Brightness

The intrinsic brightness of a fluorophore is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The extinction coefficient quantifies the efficiency of light absorption at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed photons into emitted fluorescent light.

FluorophoreMolar Extinction Coefficient (ε) at λmax (M-1cm-1)Quantum Yield (Φ)Relative Brightness (ε x Φ)
Sulfo-Cy5~271,000~0.28~75,880
Alexa Fluor 647~239,000 - 270,000~0.33~78,870 - 89,100
DyLight 650~250,000Not widely reported; generally marketed as brighter than Cy5Not available

Note: The exact values for extinction coefficient and quantum yield can vary slightly depending on the measurement conditions and the source of the data. The relative brightness is a calculated value to facilitate comparison.

Experimental Protocol for Brightness Comparison of Antibody-Dye Conjugates

To empirically compare the brightness of these dyes in a biologically relevant context, a standardized protocol for labeling a specific antibody, followed by purification and fluorescence intensity measurement, is essential. This ensures that any observed differences in brightness are attributable to the fluorophore itself and not to variations in labeling efficiency or experimental conditions.

I. Antibody Labeling
  • Antibody Preparation: Prepare a solution of the antibody to be labeled (e.g., Goat anti-Mouse IgG) at a concentration of 1-2 mg/mL in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

  • Dye Preparation: Dissolve the amine-reactive NHS ester form of sulfo-cy5, Alexa Fluor 647, or DyLight 650 in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction: Add a calculated molar excess of the reactive dye to the antibody solution. A typical starting point is a 10- to 20-fold molar excess of dye to antibody. Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

II. Conjugate Purification
  • Removal of Unconjugated Dye: Separate the antibody-dye conjugate from the unreacted dye using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

III. Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of dye molecules per antibody, is a critical parameter for a fair brightness comparison. It is determined spectrophotometrically.

  • Absorbance Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorption maximum of the dye (Amax; ~650 nm for all three dyes).

  • Calculation of Protein Concentration: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

    • CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye).

    • εprotein is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M-1cm-1).

  • Calculation of Dye Concentration: Dye Concentration (M) = Amax / εdye

    • εdye is the molar extinction coefficient of the specific dye.

  • Calculation of DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

For a valid comparison, it is crucial to use antibody-dye conjugates with a similar DOL.

IV. Fluorescence Intensity Measurement and Comparison
  • Sample Preparation: Prepare a series of dilutions of each antibody-dye conjugate with a similar DOL in a suitable buffer (e.g., PBS).

  • Fluorescence Measurement: Using a fluorometer, excite the samples at a wavelength close to the excitation maximum of the dyes (e.g., 633 nm or 647 nm) and measure the fluorescence emission at the emission maximum (~670 nm).

  • Data Analysis: Plot the fluorescence intensity as a function of the antibody concentration for each conjugate. The slope of the resulting linear fit represents the relative brightness of the conjugate. A steeper slope indicates a brighter conjugate.

Visualizing the Concepts

To further clarify the experimental workflow and the factors influencing dye brightness, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling & Purification cluster_analysis Analysis Antibody_Solution Antibody in Conjugation Buffer Labeling Labeling Reaction (Antibody + Dye) Antibody_Solution->Labeling Dye_Stock Reactive Dye Stock Solution Dye_Stock->Labeling Purification Purification (Desalting/Dialysis) Labeling->Purification DOL_Measurement DOL Calculation (Spectrophotometry) Purification->DOL_Measurement Fluorescence_Measurement Fluorescence Measurement DOL_Measurement->Fluorescence_Measurement Brightness_Comparison Brightness Comparison Fluorescence_Measurement->Brightness_Comparison

Caption: Experimental workflow for comparing the brightness of fluorescently labeled antibodies.

Brightness_Factors Brightness Overall Brightness Extinction_Coefficient Molar Extinction Coefficient (ε) Light_Absorption Efficiency of Light Absorption Extinction_Coefficient->Light_Absorption Quantum_Yield Quantum Yield (Φ) Photon_Emission Efficiency of Photon Emission Quantum_Yield->Photon_Emission Light_Absorption->Brightness Photon_Emission->Brightness

Caption: Relationship between key factors determining the overall brightness of a fluorophore.

Conclusion

While this compound salt is a well-established and bright far-red fluorescent dye, alternatives like Alexa Fluor 647 and DyLight 650 are engineered to offer potentially superior brightness and photostability. The choice of fluorophore will ultimately depend on the specific requirements of the experiment, including the desired sensitivity, the instrumentation available, and budgetary considerations. The provided experimental protocol offers a robust framework for researchers to conduct their own head-to-head comparisons and make an informed decision based on empirical data.

Validating Sulfo-Cy5 Staining: A Comparison Guide with Negative Controls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, robust validation of staining is paramount to ensure data accuracy and reproducibility. This guide provides a comprehensive comparison for validating Sulfo-Cy5 staining, with a focus on the critical role of negative controls and a performance comparison with its common alternative, Alexa Fluor 647.

Performance Characteristics: Sulfo-Cy5 vs. Alternatives

Sulfo-Cy5 is a water-soluble, far-red fluorescent dye widely used for labeling proteins and nucleic acids.[1] Its emission in the far-red spectrum is advantageous due to lower autofluorescence from biological specimens in this range.[2] However, for demanding applications, alternatives like Alexa Fluor 647 often exhibit superior performance in terms of brightness and photostability.[3][4] A significant drawback of Cy5 dyes is their tendency to self-quench at higher degrees of labeling (DOL), which can lead to a decrease in the overall fluorescence of the conjugate.[4][5]

Quantitative Comparison of Key Photophysical Properties
PropertySulfo-Cy5 / Cy5Alexa Fluor 647Reference(s)
Excitation Maximum (nm) ~649~650[4][6]
Emission Maximum (nm) ~670~668[4][6]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000[6]
Relative Brightness GoodExcellent[3][4]
Photostability GoodExcellent[3][5]
pH Sensitivity Insensitive (pH 4-10)Insensitive[2]
Water Solubility HighHigh

The Crucial Role of Negative Controls

To ensure that the observed fluorescence signal is specific to the target of interest and not an artifact, a panel of negative controls is essential. These controls help to identify and troubleshoot sources of background noise and non-specific staining.

Here is a summary of key negative controls and their purpose:

Negative ControlPurpose
Unstained Control To determine the level of endogenous autofluorescence in the sample.[7]
Secondary Antibody Only Control To assess non-specific binding of the secondary antibody.[7][8]
Isotype Control To ensure that the observed staining is not due to non-specific binding of the primary antibody's isotype to Fc receptors or other cellular components.[9][10]
Fluorescence Minus One (FMO) Control (for Flow Cytometry) To accurately set gates for positive populations in multicolor experiments by accounting for the spillover spread from other fluorophores in the panel.[3][11][12]

Experimental Protocols

General Immunofluorescence Staining Protocol

This protocol outlines a typical indirect immunofluorescence staining procedure.

  • Cell Preparation:

    • Culture cells on coverslips to the desired confluency.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes if the target is intracellular.[3]

  • Blocking:

    • Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.[3]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the samples with the primary antibody for 1 hour at room temperature or overnight at 4°C.[3]

  • Washing:

    • Wash the samples three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the Sulfo-Cy5 conjugated secondary antibody in the blocking buffer.

    • Incubate the samples for 1 hour at room temperature, protected from light.[3]

  • Final Washes and Mounting:

    • Wash the samples three times with PBS for 5 minutes each, protected from light.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Protocol for Negative Controls in Immunofluorescence
  • Unstained Control: Follow the complete protocol but omit both the primary and secondary antibody incubation steps.

  • Secondary Antibody Only Control: Follow the complete protocol but omit the primary antibody incubation step.[13]

  • Isotype Control: In place of the primary antibody, use a non-immune antibody of the same isotype, from the same host species, and at the same concentration as the primary antibody.[9][10]

General Flow Cytometry Staining Protocol with FMO Control
  • Cell Preparation:

    • Prepare a single-cell suspension.

    • Adjust the cell concentration to 1 x 10⁶ cells per sample.[14]

  • Fc Receptor Blocking:

    • Incubate cells with an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.[14]

  • Staining:

    • For the fully stained sample, add the cocktail of fluorescently conjugated primary antibodies and incubate for 30 minutes at 4°C in the dark.

    • For each FMO control , prepare a separate tube containing the cell suspension and the antibody cocktail, but omitting one of the antibodies. For example, the Sulfo-Cy5 FMO control will contain all antibodies except for the Sulfo-Cy5 conjugated antibody.[3][11]

  • Washing:

    • Wash the cells twice with FACS buffer (e.g., PBS with 1% BSA).[14]

  • Data Acquisition:

    • Resuspend cells in FACS buffer and acquire data on a flow cytometer. Use the FMO controls to set the gates for the positive populations for each color.[12]

Visualizing Experimental Workflows and Logic

G cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis cluster_controls Negative Controls A Prepare Single-Cell Suspension or Fix/Permeabilize B Block Non-Specific Binding A->B C Primary Antibody Incubation B->C H Unstained B->H Omit C & E I Secondary Only B->I Omit C J Isotype Control B->J Replace Primary Ab D Wash C->D E Sulfo-Cy5 Secondary Antibody Incubation D->E D->E D->E F Final Wash E->F E->F E->F G Microscopy or Flow Cytometry F->G H->G I->D J->D

G cluster_sources Potential Signal Sources cluster_controls Negative Controls to Identify Sources TotalSignal Total Observed Fluorescence Signal Specific Specific Staining (Target Antigen) TotalSignal->Specific Autofluorescence Autofluorescence TotalSignal->Autofluorescence Secondary Non-Specific Secondary Antibody Binding TotalSignal->Secondary Primary Non-Specific Primary Antibody Binding TotalSignal->Primary Unstained Unstained Control Unstained->Autofluorescence Isolates SecOnly Secondary Only Control SecOnly->Secondary Identifies Isotype Isotype Control Isotype->Primary Assesses

References

Navigating the Crowded Spectrum: A Guide to Sulfo-Cy5 Spectral Overlap

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, careful fluorophore selection is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of sulfo-Cy5 with other commonly used fluorophores, focusing on the critical issue of spectral overlap. Understanding and mitigating this phenomenon is essential for designing robust multiplex experiments and ensuring the reliable interpretation of results.

Sulfo-Cy5 is a popular far-red fluorescent dye valued for its brightness and water solubility.[1][2] However, in multicolor applications, its emission spectrum can overlap with the excitation or emission spectra of other fluorophores, leading to signal bleed-through and inaccurate quantification. This guide outlines the spectral properties of sulfo-Cy5 and its potential for overlap with other dyes, and provides experimental protocols to assess and manage this overlap.

Spectral Properties of Sulfo-Cy5 and Common Fluorophores

The degree of spectral overlap is determined by the excitation and emission profiles of the fluorophores in a given panel. The table below summarizes the key spectral characteristics of sulfo-Cy5 and a selection of other commonly used fluorophores with which it may exhibit spectral overlap.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Sulfo-Cy5 ~646[1][2][3][4][5]~662[1][2][3][4][5]~271,000[3][4][5][6]~0.28[3][4][5][6]
Alexa Fluor 647~650[5][7][8]~665[5][7]~239,000[7]~0.33[7]
DyLight 649~652~672~250,000Not readily available
Allophycocyanin (APC)~650-655[1][2]~660[1][2][4][6]Not applicableNot applicable
PE-Cy5~496, 565[9][10][11]~667[9][10]~1,960,000[9]~0.84[9]
Alexa Fluor 680~679[12]~702[12]~184,000[12]~0.36[12]
Cy5.5~675-678[13][14]~694-703[13][14]~250,000Not readily available

Visualizing Spectral Overlap

The following diagram illustrates the concept of spectral overlap between the emission spectrum of a donor fluorophore (like sulfo-Cy5) and the excitation spectrum of an acceptor fluorophore.

cluster_0 Fluorophore Spectra Donor Emission Donor Emission (e.g., Sulfo-Cy5) Spectral Overlap Spectral Overlap (Potential for FRET or Cross-talk) Donor Emission->Spectral Overlap Acceptor Excitation Acceptor Excitation Acceptor Excitation->Spectral Overlap

Conceptual diagram of spectral overlap.

Experimental Protocols for Assessing Spectral Overlap

To empirically determine the extent of spectral overlap in your specific experimental setup, the following protocols for measuring fluorescence cross-talk and Förster Resonance Energy Transfer (FRET) can be employed.

Protocol 1: Quantification of Fluorescence Cross-talk

Fluorescence cross-talk, or bleed-through, occurs when the emission of one fluorophore is detected in the channel designated for another. This protocol allows for the quantification of this effect.

Materials:

  • Samples stained with individual fluorophores (e.g., cells labeled with sulfo-Cy5-conjugated antibody only and cells labeled with the spectrally overlapping fluorophore-conjugated antibody only).

  • Unstained control sample.

  • Fluorescence microscope or flow cytometer with appropriate filters/detectors for each fluorophore.

  • Image analysis software (e.g., ImageJ, FlowJo).

Methodology:

  • Prepare Single-Stained Controls: Prepare separate samples, each stained with only one of the fluorophores being investigated. Include an unstained sample to determine background fluorescence.

  • Image Acquisition/Data Collection:

    • For microscopy, capture images of each single-stained sample using the filter sets for both fluorophores. Ensure that acquisition settings (e.g., exposure time, laser power) are kept constant across all samples.

    • For flow cytometry, run each single-stained control and the unstained control, recording the signal in all relevant detectors.

  • Data Analysis to Determine Cross-talk Percentage:

    • Microscopy:

      • Open the image of the sulfo-Cy5-stained sample taken with the sulfo-Cy5 filter set. Measure the mean fluorescence intensity in a region of interest (ROI).

      • Open the image of the same sulfo-Cy5-stained sample taken with the filter set for the other fluorophore. Measure the mean fluorescence intensity in the same ROI.

      • Calculate the cross-talk of sulfo-Cy5 into the other channel as: (Intensity in other channel / Intensity in sulfo-Cy5 channel) * 100%.

      • Repeat the process for the other single-stained control to determine its cross-talk into the sulfo-Cy5 channel.

    • Flow Cytometry:

      • Use the single-stained controls to set up a compensation matrix in your analysis software. The software will calculate the percentage of signal from one fluorophore that is detected in the other's primary detector.

Protocol 2: Measurement of FRET Efficiency

FRET is a distance-dependent energy transfer between a donor and an acceptor fluorophore, which can occur if there is significant spectral overlap. Acceptor photobleaching is a common method to measure FRET efficiency.

Materials:

  • Sample co-labeled with the donor (e.g., a compatible donor for sulfo-Cy5) and acceptor (sulfo-Cy5) fluorophores.

  • Confocal microscope with the ability to selectively photobleach the acceptor fluorophore.

  • Image analysis software.

Methodology:

  • Pre-Bleach Image Acquisition:

    • Acquire an image of the co-labeled sample, capturing fluorescence from both the donor and acceptor channels.

  • Acceptor Photobleaching:

    • Define a region of interest (ROI) in the image.

    • Use a high-intensity laser line specific for the acceptor (sulfo-Cy5) to photobleach the acceptor molecules within the ROI until their fluorescence is significantly reduced.

  • Post-Bleach Image Acquisition:

    • Immediately after photobleaching, acquire another image of the same field of view, again capturing fluorescence from both the donor and acceptor channels.

  • Data Analysis to Calculate FRET Efficiency:

    • Measure the fluorescence intensity of the donor in the photobleached ROI before (IDonor_pre) and after (IDonor_post) bleaching.

    • The FRET efficiency (E) can be calculated using the following formula: E = (1 - (IDonor_pre / IDonor_post)) * 100%. An increase in donor fluorescence after acceptor photobleaching indicates that FRET was occurring.

Experimental Workflow Visualization

The following diagram outlines a general workflow for assessing spectral overlap between two fluorophores.

cluster_workflow Workflow for Assessing Spectral Overlap A 1. Fluorophore Selection (e.g., Sulfo-Cy5 and Fluorophore X) B 2. Prepare Single-Stained Controls (Sulfo-Cy5 only, Fluorophore X only) A->B C 3. Prepare Unstained Control A->C D 4. Acquire Data (Microscopy or Flow Cytometry) Capture signals in all relevant channels B->D C->D E 5. Analyze Cross-talk Quantify bleed-through percentage D->E F 6. (Optional) FRET Analysis If significant overlap and proximity are expected D->F G 7. Apply Corrections (e.g., Compensation) Generate corrected data E->G F->G H 8. Final Data Interpretation G->H

General workflow for assessing spectral overlap.

By carefully considering the spectral properties of sulfo-Cy5 in relation to other fluorophores and by employing the experimental protocols outlined in this guide, researchers can effectively manage spectral overlap, leading to more accurate and reliable data in their fluorescence-based studies.

References

A Researcher's Guide to Far-Red Fluorochromes: Managing Sulfo-Cy5 Compensation in Multicolor Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of multicolor flow cytometry, the quest for brighter signals and deeper cellular insights is constant. The far-red spectrum, particularly the channel occupied by Sulfo-Cy5 and its counterparts, is critical for expanding panel complexity due to the typically lower autofluorescence in this range.[1] However, spectral overlap from these dyes can introduce significant compensation challenges, potentially compromising data integrity.

This guide provides an objective comparison of Sulfo-Cy5 with its primary alternatives, focusing on the practical implications for multicolor panel design and compensation. We present key performance data, detailed experimental protocols for evaluation, and visual workflows to aid researchers, scientists, and drug development professionals in making informed decisions for their experiments.

Performance Comparison: Sulfo-Cy5 vs. Key Alternatives

Sulfo-Cy5 is a sulfonated cyanine (B1664457) dye known for its high water solubility and a spectral profile well-suited for the 633/640 nm laser.[2][3] Its primary competitors include Alexa Fluor™ 647, Allophycocyanin (APC), and other spectrally similar dyes like DyLight™ 649. While spectrally similar, these fluorochromes exhibit key differences in brightness, photostability, and spillover characteristics that directly impact data quality. Alexa Fluor™ 647, for instance, is widely regarded as a superior alternative, demonstrating significantly higher brightness and photostability compared to Cy5.[3][4]

Photophysical & Spectral Properties

The selection of a far-red fluorochrome should be guided by its intrinsic photophysical properties. Brightness, a function of the molar extinction coefficient and quantum yield, is paramount for resolving dimly expressed markers.

PropertySulfo-Cy5Alexa Fluor™ 647Allophycocyanin (APC)
Excitation Max (nm) ~646~652~652
Emission Max (nm) ~662~668~660
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~271,000~270,000~700,000
Quantum Yield ~0.28> 0.33~0.68
Relative Brightness GoodExcellentExcellent
Photostability ModerateHighModerate
Reference [2][3][4][3]
Representative Spillover Compensation Matrix

The primary challenge in multicolor flow cytometry is managing spectral spillover—the detection of one fluorochrome in a detector intended for another.[5] This necessitates a mathematical correction known as compensation. The table below presents a representative spillover matrix, illustrating the percentage of signal from a given fluorochrome that is detected in adjacent channels. Note that these values are illustrative and can vary based on the specific instrument, laser power, and filter configuration.[6] Far-red dyes like PE-Cy5 are known to have considerable spillover into the APC detector.[7]

Spillover From ▼Into FITCInto PEInto PerCP-Cy5.5Into Sulfo-Cy5 / AF647 Into APC-Cy7
FITC -18.0%2.7%0%0%
PE 1.6%-16.2%0.3%2.1%
PerCP-Cy5.5 0%0.3%-5.0%4.0%
Sulfo-Cy5 0%0.1%0.5%-15.0%
Alexa Fluor™ 647 0%0.1%0.5%-12.0%
APC-Cy7 0%0%0%0.1%-

Note: Values are representative and compiled from literature. Alexa Fluor™ 647 typically exhibits slightly less spillover into the APC-Cy7 channel compared to Sulfo-Cy5 due to a marginally red-shifted emission peak.

Experimental Protocols

Accurate comparison of fluorochromes and correct compensation require meticulous experimental execution. The following is a generalized protocol for preparing single-color compensation controls, which are essential for calculating the compensation matrix.

Protocol: Staining for Single-Color Compensation Controls

Objective: To prepare single-stained samples (cells or compensation beads) for each fluorochrome in the experimental panel to calculate the spillover matrix.

Materials:

  • Cells or compensation beads (e.g., UltraComp eBeads™)

  • Fluorochrome-conjugated antibodies (one for each color in the panel)

  • FACS Staining Buffer (e.g., PBS with 2% FBS and 2 mM EDTA)

  • 5 mL FACS tubes

Procedure:

  • Prepare Controls: For each fluorochrome in your multicolor panel, label a separate FACS tube. Include one tube for an unstained control.

  • Carrier Selection: Add your carrier (either cells or compensation beads) to each tube. The use of compensation beads is often recommended as they provide a bright, consistent signal and conserve precious cell samples.[8]

  • Antibody Staining: To each labeled tube, add the corresponding single fluorochrome-conjugated antibody. The antibody used for the control must be the same as in the experiment, and the signal should be at least as bright as what is expected in the stained sample.[9]

  • Unstained Control: Prepare one tube with cells or beads but no antibody. This serves as the negative control to define autofluorescence.

  • Incubation: Incubate the tubes for 30 minutes at 4°C, protected from light. Tandem dyes, in particular, are sensitive to light-induced degradation.

  • Wash: Add 2 mL of cold FACS Staining Buffer to each tube, centrifuge at 300-400 x g for 5 minutes, and carefully decant the supernatant.

  • Resuspend: Resuspend the cell/bead pellet in an appropriate volume of FACS Staining Buffer (e.g., 300-500 µL) for flow cytometer acquisition.

  • Acquisition: Run the unstained control first to set the baseline voltages for forward scatter, side scatter, and fluorescence detectors. Then, run each single-stained control to record the data needed for the software to calculate the compensation matrix. The median fluorescence intensity (MFI) of the positive population in the spillover channel should match the MFI of the negative population after compensation is correctly applied.[9]

Visualization of Concepts and Workflows

To better illustrate the relationships and processes involved, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 The Problem: Spectral Overlap cluster_1 Detectors Laser 640 nm Laser Dye1 Sulfo-Cy5 (Em: ~662 nm) Laser->Dye1 Excites Dye2 APC-Cy7 (Em: ~780 nm) Laser->Dye2 Excites Det1 Filter 1 (e.g., 670/30 nm) Dye1->Det1 Primary Signal Det2 Filter 2 (e.g., 780/60 nm) Dye1->Det2 Spillover Dye2->Det2 Primary Signal G start Start: Prepare Samples prep_unstained Prepare Unstained Control start->prep_unstained prep_single Prepare Single-Color Controls (One per Dye) start->prep_single prep_fmo Prepare FMO Controls (Optional) start->prep_fmo prep_full Prepare Fully Stained Sample start->prep_full acquire Acquire on Flow Cytometer prep_unstained->acquire prep_single->acquire analyze Gate and Analyze Populations prep_fmo->analyze prep_full->analyze compensate Calculate Compensation Matrix acquire->compensate apply_comp Apply Matrix to Multicolor Data compensate->apply_comp apply_comp->analyze end End: Report Results analyze->end

References

A Comparative Guide to Sulfo-Cy5 Diacid Potassium in Advanced Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Sulfo-Cy5 diacid potassium's performance in various microscopy systems. We will delve into its spectral properties, photostability, and quantum yield, comparing it with common alternatives to aid in the selection of the optimal fluorophore for your research needs. This document also includes detailed experimental protocols for key applications.

Executive Summary

This compound is a water-soluble, far-red fluorescent dye widely used for labeling proteins, nucleic acids, and other biomolecules.[1][][3] Its key advantages include high water solubility, which eliminates the need for organic solvents in labeling reactions, and a high molar extinction coefficient, contributing to its brightness.[1][4] It is spectrally similar to the well-known Cy5 dye and Alexa Fluor 647, making it compatible with most fluorescence instruments with a standard Cy5 filter set.[3][4] While offering good performance, particularly in super-resolution microscopy techniques like STORM, its photostability is a critical factor to consider, especially in comparison to alternatives like Alexa Fluor 647.

Performance Comparison: Sulfo-Cy5 Diacid vs. Alternatives

The selection of a fluorophore is critical for the success of fluorescence microscopy experiments. Here, we compare the key performance metrics of Sulfo-Cy5 with its primary competitor, Alexa Fluor 647, and the parent compound, Cy5.

Table 1: Spectroscopic Properties of Sulfo-Cy5 and Alternatives

PropertySulfo-Cy5Cy5Alexa Fluor 647
Excitation Maximum (nm) ~646 - 649[1][]~649[5]~650
Emission Maximum (nm) ~662 - 672[1][]~670[5]~665
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~271,000[]~250,000~270,000
Quantum Yield ~0.28[]~0.27[5]~0.33
Solubility High (Water-soluble)[1][4]Low (Requires organic co-solvent)[5]High (Water-soluble)

Table 2: Performance in Microscopy Applications

Performance MetricSulfo-Cy5 / Cy5Alexa Fluor 647Key Considerations
Photostability ModerateHigh[6][7]Alexa Fluor 647 is significantly more resistant to photobleaching than Cy5.[6][7]
Brightness HighHighCy5 can be initially brighter, but its susceptibility to photobleaching can lead to a faster signal decay.[8]
Signal-to-Noise Ratio (SNR) GoodExcellentLower autofluorescence in the far-red spectrum benefits both dyes.[3] The higher photostability of Alexa Fluor 647 often results in better SNR over time.
STORM Performance GoodExcellentBoth dyes are suitable for STORM, but Alexa Fluor 647's photostability and blinking properties are often favored for optimal performance.[9]
Aggregation Prone to aggregation (non-sulfonated form)Low aggregationThe sulfonated form of Cy5 (Sulfo-Cy5) has improved water solubility and reduced aggregation.[10] Cy5 conjugates can form non-fluorescent aggregates, reducing the overall fluorescence, an issue less prominent with Alexa Fluor 647.[6][11]

Experimental Protocols

Immunofluorescence Staining for Confocal Microscopy

This protocol provides a general workflow for immunofluorescence staining of cultured cells using a this compound conjugated secondary antibody.

Experimental_Workflow_Confocal start Cell Seeding & Culture fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash Steps (3x) primary_ab->wash1 secondary_ab Sulfo-Cy5 Secondary Antibody Incubation wash1->secondary_ab wash2 Wash Steps (3x) secondary_ab->wash2 mounting Mounting (e.g., with DAPI) wash2->mounting imaging Confocal Microscopy mounting->imaging

Caption: Workflow for immunofluorescence staining.

Methodology:

  • Cell Culture: Plate cells on coverslips and grow to the desired confluency.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Primary Antibody: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody: Incubate with the Sulfo-Cy5 conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Final Washes: Wash three times with PBS for 5 minutes each in the dark.

  • Mounting: Mount the coverslip on a microscope slide using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Acquire images using a confocal microscope with appropriate laser lines (e.g., 633 nm or 647 nm) and emission filters.

Stochastic Optical Reconstruction Microscopy (STORM) Imaging

This protocol outlines the key steps for preparing samples for STORM imaging using Sulfo-Cy5.

Experimental_Workflow_STORM cluster_buffer STORM Buffer Components start Sample Preparation (Immunostaining with Sulfo-Cy5) buffer_prep Preparation of STORM Imaging Buffer start->buffer_prep imaging_setup Microscope Setup (TIRF illumination) buffer_prep->imaging_setup acquisition Image Acquisition (High laser power) imaging_setup->acquisition reconstruction Image Reconstruction (Localization analysis) acquisition->reconstruction analysis Data Analysis reconstruction->analysis buffer_components • Oxygen Scavenging System (e.g., GLOX) • Reducing Agent (e.g., MEA)

Caption: Workflow for STORM imaging.

Methodology:

  • Immunostaining: Prepare the sample as described in the immunofluorescence protocol, using a Sulfo-Cy5 conjugated antibody. It is crucial to achieve a high labeling density for optimal STORM results.

  • STORM Imaging Buffer Preparation: A typical STORM buffer includes an oxygen scavenging system and a reducing agent to promote the photoswitching of the fluorophores. A common recipe is:

    • Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl

    • Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% Glucose

    • GLOX solution: 14 mg Glucose Oxidase + 50 µL Catalase in 200 µL Buffer A

    • 1 M MEA (cysteamine) solution

    • Immediately before imaging, mix GLOX solution and MEA with Buffer B.

  • Microscope Setup: Use a microscope capable of Total Internal Reflection Fluorescence (TIRF) illumination to minimize background fluorescence.

  • Image Acquisition: Illuminate the sample with a high-power laser (e.g., 647 nm) to induce photoswitching of the Sulfo-Cy5 molecules. Acquire a long series of images (typically thousands of frames).

  • Image Reconstruction: Process the acquired image series using specialized software to localize the individual blinking events with high precision and reconstruct the super-resolved image.

Signaling Pathways and Logical Relationships

The choice of fluorophore is a critical decision point in the experimental design of fluorescence microscopy studies. The following diagram illustrates the logical flow for selecting an appropriate far-red dye.

Fluorophore_Selection_Logic cluster_considerations Key Considerations cluster_choices Fluorophore Choice start Experiment Goal photostability High Photostability Required? start->photostability solubility Aqueous Solubility Essential? start->solubility cost Cost-Effectiveness a Priority? start->cost alexa647 Alexa Fluor 647 photostability->alexa647 Yes sulfo_cy5 Sulfo-Cy5 Diacid photostability->sulfo_cy5 No solubility->alexa647 Yes solubility->sulfo_cy5 Yes cy5 Standard Cy5 solubility->cy5 No cost->alexa647 No cost->sulfo_cy5 Yes

Caption: Fluorophore selection decision tree.

Conclusion

This compound is a versatile and bright far-red fluorescent dye with the significant advantage of high water solubility. This makes it an excellent choice for labeling biomolecules in aqueous environments without the need for organic co-solvents. While its photostability is sufficient for many applications, including STORM, for experiments requiring extended imaging times or high laser powers, Alexa Fluor 647 may be a more robust alternative due to its superior photostability. The choice between these fluorophores will ultimately depend on the specific requirements of the experiment, including the need for photostability, brightness, and cost-effectiveness.

References

Sulfo-Cy5 Diacid Potassium: A Comparative Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of near-infrared (NIR) fluorescent probes, sulfo-cy5 diacid potassium has emerged as a versatile and robust tool for a multitude of applications, from high-resolution microscopy to in vivo imaging. Its favorable spectral properties, excellent water solubility, and reactive nature make it a compelling choice for labeling biomolecules. This guide provides an objective comparison of this compound with other common far-red and NIR fluorescent dyes, supported by experimental data and detailed protocols to inform your selection process.

Performance Comparison of Far-Red and Near-Infrared Dyes

The selection of a fluorescent dye is a critical decision in experimental design, directly impacting data quality and interpretation. Key performance indicators include the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light to emitted fluorescence), and photostability (resistance to photobleaching). The following tables summarize the key photophysical properties of this compound and its common alternatives.

Dye Excitation Max (nm) Emission Max (nm) Molar Extinction Coefficient (cm⁻¹M⁻¹) Quantum Yield Key Advantages Considerations
This compound ~646-649~662-672~250,000 - 271,000[1]~0.27 - 0.28[][3]High water solubility, high extinction coefficient, good quantum yield, minimal non-specific binding.[][4]Moderate photostability compared to some alternatives.
Alexa Fluor 647 ~650~668~270,000~0.33[3]High brightness, excellent photostability, less prone to self-quenching at high degrees of labeling.Higher cost compared to Cy5 dyes.
IRDye 680RD ~676-680~693-694[5]~165,000 - 170,000[5]Data not readily availableOptimized for NIR imaging with low background autofluorescence, good for Western blotting and in-cell assays.[6]May require specific imaging systems (e.g., LI-COR Odyssey).
DyLight 650 ~652~672~250,000Data not readily availableSpectrally similar to Cy5 and Alexa Fluor 647, often a more cost-effective alternative.Limited publicly available, independent quantitative data on photostability and quantum yield.

Note: The performance of fluorescent dyes can be influenced by the conjugation partner and the experimental environment. The data presented here are for the free dyes in aqueous solutions and should be considered as a general guide.

Experimental Protocols

Antibody Labeling with Sulfo-Cy5 NHS Ester

This protocol describes the labeling of an antibody with an N-hydroxysuccinimide (NHS) ester derivative of sulfo-Cy5. The NHS ester reacts with primary amines on the antibody, such as those on lysine (B10760008) residues, to form a stable amide bond.

Materials:

  • Purified antibody (1-10 mg/mL in an amine-free buffer like PBS)

  • Sulfo-Cy5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Purification Column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS (pH 7.2-7.4).

  • Dye Preparation: Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening. Prepare a 10 mg/mL stock solution in anhydrous DMSO. This should be done immediately before use.[7]

  • pH Adjustment: For optimal labeling, adjust the pH of the antibody solution to 8.5-9.5 by adding 1/10th volume of the 1 M sodium bicarbonate buffer.[7]

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution. A molar ratio of 10:1 to 20:1 (dye to antibody) is a good starting point.[7]

    • Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature with continuous mixing.[7]

  • Quenching: Add the quenching reagent to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unconjugated dye using a desalting column according to the manufacturer's instructions.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for the dye).

In Vivo Tumor Imaging with a Sulfo-Cy5 Labeled Peptide

This protocol outlines a general procedure for in vivo imaging of tumors in a mouse model using a peptide labeled with sulfo-Cy5.

Materials:

  • Sulfo-Cy5 labeled targeting peptide

  • Tumor-bearing mice

  • In vivo imaging system with appropriate filters for Cy5

  • Anesthetic

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse according to approved animal protocols.

  • Probe Administration: Administer the sulfo-Cy5 labeled peptide via intravenous (tail vein) injection. The optimal dose will need to be determined empirically but a typical starting point is in the nanomolar range per animal.

  • Imaging:

    • Place the anesthetized mouse in the imaging chamber.

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, and 24 hours) to determine the optimal time for tumor visualization and clearance from non-target tissues.

    • Use an excitation wavelength around 640 nm and an emission filter centered around 670 nm.

  • Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the mouse and dissect the tumor and major organs. Image the dissected tissues to confirm the in vivo signal localization and quantify the biodistribution of the probe.

Visualizing Cellular Processes: EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is implicated in various cancers. Fluorescently labeled antibodies or ligands targeting EGFR can be used to visualize receptor localization, trafficking, and downstream signaling events. Sulfo-Cy5, with its bright fluorescence, is an excellent candidate for labeling these probes.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand (Labeled with Sulfo-Cy5) EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 PI3K PI3K EGFR_dimer->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 Converts to PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription

Caption: EGFR Signaling Pathway Visualization.

Conclusion

This compound is a high-performance fluorescent dye that offers an excellent balance of brightness, water solubility, and reactivity for a wide range of biological applications. While alternatives like Alexa Fluor 647 may offer superior photostability in demanding, long-term imaging experiments, sulfo-Cy5 remains a cost-effective and reliable choice for many standard fluorescence microscopy and in vivo imaging studies. The detailed protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions when selecting the optimal fluorescent probe for their specific research needs.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Sulfo-Cy5 Diacid Potassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Sulfo-Cy5 diacid potassium salt, a fluorescent dye commonly used in biological research. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your experimental results.

Proper handling of chemical reagents is a critical component of successful and reproducible research. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for handling the dye, and a clear plan for its safe disposal.

Personal Protective Equipment (PPE) and Safety Measures

When working with this compound salt, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE and other essential safety measures.

CategoryItemSpecification/Use
Eye and Face Protection Safety Goggles with Side ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[1]
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing.[2][3]
Hand Protection Chemical-Impermeable GlovesNitrile gloves are a minimum requirement for incidental contact.[4] For prolonged handling, consider double-gloving.[4] Gloves must be inspected before use and disposed of properly after handling the chemical.[1]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement.[2][4]
Impervious ClothingFor larger scale operations, fire/flame resistant and impervious clothing should be worn.[1]
Closed-toe ShoesRequired for all laboratory work to protect feet from spills.[2][4]
Respiratory Protection Full-face RespiratorUse if exposure limits are exceeded or if irritation is experienced.[1] Work should be conducted in a well-ventilated area, preferably a fume hood.[1]
Workstation Fume HoodAll handling of the powdered dye and preparation of stock solutions should be performed in a fume hood to minimize inhalation risk.[1]
Emergency Eyewash and ShowerMust be readily accessible in the work area.

Operational Plan: A Step-by-Step Guide to Safe Handling

Following a standardized procedure for handling this compound salt will minimize the risk of exposure and contamination.

  • Preparation : Before handling the dye, ensure the designated work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary materials, including the dye container, appropriate solvents, pipettes, and waste containers.

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Reconstitution :

    • If working with the solid form, carefully weigh the required amount of this compound salt inside the fume hood. Avoid creating dust.

    • To reconstitute, add the appropriate solvent (e.g., DMSO, water) slowly to the vial containing the dye. Cap the vial and vortex or sonicate until the dye is fully dissolved.

  • Use in Experiments : When aliquoting or adding the dye solution to your experimental setup, use appropriate precision tools like calibrated pipettes. Work carefully to avoid splashes and aerosols.

  • Post-Handling : After use, securely cap the stock solution container and store it according to the manufacturer's recommendations, typically in a cool, dark, and dry place.[1]

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan: Managing Sulfo-Cy5 Waste

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Contaminated Materials : All disposable items that have come into contact with this compound salt, such as pipette tips, gloves, and paper towels, should be collected in a designated hazardous waste container.[5]

  • Liquid Waste :

    • Unused or waste solutions of the dye should be collected in a clearly labeled, sealed, and compatible hazardous waste container.[6] Do not pour cyanine (B1664457) dye solutions down the drain.[1]

    • For aqueous solutions, some institutional guidelines may permit disposal down the drain after neutralization, but it is crucial to consult and adhere to your local and institutional waste disposal regulations.[7]

  • Empty Containers : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Defaced and cleaned containers can then be disposed of in accordance with institutional policies.

  • Waste Segregation : Store hazardous waste containing this compound salt separately from other incompatible waste streams.[5][6]

By adhering to these safety and handling protocols, researchers can confidently work with this compound salt while minimizing risks to themselves and their colleagues.

Sulfo_Cy5_Handling_Workflow prep 1. Preparation - Clean fume hood - Gather materials ppe_on 2. Don PPE - Lab coat, gloves, goggles prep->ppe_on handle 3. Handling - Weigh solid in hood - Reconstitute with solvent ppe_on->handle use 4. Experimental Use - Aliquot solution - Avoid splashes handle->use store 5. Storage - Tightly seal container - Store in cool, dark place use->store waste 6. Waste Disposal - Collect contaminated solids - Collect liquid waste use->waste ppe_off 7. Doff PPE - Remove gloves first - Wash hands store->ppe_off waste->ppe_off end_node Procedure Complete ppe_off->end_node

Caption: Workflow for the safe handling of this compound salt.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.